Product packaging for DODAP hydrochloride(Cat. No.:)

DODAP hydrochloride

Cat. No.: B15145179
M. Wt: 684.5 g/mol
InChI Key: NFPPFFMLWUZJIZ-JDVCJPALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DODAP hydrochloride is a useful research compound. Its molecular formula is C41H78ClNO4 and its molecular weight is 684.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H78ClNO4 B15145179 DODAP hydrochloride

Properties

Molecular Formula

C41H78ClNO4

Molecular Weight

684.5 g/mol

IUPAC Name

[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride

InChI

InChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-;

InChI Key

NFPPFFMLWUZJIZ-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl

Origin of Product

United States

Foundational & Exploratory

The Physicochemical Properties of DODAP Hydrochloride: A Technical Guide to pKa and its Implications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) hydrochloride, a critical ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. Understanding the pKa of DODAP is paramount for the rational design of effective delivery systems, as it governs the lipid's ionization state, which in turn dictates its interaction with nucleic acid payloads and biological membranes, ultimately influencing the efficacy of the therapeutic.

Quantitative Analysis of DODAP pKa

The pKa of an ionizable lipid like DODAP is a measure of its acidity and represents the pH at which 50% of the molecules are in their ionized (protonated) form. It is crucial to distinguish between the intrinsic pKa (pKa of the molecule in solution) and the apparent pKa (pKa_app), which is the pKa of the lipid when it is incorporated into a lipid nanoparticle. The local microenvironment within the LNP significantly influences the ionization behavior of the lipid.

ParameterValueMethod of DeterminationReference
Apparent pKa (in Liposomes)5.592-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Binding Assay[1]
Apparent pKa (in Liposomes)5.622-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Binding Assay[1]
Intrinsic pKa (Calculated)7.65Density Functional Theory (DFT)

Table 1: Summary of reported pKa values for DODAP.

The Role of pKa in Endosomal Escape

DODAP is designed to be near-neutral at physiological pH (~7.4), which minimizes non-specific interactions and potential toxicity in the bloodstream. However, upon endocytosis into a cell, the LNP is trafficked into the endosome, where the pH progressively decreases. As the endosome acidifies, the pH drops below the pKa of DODAP, leading to the protonation of its tertiary amine headgroup. This positive charge facilitates the interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated therapeutic payload into the cytoplasm. This pH-triggered "on-switch" is a key mechanism for effective intracellular delivery.

G cluster_0 Extracellular Space (pH ~7.4) cluster_1 Endosome (pH < 6.5) cluster_2 Cytoplasm LNP_neutral LNP with Neutral DODAP LNP_protonated LNP with Protonated DODAP (DODAP-H+) LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal Membrane (Negatively Charged) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Payload_Release Payload Release Endosomal_Membrane->Payload_Release Membrane Destabilization

Figure 1. Signaling pathway of DODAP-mediated endosomal escape.

Experimental Protocol: Determination of Apparent pKa using TNS Fluorescence Assay

The apparent pKa of DODAP within a lipid nanoparticle formulation is commonly determined using a fluorescence-based assay with the probe 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it partitions into the hydrophobic core of a lipid membrane. This partitioning is driven by the electrostatic attraction between the negatively charged TNS and the positively charged (protonated) DODAP.

Materials
  • DODAP-containing lipid nanoparticles (LNPs)

  • 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS)

  • Multi-component buffer system (e.g., 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate, 130 mM NaCl)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure
  • Buffer Preparation: Prepare a series of buffers with a pH range spanning from approximately 3.5 to 9.0 in increments of 0.5 pH units. The multi-component buffer system ensures a consistent buffer capacity across the entire pH range.

  • TNS Stock Solution: Prepare a stock solution of TNS (e.g., 300 µM in DMSO).

  • LNP Dilution: Dilute the LNP formulation in a neutral buffer to a suitable final lipid concentration (e.g., 25 µM).

  • Assay Plate Preparation: To each well of the 96-well plate, add the appropriate pH buffer.

  • TNS Addition: Add the TNS stock solution to each well to a final concentration of approximately 6 µM.

  • LNP Addition: Add the diluted LNP suspension to each well.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The data is typically fitted to a sigmoidal dose-response curve. The pKa is determined as the pH at which the fluorescence is 50% of the maximum fluorescence.

G A Prepare Buffer Series (pH 3.5 - 9.0) D Dispense Buffers into 96-well Plate A->D B Prepare TNS Stock Solution E Add TNS to each well B->E C Dilute LNP Sample F Add Diluted LNPs to each well C->F D->E E->F G Incubate at Room Temperature F->G H Measure Fluorescence (Ex: ~321 nm, Em: ~447 nm) G->H I Plot Fluorescence vs. pH H->I J Fit to Sigmoidal Curve I->J K Determine pKa at 50% Max Fluorescence J->K

Figure 2. Experimental workflow for TNS assay pKa determination.

Conclusion

The pKa of DODAP hydrochloride is a critical parameter that dictates its function as an ionizable lipid in drug delivery systems. The apparent pKa, which is influenced by the formulation, is a key determinant of the efficiency of endosomal escape and, consequently, the overall therapeutic efficacy. The TNS fluorescence assay provides a robust and reliable method for determining the apparent pKa of DODAP-containing lipid nanoparticles, enabling the optimization of formulations for enhanced intracellular delivery. A thorough understanding and precise measurement of the pKa are essential for the successful development of next-generation nucleic acid therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DODAP Hydrochloride: Chemical Structure, Properties, and Applications in Drug Delivery

This technical guide provides a comprehensive overview of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) hydrochloride, an ionizable cationic lipid crucial for advanced drug delivery systems. We will delve into its chemical structure, physicochemical and biological properties, and the experimental protocols for its use, with a focus on its role in lipid nanoparticle (LNP) formulations for nucleic acid delivery.

Chemical Structure and Physicochemical Properties

DODAP is an amphipathic molecule featuring two oleoyl (C18:1, cis-9) ester chains linked to a glycerol backbone, with a dimethylamino group at the sn-3 position.[1] This structure imparts both hydrophobic (oleoyl chains) and hydrophilic, ionizable (dimethylamino headgroup) characteristics. The hydrochloride salt is formed by the protonation of the tertiary amine.

The defining feature of DODAP is its pH-dependent charge. At physiological pH (~7.4), the dimethylamino group is largely deprotonated and neutral. However, in acidic environments (pH < pKa), the amine becomes protonated, conferring a net positive charge to the lipid.[2][3] This property is fundamental to its function in drug delivery, particularly for endosomal escape.[1][3]

Physicochemical Data

The following table summarizes the key quantitative properties of DODAP and its hydrochloride salt.

PropertyValueReference(s)
Chemical Formula C41H78ClNO4[4][5]
Molecular Weight 684.52 g/mol [4][5]
IUPAC Name [3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride[5]
pKa 5.59 - 5.62 (TNS binding assay) / <7[2][4][5]
Appearance Oily Liquid / Oil[6][7]
Solubility DMSO (90 mg/mL), Slightly soluble in Chloroform and Methanol[6][7]

Note on pKa: The reported pKa of DODAP can vary based on the method of measurement and the lipid environment. A pKa in the range of 5.6 is frequently cited for its use in liposomal formulations.[4][7] It is generally understood to be below 7, ensuring it becomes cationic in the acidic environment of the endosome.[2][5]

Biological Properties and Mechanism of Action

This compound is a key component in non-viral gene delivery systems, prized for its high transfection efficiency and relatively low cytotoxicity.[2][3][8] Its primary application is in the formulation of lipid nanoparticles (LNPs) to encapsulate and deliver anionic therapeutic payloads like mRNA, siRNA, and plasmid DNA.[1][2]

The mechanism of action for DODAP-containing LNPs involves several stages, from formulation to intracellular delivery.

LNP Formulation and Payload Encapsulation

During LNP synthesis, which is typically performed at a low pH (e.g., pH 4), the DODAP amine is protonated and positively charged. This allows for strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, facilitating efficient encapsulation within the LNP core.[9][10]

Endosomal Escape Mechanism

Once LNPs are taken up by target cells via endocytosis, they are trafficked into endosomes. As the endosome matures, its internal pH drops to 5.0-6.5. This acidic environment protonates the neutral DODAP molecules on the LNP surface, switching their charge to positive.[3][11] These newly cationic lipids then interact with anionic lipids naturally present in the endosomal membrane. This electrostatic interaction is believed to disrupt the endosomal membrane, possibly by forming non-bilayer lipid structures, which allows the encapsulated therapeutic cargo to be released into the cytoplasm where it can exert its biological function.[3][5]

G Figure 1: DODAP-Mediated Endosomal Escape Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP_neutral LNP with Neutral DODAP LNP_cationic LNP with Cationic DODAP (+) LNP_neutral->LNP_cationic Endocytosis Membrane_Interaction Interaction with Endosomal Membrane LNP_cationic->Membrane_Interaction Electrostatic Interaction Cytoplasm Cytoplasm Membrane_Interaction->Cytoplasm Membrane Disruption & Cargo Release Therapeutic_Effect Therapeutic Effect (e.g., Protein Translation) Cytoplasm->Therapeutic_Effect

Caption: Figure 1: DODAP-Mediated Endosomal Escape Pathway

Experimental Protocols

This section details methodologies for the formulation and characterization of DODAP-containing lipid nanoparticles.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs containing a payload such as mRNA or siRNA. A well-documented formulation uses a lipid mixture of DODAP, DSPC, Cholesterol, and a PEG-lipid.[9]

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (100%, molecular biology grade)

  • Aqueous buffer: Sodium Acetate or Sodium Citrate buffer (25-50 mM, pH 4.0)

  • Dialysis buffer: Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipids (e.g., DODAP/DSPC/Cholesterol/DSPE-PEG2000 at a molar ratio of 10:49:40:1) in 100% ethanol to a final total lipid concentration of 10-20 mg/mL.[8][9] Vortex until fully dissolved.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in the aqueous buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system. The lipid-ethanol solution is loaded into one syringe, and the aqueous nucleic acid solution is loaded into another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a set flow rate ratio, typically 3:1 (aqueous:ethanol).[10] The rapid mixing of the two phases causes the lipids to self-assemble and encapsulate the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is immediately dialyzed against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 18-24 hours with multiple buffer changes. This step removes the ethanol and raises the pH, resulting in a suspension of LNPs with a neutral surface charge.

  • Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

G Figure 2: LNP Formulation Workflow A Prepare Lipid Mix in Ethanol (DODAP, DSPC, Chol, PEG-Lipid) C Rapid Microfluidic Mixing (Aqueous:Ethanol Ratio 3:1) A->C B Prepare Nucleic Acid in Aqueous Buffer (pH 4) B->C D LNP Self-Assembly & Cargo Encapsulation C->D E Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) D->E F Sterile Filtration (0.22 µm) E->F G Final LNP Formulation (Characterization & Storage) F->G

References

DODAP Hydrochloride for Self-Amplifying RNA Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) hydrochloride, a cationic lipid, in the formulation of lipid nanoparticles (LNPs) for the delivery of self-amplifying RNA (saRNA). We will explore the chemical properties of DODAP, its mechanism of action in cellular delivery, formulation strategies, and the preclinical development workflow for saRNA-based therapeutics.

Introduction to DODAP Hydrochloride in saRNA Delivery

Self-amplifying RNA (saRNA) represents a promising advancement in nucleic acid-based therapies and vaccines, offering the potential for prolonged protein expression at lower doses compared to conventional messenger RNA (mRNA).[1] However, the large size and negative charge of saRNA necessitate a sophisticated delivery vehicle to protect it from degradation and facilitate its entry into target cells.[1] Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, and cationic lipids like this compound are integral components of these formulations.[2]

DODAP is an ionizable cationic lipid that plays a crucial role in both encapsulating the saRNA and mediating its release into the cytoplasm.[2] Its pH-sensitive nature is key to its function; at an acidic pH during formulation, DODAP is positively charged, allowing for electrostatic interaction with the negatively charged saRNA backbone.[3] Upon cellular uptake and entry into the acidic environment of the endosome, DODAP becomes protonated, leading to a positive charge that disrupts the endosomal membrane and facilitates the release of the saRNA payload into the cytoplasm.[2]

Physicochemical Properties and Formulation of DODAP-based LNPs for saRNA

The successful formulation of saRNA-LNPs using this compound depends on a precise ratio of lipids to achieve optimal particle size, stability, and transfection efficiency. A typical LNP formulation consists of four key components:

  • Cationic/Ionizable Lipid (DODAP HCl): Interacts with the saRNA to facilitate encapsulation and endosomal escape.

  • Helper Lipid (e.g., DOPE or DSPC): A neutral lipid that aids in the formation and stability of the lipid bilayer.[4]

  • Cholesterol: Provides structural integrity and rigidity to the LNP.[4]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that provides colloidal stability, prevents aggregation, and shields the LNP from the immune system, thereby increasing circulation time.

Representative Formulation Parameters

While specific formulations are often proprietary and require optimization for a particular saRNA construct, the following table provides a representative example of a DODAP-based LNP formulation for large RNA molecules, based on common molar ratios found in the literature for similar cationic lipid nanoparticles.

ParameterRepresentative Value/RangeReference(s)
Lipid Components
This compound (mol%)40 - 50[4]
Helper Lipid (e.g., DSPC) (mol%)10 - 20[4]
Cholesterol (mol%)38 - 48[4]
PEG-Lipid (e.g., DMG-PEG 2000) (mol%)1.5 - 5[4]
Physicochemical Properties
Particle Size (Z-average)80 - 150 nm[5][6]
Polydispersity Index (PDI)< 0.2[5][6]
Zeta PotentialSlightly positive to neutral at physiological pH[5][6]
Encapsulation Efficiency (%)> 90%[5][6]

Experimental Protocol: saRNA-LNP Formulation via Microfluidics

Microfluidics is a widely adopted technique for the reproducible and scalable production of LNPs.[3][4][5] The rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous saRNA solution leads to the self-assembly of LNPs.

Materials and Equipment
  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Self-amplifying RNA (saRNA) construct

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis or tangential flow filtration (TFF) system for purification

  • Dynamic light scattering (DLS) instrument for size and PDI measurement

  • Zeta potential analyzer

  • RiboGreen assay kit for encapsulation efficiency determination

Step-by-Step Procedure
  • Preparation of Lipid Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase is typically in the range of 10-20 mg/mL.

    • Filter the lipid solution through a 0.2 µm sterile filter.

  • Preparation of saRNA Solution:

    • Dilute the saRNA construct in a low pH buffer, such as citrate buffer at pH 4.0, to the desired concentration. The acidic pH ensures that the DODAP is protonated and can efficiently complex with the negatively charged saRNA.

    • Filter the saRNA solution through a 0.2 µm sterile filter.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous saRNA solution into their respective inlet reservoirs.

    • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1.[4] The TFR will influence the particle size, with higher TFRs generally leading to smaller particles.[4]

    • Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of the lipids around the saRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension will contain ethanol, which needs to be removed.

    • Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using either dialysis or tangential flow filtration (TFF). This step is crucial for in vivo applications.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the Z-average diameter and PDI using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs in PBS.

    • Encapsulation Efficiency: Quantify the amount of saRNA encapsulated within the LNPs using a RiboGreen assay. This involves measuring the fluorescence of the saRNA before and after lysing the LNPs with a detergent like Triton X-100.

Cellular Delivery and Mechanism of Action

The journey of a DODAP-based saRNA-LNP from administration to protein expression involves several key steps, as illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm LNP DODAP-saRNA LNP Endocytosis Cellular Uptake (Endocytosis) Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome 2. Trafficking Escape Endosomal Escape (DODAP Protonation) Endosome->Escape 3. Acidification saRNA_release saRNA Release Escape->saRNA_release 4. Membrane Destabilization Cytoplasm Cytoplasm Replicase Translation of Replicase Proteins saRNA_release->Replicase 5. Initial Translation Amplification saRNA Amplification Replicase->Amplification 6. Replication GOI Translation of Gene of Interest (GOI) Amplification->GOI 7. Transcription of GOI mRNA Protein Protein Product GOI->Protein 8. Protein Production

Caption: Intracellular delivery pathway of a DODAP-based saRNA-LNP.

Preclinical Development Workflow for saRNA-LNP Therapeutics

The development of a saRNA-LNP therapeutic follows a structured preclinical workflow to ensure safety and efficacy before moving to clinical trials. This process involves iterative optimization and characterization at each stage.

G saRNA_Design saRNA Construct Design & Synthesis LNP_Screening LNP Formulation Screening (DODAP Ratios, Lipids) saRNA_Design->LNP_Screening Characterization Physicochemical Characterization (Size, PDI, EE%) LNP_Screening->Characterization In_Vitro In Vitro Studies (Cellular Uptake, Protein Expression, Cytotoxicity) LNP_Screening->In_Vitro Characterization->LNP_Screening Optimization Loop Characterization->In_Vitro Lead_Selection Lead Candidate Selection In_Vitro->Lead_Selection In_Vivo_PKPD In Vivo Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Selection->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PKPD->In_Vivo_Efficacy Tox Toxicology & Safety Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: Preclinical development workflow for saRNA-LNP therapeutics.

Conclusion

This compound is a valuable cationic lipid for the formulation of LNPs to deliver large RNA molecules like saRNA. Its pH-dependent charge is a key attribute that facilitates both high encapsulation efficiency and effective endosomal escape. The successful development of DODAP-based saRNA-LNP therapeutics requires careful optimization of the lipid composition and manufacturing process, followed by a rigorous preclinical evaluation of safety and efficacy. This guide provides a foundational understanding for researchers and developers working to harness the potential of saRNA for novel vaccines and therapies.

References

DODAP Hydrochloride: An In-depth Technical Guide on its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) hydrochloride is a cationic ionizable lipid that has garnered significant attention in the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs) for nucleic acid-based therapeutics such as mRNA and siRNA. Its pH-sensitive nature, being neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is crucial for efficient encapsulation of genetic material and its subsequent release into the cytoplasm.[1] This technical guide provides a comprehensive overview of the solubility and stability profile of DODAP hydrochloride, offering critical data and experimental protocols to aid researchers and drug development professionals in its effective utilization.

Core Properties of this compound

PropertyValueReference
Chemical Name 1,2-dioleoyl-3-dimethylammonium-propane hydrochloride
CAS Number 329009-00-5[2]
Molecular Formula C₄₁H₇₈ClNO₂
Molecular Weight 664.5 g/mol
Appearance Oily Liquid[3]
pKa ~6.6-6.7[4]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. While specific quantitative data for the hydrochloride salt is limited in publicly available literature, data for the free base (DODAP) provides valuable insights. It is important to note that the solubility of the hydrochloride salt in aqueous media is expected to be higher than the free base, particularly at acidic pH.

Quantitative Solubility Data (DODAP - Free Base)
SolventSolubilityConditionsCitation
Dimethyl Sulfoxide (DMSO)90 mg/mL-[3]
Dimethyl Sulfoxide (DMSO)80 mg/mLSonication is recommended.[5]
Ethanol80 mg/mLSonication is recommended.[5]
Ethanol≥ 100 mg/mL-[6]
Qualitative Solubility and Formulation Protocols

DODAP can be formulated in various solvent systems to facilitate its use in the preparation of lipid nanoparticles. Below are examples of solvent systems that have been used:

  • Protocol 1: A clear solution of ≥ 2.5 mg/mL can be achieved by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • Protocol 2: A suspended solution of 2.5 mg/mL can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline) with the aid of ultrasonication.[6]

  • Protocol 3: A clear solution of ≥ 2.5 mg/mL can be obtained in 10% DMSO and 90% Corn Oil.[6]

Stability Profile

The stability of this compound is paramount for ensuring the quality, efficacy, and safety of LNP-based drug products. Degradation can impact the physicochemical properties of the LNP, the integrity of the encapsulated cargo, and potentially lead to the formation of impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Summary of Stability under Forced Degradation Conditions
Stress ConditionObservations and Potential Degradation Pathways
Acidic Hydrolysis The ester linkages in the DODAP molecule are susceptible to hydrolysis under acidic conditions, leading to the cleavage of the oleoyl chains from the propane backbone. This would result in the formation of oleic acid and 1-dimethylamino-2,3-propanediol.
Alkaline Hydrolysis Similar to acidic conditions, alkaline hydrolysis will also cleave the ester bonds, potentially at a faster rate. The degradation products would be the same: oleic acid and 1-dimethylamino-2,3-propanediol.[7]
Oxidative Degradation The double bonds in the oleoyl chains are susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products, including epoxides, hydroperoxides, and aldehydes. N-oxidation of the tertiary amine can also occur.
Thermal Degradation As a lipid, this compound may be susceptible to thermal degradation, especially at elevated temperatures. This could involve the breakdown of the ester linkages and oxidation of the unsaturated fatty acid chains. The solid-state thermal stability should be assessed to determine appropriate storage and handling conditions.[8][9]
Photodegradation Exposure to light, particularly UV radiation, can potentially lead to the degradation of this compound. Photostability studies are crucial to determine the need for light-protective packaging and handling procedures.[10][11][12][13][14]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Ethanol, Chloroform, Phosphate Buffered Saline pH 7.4, Citrate Buffer pH 4.5)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or g/L.

Forced Degradation and Stability-Indicating Method Development

This protocol describes a general approach for conducting forced degradation studies on this compound to understand its stability profile and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a PDA or MS detector

  • pH meter

Procedure:

A. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add sodium hydroxide. Heat the solution (e.g., at 60-80 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature for a defined period.

  • Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 70-80 °C) for a defined period. Also, prepare a solution and expose it to heat.

  • Photodegradation: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be protected from light.

B. HPLC Method Development and Validation:

  • Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the intact this compound from its degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required.

  • Analyze the stressed samples using the developed HPLC method.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the stressed samples should be performed using a PDA or MS detector to confirm that it is free from co-eluting degradants.

  • Validate the stability-indicating method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action: LNP Cellular Uptake and Endosomal Escape

This compound plays a pivotal role in the intracellular delivery of nucleic acids encapsulated within LNPs. The following diagram illustrates the key steps involved in this process.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.0-6.5) LNP Lipid Nanoparticle (LNP) with neutral DODAP LNP_Endosome LNP inside Endosome LNP->LNP_Endosome Endocytosis Protonation DODAP Protonation (becomes positively charged) LNP_Endosome->Protonation Interaction Interaction with endosomal membrane Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization Release mRNA Release Destabilization->Release Cytoplasm Cytoplasm Release->Cytoplasm Translation mRNA Translation (Protein Production) Cytoplasm->Translation

DODAP-mediated LNP endosomal escape pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its successful application in the development of lipid nanoparticle-based drug delivery systems. The provided data and experimental protocols offer a starting point for researchers to conduct their own detailed investigations and to develop robust and stable formulations. A thorough characterization of these properties is critical for ensuring the quality, safety, and efficacy of novel nucleic acid therapeutics.

References

The Ionizable Cationic Lipid DODAP: A Technical Deep Dive for Drug Delivery Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Physicochemical Properties, Formulation, and Cellular Interactions of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) for Advanced Drug Delivery Applications.

Introduction

In the rapidly advancing field of nucleic acid therapeutics and targeted drug delivery, the design and selection of appropriate carrier systems are paramount to achieving therapeutic efficacy. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform, largely due to their success in the delivery of mRNA vaccines. At the core of these LNPs are ionizable cationic lipids, a class of molecules critical for encapsulating and facilitating the intracellular delivery of genetic payloads. This technical guide focuses on 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a widely utilized ionizable cationic lipid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Physicochemical Properties of DODAP

DODAP is an amphiphilic molecule characterized by a hydrophilic dimethylamino headgroup and two hydrophobic oleoyl chains.[1] This structure is fundamental to its function as a key component of LNPs. A defining feature of DODAP is its pH-dependent charge. At physiological pH (approximately 7.4), DODAP is predominantly neutral, a characteristic that contributes to its lower cytotoxicity compared to permanently charged cationic lipids.[2] However, in the acidic environment of the endosome (pH 5.0-6.5), the tertiary amine in the headgroup becomes protonated, rendering the lipid positively charged.[3] This reversible protonation is central to its mechanism of action.

The acid dissociation constant (pKa) of an ionizable lipid is a critical parameter that dictates its ionization state at a given pH and, consequently, its effectiveness in drug delivery. The optimal pKa for endosomal escape is generally considered to be in the range of 6 to 7.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for DODAP and DODAP-containing LNPs. It is important to note that these values can vary depending on the specific formulation, experimental conditions, and measurement techniques.

ParameterReported Value(s)Measurement MethodReference(s)
pKa 5.59TNS binding assay[5]
~6.58Not specified[6]
8.02Theoretical calculation

Table 1: Reported pKa Values for DODAP.

LNP Formulation ComponentsSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
DODAP/Chol/HSPC/PEG-DSPE (50/10/39/1 mol %)~100-150< 0.2Not specified>90% for siRNA[6]
Additional formulations to be added as more specific data is found

Table 2: Physicochemical Characteristics of Exemplary DODAP-Containing LNP Formulations.

Experimental Protocols

Accurate characterization of DODAP-containing LNPs is essential for formulation development and quality control. Below are detailed methodologies for key experiments.

Determination of Apparent pKa using the 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) Assay

The TNS assay is a common fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it binds to the hydrophobic core of an LNP that has a positively charged surface.

Methodology:

  • Prepare a series of buffers with pH values ranging from 3 to 10. These buffers should have a consistent ionic strength (e.g., 150 mM NaCl).

  • Prepare a stock solution of TNS in a suitable solvent like DMSO (e.g., 300 µM).

  • Dilute the LNP sample to a final lipid concentration of approximately 500 µM in a neutral buffer.

  • In a 96-well black plate, add a defined volume of each pH buffer to separate wells.

  • Add the diluted LNP sample to each well containing the different pH buffers.

  • Add the TNS working solution to each well to a final concentration of approximately 6 µM.

  • Incubate the plate at room temperature for a short period, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 321 nm and 447 nm, respectively.

  • Plot the fluorescence intensity as a function of pH.

  • Normalize the fluorescence data and fit the data to a sigmoidal curve. The pKa is the pH value at which 50% of the maximum fluorescence is observed.

Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.

Methodology:

  • Prepare the LNP sample by diluting it in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement. The final ethanol concentration should be low to avoid affecting the measurement.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Equilibrate the sample to the desired measurement temperature within the DLS instrument.

  • Set the measurement parameters in the instrument software, including the dispersant viscosity and refractive index, and the material refractive index.

  • Perform the measurement. The instrument will record the correlation function of the scattered light intensity fluctuations.

  • Analyze the data using the instrument's software to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).

Determination of Zeta Potential by Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a particle in a liquid. It is a key indicator of the stability of a colloidal dispersion. ELS measures the velocity of charged particles in an applied electric field.

Methodology:

  • Prepare the LNP sample by diluting it in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Load the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant) and the applied voltage.

  • Perform the measurement. The instrument applies an electric field and measures the Doppler shift of the scattered laser light to determine the electrophoretic mobility of the particles.

  • The software then calculates the zeta potential from the electrophoretic mobility using the Henry equation.

Quantification of mRNA Encapsulation Efficiency using the RiboGreen Assay

The RiboGreen assay is a highly sensitive method for quantifying RNA. It utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. This assay can be adapted to determine the amount of RNA encapsulated within LNPs.

Methodology:

  • Prepare a standard curve of the specific mRNA used in the formulation at known concentrations.

  • Prepare two sets of LNP samples:

    • Total RNA: Lyse the LNPs by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA.

    • Free RNA: Use the intact LNP suspension.

  • Dilute the "Total RNA" and "Free RNA" samples, as well as the standards, in a TE buffer (or another suitable buffer).

  • Prepare the RiboGreen working solution by diluting the stock solution in TE buffer according to the manufacturer's instructions.

  • In a 96-well black plate, add the diluted standards and samples.

  • Add the RiboGreen working solution to all wells.

  • Incubate the plate for a few minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.

  • Calculate the RNA concentration in the "Total RNA" and "Free RNA" samples using the standard curve.

  • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Cellular Uptake and Endosomal Escape: The Mechanism of Action

The therapeutic success of LNP-delivered nucleic acids is critically dependent on their ability to enter target cells and release their cargo into the cytoplasm. DODAP plays a central role in this process.

Cellular Uptake

LNP uptake into cells occurs primarily through endocytosis. The specific pathway can be cell-type dependent and may involve multiple mechanisms.[7][8]

  • Apolipoprotein E (ApoE) Adsorption: Upon entering the bloodstream, LNPs can be coated with various proteins, forming a "protein corona." The adsorption of ApoE is particularly significant for liver targeting, as it can mediate the uptake of LNPs via low-density lipoprotein receptors (LDLR) on hepatocytes.[2][9]

  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway that involves the formation of clathrin-coated pits on the cell membrane, which then invaginate to form vesicles containing the LNPs.[5][10]

  • Macropinocytosis: This is a non-specific form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is an actin-dependent process that can engulf large amounts of extracellular fluid and particles.[11][12]

Cellular_Uptake_of_DODAP_LNPs LNP DODAP-LNP in Circulation ApoE_LNP ApoE-Coated LNP LNP->ApoE_LNP ApoE Adsorption Macropinosome_Formation Membrane Ruffling LNP->Macropinosome_Formation Induction ApoE ApoE LDLR LDL Receptor ApoE_LNP->LDLR Binding Clathrin_Pit Clathrin-Coated Pit LDLR->Clathrin_Pit Receptor Clustering Cell_Membrane Cell Membrane Endosome Early Endosome Clathrin_Pit->Endosome Internalization (Clathrin-Mediated Endocytosis) Macropinosome_Formation->Endosome Internalization (Macropinocytosis)

Cellular uptake pathways of DODAP-containing LNPs.
Endosomal Escape

Once inside the endosome, the LNP must release its nucleic acid cargo into the cytoplasm before it is degraded in the lysosome. This "endosomal escape" is a critical and often rate-limiting step in drug delivery. The acidic environment of the endosome is the trigger for DODAP-mediated escape.

  • Protonation of DODAP: As the endosome matures, its internal pH drops. When the pH falls below the pKa of DODAP, its dimethylamino headgroup becomes protonated, giving the LNP a net positive charge.

  • Interaction with Anionic Lipids: The positively charged DODAP molecules in the LNP then interact electrostatically with the negatively charged anionic lipids, such as phosphatidylserine, present in the endosomal membrane.[2]

  • Membrane Destabilization: This interaction is thought to induce a phase transition in the lipid organization, from a bilayer to a non-bilayer hexagonal (HII) phase.[7][13] This structural rearrangement disrupts the integrity of the endosomal membrane, leading to the formation of pores or the fusion of the LNP with the endosomal membrane.

  • Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to be released into the cytoplasm, where it can be translated (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).

Endosomal_Escape_Mechanism Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification LNP_Neutral DODAP-LNP (Neutral) LNP_Cationic DODAP-LNP (Cationic) LNP_Neutral->LNP_Cationic Protonation of DODAP Membrane_Destabilization Membrane Destabilization (HII Phase Formation) LNP_Cationic->Membrane_Destabilization Interaction Anionic_Lipids Anionic Endosomal Lipids Anionic_Lipids->Membrane_Destabilization Interaction Cargo_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->Cargo_Release Pore Formation / Fusion

Mechanism of DODAP-mediated endosomal escape.

Conclusion

DODAP remains a cornerstone ionizable cationic lipid in the development of LNP-based drug delivery systems. Its pH-responsive nature is a key design feature that enables efficient encapsulation of nucleic acids and facilitates their release into the cytoplasm, while maintaining a favorable safety profile. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and a mechanistic appreciation of its cellular interactions, is essential for the rational design and optimization of novel LNP formulations for a wide range of therapeutic applications. This guide provides a foundational framework for researchers to build upon as they continue to innovate in the exciting field of nanomedicine.

References

DODAP Hydrochloride: An In-depth Technical Guide for Therapeutic Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DODAP hydrochloride, an ionizable cationic lipid, has emerged as a significant tool in the field of therapeutic protein production. Its pH-sensitive nature, characterized by a positive charge in the acidic environment of the endosome and neutrality at physiological pH, facilitates efficient encapsulation of genetic material and subsequent release into the cytoplasm. This mechanism of action, coupled with a favorable cytotoxicity profile, positions this compound as a valuable component in lipid nanoparticle (LNP) formulations for the delivery of mRNA, siRNA, and plasmid DNA. This guide provides a comprehensive overview of this compound, including its mechanism of action, available performance data, and generalized protocols for its application in the production of therapeutic proteins in key mammalian cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. While extensive quantitative data on therapeutic protein yields using this compound remains largely proprietary, this document synthesizes available information to guide researchers in its effective utilization.

Introduction to this compound

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) hydrochloride is a well-characterized ionizable cationic lipid. Its molecular structure consists of a tertiary amine head group, which can be protonated, and two oleoyl lipid tails. This amphipathic nature is crucial for its function in forming lipid-based delivery vehicles.

Chemical Properties:

PropertyValue
Chemical Formula C₄₁H₇₈NO₂·HCl
Molecular Weight 660.5 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol and chloroform

Mechanism of Action in Gene Delivery

The efficacy of this compound in therapeutic protein production hinges on its ability to efficiently deliver genetic material (e.g., plasmid DNA or mRNA encoding the therapeutic protein) into host cells. This process can be broken down into several key stages:

  • Complex Formation: At an acidic pH during formulation, the amine head group of this compound becomes protonated, acquiring a positive charge. This allows for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed lipid-nucleic acid complexes, often within a lipid nanoparticle (LNP) structure.

  • Cellular Uptake: The LNP complexes are taken up by cells through endocytosis.

  • Endosomal Escape: This is the critical step where this compound's ionizable nature plays a pivotal role. The endosome's internal environment is acidic (pH 5.5-6.5). In this acidic milieu, the tertiary amine of DODAP becomes fully protonated, leading to a net positive charge on the LNP surface. This positive charge facilitates interaction with anionic lipids in the endosomal membrane, causing membrane destabilization and eventual rupture. This allows the encapsulated genetic material to escape into the cytoplasm.

  • Gene Expression: Once in the cytoplasm, the genetic material is available for the cell's transcriptional and translational machinery to produce the desired therapeutic protein.

Signaling Pathways in Cationic Lipid-Mediated Transfection

While specific signaling pathways activated by this compound are not extensively detailed in public literature, cationic lipid-based transfection reagents, in general, have been shown to induce cellular stress responses. These can involve the activation of pathways such as the NF-κB and MAP kinase signaling pathways . This activation can, in turn, influence gene expression, including the potential for inducing cytokine expression. It is a critical consideration for researchers to be aware of these potential off-target effects when developing therapeutic protein production processes.

Diagram: General Mechanism of DODAP-Mediated Transfection

DODAP_Transfection cluster_formulation LNP Formulation (Acidic pH) cluster_cell Host Cell DODAP_HCL DODAP-HCl (Protonated) LNP Lipid Nanoparticle (LNP) (Net Positive Charge) DODAP_HCL->LNP Nucleic_Acid Nucleic Acid (Negative Charge) Nucleic_Acid->LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Nucleus Nucleus Cytoplasm->Nucleus Transcription (for pDNA) Protein Therapeutic Protein Cytoplasm->Protein Translation Nucleus->Cytoplasm mRNA

Caption: Workflow of DODAP-LNP mediated gene delivery.

Performance Data in Therapeutic Protein Production

Comprehensive, publicly available datasets directly comparing the performance of this compound with other transfection reagents for therapeutic protein production are scarce. Most of this information is likely held as proprietary data by commercial entities. However, some insights can be gleaned from patent literature and related research.

Table 1: Example of Protein Production using a DODAP-based LNP

Genetic MaterialDelivery VehicleTarget ProteinProtein YieldSource
EPO mRNADODAP-based Lipid NanoparticleHuman Erythropoietin (EPO)4.1 ng/mL[1]

Note: This data is from an in vivo study and serves as an example of protein expression facilitated by a DODAP-containing formulation. Yields in large-scale in vitro cell culture for therapeutic protein production would be expected to be significantly higher and are dependent on numerous factors.

Factors Influencing Transfection Efficiency and Protein Yield:

  • Lipid Formulation: The ratio of this compound to other lipids (e.g., helper lipids like DOPE or cholesterol, and PEGylated lipids for stability) in the LNP formulation is critical.

  • Nucleic Acid to Lipid Ratio: The charge ratio between the cationic lipid and the nucleic acid affects complex formation, stability, and transfection efficiency.

  • Cell Type and Density: CHO and HEK293 cells are common hosts for therapeutic protein production. Optimal cell density at the time of transfection is crucial for maximizing protein yield.

  • Culture Conditions: Media composition, pH, temperature, and agitation rates all influence cell health and productivity post-transfection.

Experimental Protocols

The following are generalized protocols for the use of this compound in therapeutic protein production. These should be optimized for specific cell lines, expression vectors, and target proteins.

LNP Formulation for Plasmid DNA or mRNA Delivery

This protocol describes a general method for preparing DODAP-containing LNPs using a microfluidic mixing approach.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Plasmid DNA or mRNA encoding the therapeutic protein

  • Microfluidic mixing device

Protocol:

  • Prepare Lipid Stock Solution: Dissolve this compound, helper lipid, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare Nucleic Acid Solution: Dilute the plasmid DNA or mRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

  • Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing will induce the self-assembly of LNPs.

  • Dialysis/Purification: Remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS pH 7.4) using dialysis or tangential flow filtration.

  • Sterile Filtration: Filter the LNP suspension through a 0.22 µm sterile filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.

Diagram: LNP Formulation Workflow

LNP_Formulation Lipid_Stock Prepare Lipid Stock (DODAP, Helper, PEG in Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing NA_Solution Prepare Nucleic Acid Solution (pDNA/mRNA in Citrate Buffer) NA_Solution->Mixing Purification Dialysis / Buffer Exchange Mixing->Purification Filtration Sterile Filtration (0.22 µm) Purification->Filtration Characterization Characterization (Size, PDI, Zeta, Encapsulation) Filtration->Characterization

Caption: Workflow for DODAP-LNP formulation.

Transfection of Suspension CHO or HEK293 Cells

Materials:

  • Suspension-adapted CHO or HEK293 cells

  • Appropriate serum-free culture medium

  • DODAP-LNP formulation (from section 4.1)

  • Shake flasks or bioreactor

Protocol:

  • Cell Culture: Culture the suspension cells to the desired density for transfection (typically in the mid-logarithmic growth phase).

  • Transfection: Add the DODAP-LNP formulation directly to the cell culture at a pre-determined optimal concentration.

  • Incubation: Continue to incubate the cells under standard culture conditions (e.g., 37°C, 8% CO₂, shaking at 120-130 rpm).

  • Protein Expression: Monitor cell viability and protein expression over time (typically 5-14 days). The therapeutic protein will be secreted into the culture medium.

  • Harvest: Separate the cells from the culture medium by centrifugation or filtration.

  • Purification: Purify the therapeutic protein from the clarified supernatant using appropriate chromatography techniques.

Cytotoxicity Assay

A common method to assess the cytotoxicity of the this compound formulation is the MTT or XTT assay.

Materials:

  • CHO or HEK293 cells

  • 96-well plates

  • DODAP-LNP formulation at various concentrations

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize (for suspension cells).

  • Treatment: Add serial dilutions of the DODAP-LNP formulation to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization buffer.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

This compound is a potent and versatile ionizable cationic lipid for the delivery of genetic material in the context of therapeutic protein production. Its pH-dependent charge is key to its mechanism of action, enabling efficient endosomal escape. While detailed, publicly available quantitative data on its performance in large-scale therapeutic protein manufacturing is limited, the fundamental principles of its function are well-understood. Future research and publications will hopefully provide more direct comparative data to further solidify its position relative to other transfection reagents. Optimization of LNP formulations containing this compound, tailored to specific cell lines and therapeutic proteins, will continue to be a key area of development for enhancing protein titers and streamlining biomanufacturing processes.

References

Safety and Cytotoxicity of DODAP-Based LNPs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their critical role in mRNA vaccines. A key component of these delivery vehicles is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a widely utilized ionizable lipid in LNP formulations. Its pH-sensitive nature, being neutral at physiological pH and becoming positively charged in the acidic environment of the endosome, is crucial for endosomal escape and subsequent cargo delivery.[1][2][3] This technical guide provides an in-depth overview of the safety and cytotoxicity profile of DODAP-based LNPs, compiling available data, outlining experimental protocols, and visualizing relevant biological pathways to inform preclinical development and safety assessment.

In Vitro Cytotoxicity of DODAP-Based LNPs

The in vitro cytotoxicity of DODAP-based LNPs is a critical parameter assessed during the early stages of drug development to determine a preliminary therapeutic window. Compared to permanently cationic lipids, ionizable lipids like DODAP generally exhibit lower cytotoxicity due to their neutral charge at physiological pH, which minimizes non-specific interactions with cell membranes.[3] However, at higher concentrations, DODAP-based LNPs can induce cell death. The cytotoxic effects are often evaluated using various cell lines relevant to the intended therapeutic application or potential off-target tissues, such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.[4][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes representative, albeit limited, publicly available data on the cytotoxicity of DODAP-containing LNPs. It is important to note that IC50 values can vary significantly depending on the specific LNP formulation (e.g., lipid ratios, particle size, and surface modifications), the cell line used, and the assay conditions.

Cell LineAssayLNP Formulation (Molar Ratio)IC50 / Cell ViabilityReference
HeLa-LucONE-Glo + Tox5A2-SC8/DOPE/Chol/C14-PEG2k/siLuc (specific ratios not provided)>80% viability at 25 nM siLuc[6]
HepG2MTT AssayData not availableData not available
A549MTT AssayData not availableData not available

Mechanisms of DODAP-LNP Induced Cytotoxicity

The cytotoxicity of cationic lipids, including ionizable lipids like DODAP, is often mediated by their interaction with cellular membranes, leading to membrane destabilization and the induction of programmed cell death pathways.[7]

Apoptosis and Necrosis

At cytotoxic concentrations, DODAP-based LNPs can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The balance between these two pathways is often dose-dependent. Apoptosis is characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. Necrosis, on the other hand, involves cell swelling and lysis, leading to the release of intracellular contents and inflammation.

Caspase Activation

A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The activation of these proteases leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Reactive Oxygen Species (ROS) Production

Exposure of cells to LNPs can lead to an increase in the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress and cell death.

Immunotoxicity of DODAP-Based LNPs

Beyond direct cytotoxicity, the interaction of LNPs with the immune system is a critical aspect of their safety profile. Ionizable lipids can be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), which can trigger innate immune responses.[3]

Inflammatory Cytokine Production

The activation of immune cells by LNPs can lead to the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). While a moderate immune response can be beneficial for vaccine applications, an excessive or prolonged cytokine storm can lead to systemic toxicity.[1][8][9]

Complement Activation

The complement system is a part of the innate immune system that can be activated by foreign particles, including LNPs. Activation of the complement cascade can lead to opsonization and clearance of the LNPs, as well as the generation of inflammatory mediators. The surface properties of LNPs, including charge and PEGylation, can influence the extent of complement activation.[10]

In Vivo Safety and Toxicity of DODAP-Based LNPs

Preclinical in vivo studies in animal models are essential to evaluate the systemic toxicity and biodistribution of DODAP-based LNPs.

Biodistribution and Organ Toxicity

Following intravenous administration, LNPs often accumulate in the liver and spleen. High doses or repeated administration can potentially lead to hepatotoxicity, characterized by an increase in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum. Histopathological examination of major organs is crucial to identify any signs of tissue damage or inflammation.[11]

Hematological Effects

Evaluation of hematological parameters provides insights into the systemic effects of LNPs on blood cells. Changes in red blood cell counts, white blood cell differentials, and platelet counts can indicate potential toxicity.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of DODAP-LNP safety and cytotoxicity.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DODAP-based LNPs in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with DODAP-based LNPs for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

This luminescent assay measures the activity of the key executioner caspases of apoptosis.

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with DODAP-based LNPs.

  • Add a luminogenic caspase-3/7 substrate to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

Reactive Oxygen Species (ROS) Production Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.

Protocol:

  • Load cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Treat the cells with DODAP-based LNPs.

  • Measure the increase in fluorescence (excitation ~485 nm, emission ~530 nm) over time using a fluorescence microplate reader or flow cytometer.

Immunotoxicity Assays

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or serum.

Protocol:

  • Treat immune cells (e.g., peripheral blood mononuclear cells or macrophages) with DODAP-based LNPs.

  • Collect the supernatant after 24-48 hours.

  • Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6) and follow the manufacturer's protocol to measure the cytokine concentration.

Protocol:

  • Incubate DODAP-based LNPs with normal human serum for 30-60 minutes at 37°C.

  • Measure the generation of complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) using specific ELISA kits.

Visualizations of Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Compartments cluster_escape LNP DODAP-LNP (Neutral) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Protonation DODAP Protonation (+ Charge) Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Degradation Pathway Cytoplasm Cytoplasm mRNA_Release mRNA Release mRNA_Release->Cytoplasm MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization MembraneDestabilization->mRNA_Release

Caption: Cellular uptake and endosomal escape of DODAP-based LNPs.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity/Viability Readout start Seed Cells in 96-well Plate treatment Treat with DODAP-LNP (Serial Dilutions) start->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-Glo Assay (Apoptosis) incubation->caspase data_analysis Data Analysis (IC50, % Viability) mtt->data_analysis ldh->data_analysis caspase->data_analysis

Caption: General workflow for in vitro cytotoxicity assessment of DODAP-LNPs.

Immune_Response_Pathway LNP DODAP-LNP APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) LNP->APC Uptake TLR Toll-like Receptor (TLR) (Endosomal) APC->TLR Internalization MyD88 MyD88 TLR->MyD88 Activation NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription & Translation Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Simplified signaling pathway of LNP-induced innate immune response.

Conclusion

DODAP-based LNPs represent a versatile and relatively safe platform for nucleic acid delivery. A thorough understanding of their potential cytotoxicity and immunotoxicity is paramount for the successful clinical translation of LNP-based therapeutics. This technical guide has provided an overview of the key safety considerations, quantitative data where available, detailed experimental protocols, and visual representations of the underlying biological processes. It is crucial for researchers and drug developers to conduct comprehensive, formulation-specific safety assessments to ensure the development of safe and effective LNP-based medicines. Further research is needed to generate more publicly available, quantitative safety data for a wider range of DODAP-LNP formulations to build a more complete safety profile and guide future formulation design.

References

Methodological & Application

Application Notes and Protocols for DODAP LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The ionizable cationic lipid is a critical component of these formulations, facilitating the encapsulation of negatively charged mRNA and enabling its release into the cytoplasm of target cells. 1,2-dioleoyl-3-dimethylaminopropane (DODAP) is an ionizable lipid that is positively charged at low pH, which aids in endosomal escape and subsequent mRNA translation.[2][3]

These application notes provide a detailed protocol for the formulation, purification, and characterization of DODAP-containing LNPs for mRNA delivery. Additionally, protocols for the in vitro assessment of mRNA delivery and expression are included to guide researchers in the evaluation of their LNP formulations.

Key Components and Their Properties

A typical LNP formulation for mRNA delivery consists of four key lipid components:

ComponentAbbreviationMolar Mass ( g/mol )Function
1,2-dioleoyl-3-dimethylaminopropaneDODAP648.10Ionizable Cationic Lipid: Encapsulates mRNA and facilitates endosomal escape.[2][3]
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC790.16Helper Lipid: Provides structural stability to the LNP.
Cholesterol-386.65Structural Lipid: Modulates membrane fluidity and stability.[1][2][4][5]
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000DMG-PEG 2000~2509.2PEGylated Lipid: Prevents aggregation and reduces clearance by the immune system.

Experimental Protocols

In Vitro Transcription of mRNA

This protocol describes the synthesis of mRNA encoding a reporter protein (e.g., Luciferase) using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP)

  • N1-methyl-pseudouridine-5'-triphosphate (m1ΨTP)

  • RNase Inhibitor

  • DNase I

  • LiCl solution

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in a nuclease-free tube.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture to remove the DNA template and incubate at 37°C for 15 minutes.

  • To precipitate the mRNA, add LiCl solution and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed to pellet the mRNA.

  • Wash the pellet with 70% ethanol and air dry.

  • Resuspend the mRNA pellet in nuclease-free water.

  • Assess mRNA quality and concentration using a spectrophotometer and gel electrophoresis.

DODAP LNP Formulation using Microfluidics

This protocol details the formulation of DODAP LNPs using a microfluidic mixing device. The recommended molar ratio of the lipid components is DODAP:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5 .

Materials:

  • DODAP, DSPC, Cholesterol, DMG-PEG 2000

  • Ethanol (100%)

  • Sodium Acetate buffer (25 mM, pH 5.0)

  • mRNA in nuclease-free water

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve each lipid (DODAP, DSPC, Cholesterol, DMG-PEG 2000) in 100% ethanol to create individual stock solutions of known concentration (e.g., 10 mg/mL).

  • Prepare Lipid Mixture (Organic Phase):

    • In a sterile tube, combine the lipid stock solutions according to the specified molar ratio (50:10:38.5:1.5). Ensure the final lipid mixture is completely dissolved in ethanol.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the in vitro transcribed mRNA in 25 mM Sodium Acetate buffer (pH 5.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Collection:

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

LNP Purification using Tangential Flow Filtration (TFF)

This protocol describes the purification of the formulated LNPs to remove ethanol and unencapsulated mRNA.

Materials:

  • LNP dispersion

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) cassette (e.g., 100 kDa).

Procedure:

  • System Setup:

    • Assemble and equilibrate the TFF system with PBS according to the manufacturer's protocol.

  • Diafiltration:

    • Load the LNP dispersion into the TFF system.

    • Perform diafiltration against PBS (pH 7.4) to exchange the buffer and remove ethanol. A common practice is to use 5-10 diavolumes of PBS.

  • Concentration:

    • After buffer exchange, concentrate the LNP suspension to the desired final volume.

  • Final Filtration:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

  • Storage:

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

Size and Polydispersity Index (PDI) Measurement

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the purified LNP suspension in PBS.

  • Transfer the diluted sample to a suitable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform measurements in triplicate.

Expected Results:

ParameterTarget Value
Size (Z-average)80 - 150 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency

Method: RiboGreen Assay

Procedure:

  • Prepare two sets of samples:

    • Intact LNPs: Dilute the LNP suspension in TE buffer.

    • Lysed LNPs: Dilute the LNP suspension in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

  • Incubate both sets of samples at 37°C for 15 minutes.

  • Add the RiboGreen reagent to all samples and a set of mRNA standards of known concentrations.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate Encapsulation Efficiency (EE):

    • EE (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100

Expected Results:

ParameterTarget Value
Encapsulation Efficiency> 90%

In Vitro Evaluation

Cell Transfection

Procedure:

  • Seed cells (e.g., HeLa) in a 24-well plate and allow them to adhere overnight.

  • On the day of transfection, replace the old media with fresh complete media.

  • Add the DODAP LNP-mRNA formulation to the cells at the desired mRNA concentration.

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

Luciferase Reporter Assay

Procedure:

  • After the incubation period, lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the luciferase assay substrate to the lysate.

  • Measure the luminescence signal using a luminometer. The signal intensity is proportional to the amount of translated luciferase protein.

Visualizations

LNP_Formulation_Workflow cluster_mRNA_Prep mRNA Preparation cluster_LNP_Formulation LNP Formulation cluster_Purification_Characterization Purification & Characterization cluster_In_Vitro_Eval In Vitro Evaluation In_Vitro_Transcription In Vitro Transcription (T7 Polymerase) mRNA_Purification mRNA Purification (LiCl Precipitation) In_Vitro_Transcription->mRNA_Purification Microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) mRNA_Purification->Microfluidics mRNA in Acetate Buffer Lipid_Mixing Lipid Mixing in Ethanol (DODAP, DSPC, Chol, PEG) Lipid_Mixing->Microfluidics TFF Tangential Flow Filtration (vs. PBS) Microfluidics->TFF Characterization Characterization (Size, PDI, EE) TFF->Characterization Transfection Cell Transfection Characterization->Transfection Reporter_Assay Reporter Gene Assay (e.g., Luciferase) Transfection->Reporter_Assay

Caption: Experimental workflow for DODAP LNP formulation and evaluation.

Endosomal_Escape_Pathway LNP DODAP LNP (Neutral Charge at pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Protonation DODAP Protonation (Positive Charge) Late_Endosome->Protonation Acidic Environment Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation (Protein Synthesis) mRNA_Release->Translation

Caption: Proposed mechanism of DODAP-mediated endosomal escape.

References

Step-by-Step Guide to Preparing DODAP Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of 1,2-dioleoyl-3-dimethylaminopropane (DODAP) based lipid nanoparticles (LNPs). DODAP is an ionizable cationic lipid crucial for the formulation of LNPs designed for nucleic acid delivery, such as mRNA and siRNA. Its pH-sensitive nature allows for efficient encapsulation of genetic material and subsequent endosomal escape within target cells.[1][2][3]

I. Overview of DODAP LNP Formulation and Characterization

The preparation of DODAP LNPs typically involves the controlled mixing of a lipid mixture dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the nucleic acid cargo.[4] The resulting nanoparticles are then characterized for their physicochemical properties to ensure quality and consistency.

II. Quantitative Data Summary

The following table summarizes typical quantitative parameters for DODAP-based LNPs. These values can vary depending on the specific formulation and process parameters.

ParameterTypical ValueReference
Lipid Molar Ratio (DODAP/DSPC/Cholesterol/PEG-Lipid) 10:49:40:1 or 50:10:38.5:1.5[1]
Particle Size (Z-average diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at neutral pH) -10 mV to +10 mV[1]
Encapsulation Efficiency > 90%

III. Experimental Protocols

A. Protocol 1: DODAP LNP Formulation via Thin-Film Hydration

This method involves the formation of a thin lipid film followed by hydration with an aqueous buffer containing the nucleic acid.

Materials:

  • DODAP (1,2-dioleoyl-3-dimethylaminopropane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve DODAP, DSPC, cholesterol, and PEG-DMG in chloroform in a round-bottom flask at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (pH 4.0) containing the nucleic acid cargo. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by rotating the flask in a water bath set above the phase transition temperature of the lipids.

  • Size Reduction:

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to sonication using a water bath sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated nucleic acid and other impurities by dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) or through tangential flow filtration.

B. Protocol 2: DODAP LNP Formulation via Microfluidics

Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs.[4] A common microfluidic setup is a T-junction or a staggered herringbone mixer.

Materials:

  • Lipid stock solution: DODAP, DSPC, cholesterol, and PEG-lipid dissolved in ethanol at the desired molar ratio (e.g., 10:49:40:1).[1]

  • Aqueous phase: Nucleic acid cargo dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr platform).

  • Syringe pumps.

Procedure:

  • Prepare Solutions:

    • Prepare the lipid stock solution in ethanol. The total lipid concentration will depend on the desired final concentration and the flow rate ratio.

    • Prepare the aqueous phase containing the nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid solution and the aqueous solution into separate syringes and place them on the syringe pumps.

    • Set the desired flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1 or 4:1).

    • Set the total flow rate (TFR) to control the mixing speed and particle size.

    • Initiate the flow to mix the two streams in the microfluidic chip. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

  • Collection and Purification:

    • Collect the resulting LNP suspension from the outlet of the microfluidic device.

    • Purify the LNPs by removing the ethanol and unencapsulated nucleic acid via dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

IV. Characterization Protocols

A. Protocol 3: Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring particle size, polydispersity index (PDI), and zeta potential.

Materials:

  • DODAP LNP suspension

  • Disposable cuvettes

  • Zetasizer instrument or equivalent

Procedure:

  • Sample Preparation:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS for size and a low ionic strength buffer for zeta potential) to a concentration appropriate for the instrument.

  • Measurement:

    • For particle size and PDI , perform a DLS measurement. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to the particle size distribution.

    • For zeta potential , perform an ELS measurement. The instrument applies an electric field across the sample and measures the velocity of the particles, which is proportional to their zeta potential.

  • Data Analysis:

    • Analyze the data using the instrument's software to obtain the Z-average diameter, PDI, and zeta potential.

B. Protocol 4: mRNA Encapsulation Efficiency using RiboGreen Assay

This assay quantifies the amount of mRNA encapsulated within the LNPs by comparing the fluorescence of a nucleic acid-binding dye (RiboGreen) in the presence and absence of a lysing agent (Triton X-100).

Materials:

  • DODAP LNP suspension encapsulating mRNA

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare mRNA Standard Curve:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

  • Prepare LNP Samples:

    • In the 96-well plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Intact LNPs): Add the LNP suspension and TE buffer. This will measure the fluorescence of unencapsulated mRNA.

    • Set 2 (Lysed LNPs): Add the LNP suspension and Triton X-100 solution to a final concentration of 0.5-1% Triton X-100. Incubate at 37°C for 10-15 minutes to lyse the LNPs. This will measure the total mRNA (encapsulated + unencapsulated).

  • RiboGreen Addition and Measurement:

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both the intact and lysed LNP samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

      • Total mRNA = Concentration in lysed LNP sample

      • Free mRNA = Concentration in intact LNP sample

V. Visualizations

LNP_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Lipid Dissolution (Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (Nucleic Acid in Buffer) B->C D LNP Self-Assembly C->D E Dialysis / TFF D->E F Buffer Exchange (to Neutral pH) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (ELS) F->H I Encapsulation Efficiency (RiboGreen Assay) F->I

Caption: Experimental workflow for DODAP LNP preparation and characterization.

LNP_Structure cluster_core Core cluster_shell Lipid Shell Core Nucleic Acid (e.g., mRNA) Ionizable DODAP Helper DSPC Cholesterol Cholesterol PEG PEG-Lipid

Caption: Schematic of DODAP lipid nanoparticle components.

References

Application Note & Protocols: DODAP-Based Lipid Nanoparticles for siRNA and miRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the formulation, characterization, and application of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA) and microRNA (miRNA). DODAP is an ionizable cationic lipid that enables efficient encapsulation of nucleic acids and facilitates their delivery into target cells.[1] Its pH-sensitive nature, being positively charged at acidic pH for RNA complexation and relatively neutral at physiological pH, contributes to lower cytotoxicity and high transfection efficiency, making it a suitable vehicle for gene silencing applications.[1][2] These protocols cover LNP preparation using microfluidic mixing, physicochemical characterization, and in vitro application for gene knockdown studies.

Introduction to DODAP-Based Lipid Nanoparticles

Lipid nanoparticles (LNPs) are the leading delivery systems for systemic siRNA and miRNA therapeutics.[1] A typical LNP formulation consists of four key components, each serving a distinct purpose:

  • Ionizable Cationic Lipid (e.g., DODAP): This is the most critical component.[3] DODAP has a protonatable amine head group that becomes positively charged in acidic conditions (e.g., pH 4), allowing for electrostatic interaction and efficient encapsulation of negatively charged siRNA/miRNA.[1][4] In the bloodstream, at physiological pH (~7.4), DODAP is nearly neutral, which reduces nonspecific interactions and minimizes toxicity.[3] Upon endocytosis into the target cell, the acidic environment of the endosome protonates DODAP again, facilitating endosomal escape and the release of the RNA cargo into the cytoplasm.[3][4]

  • Helper Lipid (e.g., DSPC, DOPE): Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) act as structural components, contributing to the stability of the lipid bilayer.[4][5]

  • Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability, which can enhance particle integrity in circulation and aid in the endosomal escape process.[4][5]

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to form a hydrophilic stealth layer on the LNP surface. This layer prevents aggregation and reduces opsonization (recognition by the immune system), thereby increasing circulation half-life.[5]

The precise molar ratio of these components is critical for determining the physicochemical properties and biological activity of the resulting nanoparticles.

Physicochemical and Performance Characteristics

The efficacy of DODAP-based LNPs is highly dependent on their physical and chemical properties. Proper formulation results in particles with consistent size, a neutral or slightly positive surface charge at physiological pH, and high encapsulation efficiency. Below are tables summarizing typical formulation compositions and performance data.

Table 1: Example DODAP LNP Formulation and Physicochemical Properties

ComponentMolar Ratio (%)RoleTypical Size (nm)PDIZeta Potential (mV) (pH 7.4)Encapsulation Efficiency (%)
DODAP 10 - 50Ionizable Cationic Lipid70 - 150< 0.2-5 to +10> 90%
DSPC 10 - 49Helper Lipid
Cholesterol 38.5 - 40Stability
PEG-Lipid 1 - 2Stealth/Stability

Note: Physicochemical properties are highly dependent on the exact lipid composition, RNA-to-lipid ratio, and manufacturing process. The values presented are representative ranges based on similar ionizable LNP systems.

Table 2: In Vivo Gene Silencing Efficacy

Formulation TypeTarget GeneAnimal ModelDose for 50% Gene Silencing (ED₅₀)Reference
DODAP-based LNP-siRNANot SpecifiedNot Specified~10 mg/kg[1]
Optimized Ionizable LNP-siRNA (e.g., DLin-MC3-DMA)Factor VIIMouse0.005 mg/kg[1]

Note: While DODAP was a foundational ionizable lipid, subsequent optimizations (e.g., DLin-MC3-DMA) have led to significant improvements in potency.[1]

Experimental Protocols

Protocol 3.1: Formulation of DODAP-siRNA/miRNA LNPs

This protocol describes the preparation of DODAP-based LNPs using a microfluidic mixing technique, which ensures rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • DODAP (1,2-dioleoyl-3-dimethylammonium-propane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA or miRNA of interest

  • Absolute Ethanol (Molecular Biology Grade)

  • Sodium Acetate Buffer (25 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Sterile, RNase-free microcentrifuge tubes and reagents

Procedure:

  • Prepare Lipid Stock in Ethanol:

    • Dissolve DODAP, DSPC, Cholesterol, and PEG-DMG in absolute ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (DODAP:DSPC:Chol:PEG-DMG).

    • The total lipid concentration in the ethanol phase should be between 10-20 mM. Gently vortex to ensure complete dissolution.

  • Prepare RNA Stock in Aqueous Buffer:

    • Dissolve the lyophilized siRNA or miRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

    • Set the flow rate ratio to 3:1 (Aqueous:Ethanol).

    • Initiate mixing. The rapid mixing of the two streams induces a change in solvent polarity, triggering the self-assembly of lipids and the encapsulation of the RNA.

  • Purification and Buffer Exchange:

    • Collect the resulting nanoparticle suspension.

    • To remove ethanol and unencapsulated RNA, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mix Formulation cluster_purify Downstream Processing A Lipids (DODAP, DSPC, Chol, PEG) dissolved in Ethanol C Microfluidic Mixing (3:1 Aqueous:Ethanol Ratio) A->C B siRNA/miRNA dissolved in Acetate Buffer (pH 4.0) B->C D LNP Self-Assembly & RNA Encapsulation C->D Rapid Polarity Change E Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) D->E F Sterile Filtration (0.22 µm filter) E->F G Final DODAP-LNP Product F->G

Workflow for DODAP-LNP Formulation.
Protocol 3.2: Characterization of DODAP LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer to a disposable cuvette.

    • Measure using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter (size) and PDI. An acceptable PDI is typically < 0.2.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the LNP suspension in an appropriate low-salt buffer (e.g., 1 mM HEPES).

    • Transfer to a specialized zeta potential cuvette.

    • Measure using the same instrument as for DLS.

    • The zeta potential indicates the surface charge of the nanoparticles.

3. Encapsulation Efficiency (EE) Determination:

  • Technique: RiboGreen® Assay (or similar nucleic acid quantification assay).

  • Procedure:

    • Measure total RNA: Lyse a sample of the LNP formulation with a detergent (e.g., 1% Triton X-100) to release all encapsulated RNA. Measure the fluorescence using the RiboGreen® reagent and compare to a standard curve.

    • Measure free RNA: Use a method to separate free RNA from LNPs (e.g., spin column filtration). Measure the RNA in the filtrate.

    • Calculate EE%: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3.3: In Vitro Transfection and Gene Silencing

This protocol provides a general method for transfecting mammalian cells with DODAP-siRNA/miRNA LNPs to achieve target gene knockdown.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549).

  • Complete cell culture medium.

  • DODAP-LNP formulation encapsulating target siRNA (and a negative control siRNA).

  • Multi-well cell culture plates (e.g., 24-well).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Prepare LNP Dilutions: On the day of transfection, dilute the DODAP-LNP-siRNA complexes in serum-free medium to achieve the desired final siRNA concentration (e.g., 10-50 nM).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Gently add the diluted LNP-siRNA complexes to each well.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Incubation and Analysis:

    • Incubate for 24-72 hours. The optimal time depends on the target gene's mRNA and protein turnover rate.

    • After incubation, harvest the cells for analysis.

  • Assessment of Gene Silencing:

    • mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the negative control.

    • Protein Level: Perform a Western Blot or ELISA to measure the level of the target protein.

In_Vitro_Transfection_Workflow cluster_analysis Gene Silencing Analysis A Seed cells in multi-well plate B Allow cells to reach 60-80% confluency (24 hours) A->B D Add diluted LNPs to cells B->D C Dilute DODAP-LNP-siRNA in serum-free medium C->D E Incubate for 24-72 hours at 37°C D->E F Harvest cells for analysis E->F G qRT-PCR (mRNA Level) F->G H Western Blot / ELISA (Protein Level) F->H

Workflow for In Vitro Transfection.

Mechanism of Action: RNA Interference (RNAi)

DODAP-LNPs serve as the vehicle to deliver the siRNA cargo into the cell's cytoplasm, where the RNAi machinery resides. The process is a key example of a signaling pathway initiated by an external therapeutic agent.

  • Uptake: The LNPs are taken up by cells, typically through endocytosis.

  • Endosomal Escape: The acidic environment of the endosome protonates DODAP, which interacts with anionic lipids in the endosomal membrane, leading to membrane disruption and release of the siRNA into the cytoplasm.

  • RISC Loading: The siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC).

  • mRNA Cleavage: The passenger strand of the siRNA is discarded, and the guide strand directs the RISC to the target mRNA sequence. The RISC complex then cleaves the mRNA.

  • Gene Silencing: The cleaved mRNA is degraded, preventing its translation into protein, resulting in the knockdown of the target gene.[6]

RNAi_Pathway cluster_cell Target Cell LNP DODAP-LNP (siRNA Cargo) Endosome Endosome LNP->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape (pH-mediated) RISC RISC Complex siRNA->RISC Loading & Activation mRNA Target mRNA RISC->mRNA Target Recognition Degraded Degraded mRNA mRNA->Degraded Cleavage Silencing Gene Silencing (No Protein Translation) Degraded->Silencing

Simplified RNAi Gene Silencing Pathway.

References

Application Notes and Protocols for In Vitro Plasmid DNA Transfection Using DODAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) for the transfection of plasmid DNA into mammalian cells in an in vitro setting. This document includes detailed protocols for the preparation of DODAP-based liposomes, the transfection procedure, and methods for assessing transfection efficiency and cytotoxicity.

Introduction to DODAP-Mediated Transfection

DODAP is a cationic, ionizable lipid that has emerged as an effective reagent for the delivery of nucleic acids, including plasmid DNA, into cells.[1] Its unique chemical structure, featuring a positively charged headgroup and two oleoyl tails, allows it to electrostatically interact with the negatively charged phosphate backbone of DNA, forming lipid-DNA complexes known as lipoplexes.[1] A key advantage of DODAP is its ionizable nature; it is relatively neutral at physiological pH and becomes positively charged within the acidic environment of the endosome. This pH-dependent charge transition is believed to facilitate the destabilization of the endosomal membrane, leading to the efficient release of the plasmid DNA into the cytoplasm, a critical step for successful gene expression. DODAP-based transfection reagents are recognized for their high transfection efficiency, biocompatibility, and low cytotoxicity.[2]

Mechanism of Action

The process of DODAP-mediated plasmid DNA transfection involves several key steps, beginning with the formation of lipoplexes and culminating in the expression of the transgene within the host cell.

  • Lipoplex Formation : DODAP liposomes are mixed with plasmid DNA. The positively charged DODAP molecules interact with the negatively charged DNA, leading to the spontaneous self-assembly of condensed, positively charged lipoplex particles.[3]

  • Adsorption to Cell Surface : The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface.[4]

  • Cellular Uptake : The lipoplexes are internalized by the cell, primarily through endocytosis.[4][5]

  • Endosomal Escape : Inside the endosome, the acidic environment protonates the tertiary amine of DODAP, increasing its positive charge. This is thought to promote the interaction with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid structures that destabilize the endosomal membrane and release the plasmid DNA into the cytoplasm.[4]

  • Nuclear Entry and Transcription : The released plasmid DNA must then translocate to the nucleus where it can be transcribed into messenger RNA (mRNA) by the cell's own machinery.

  • Translation and Protein Expression : The mRNA is subsequently translated into the protein of interest in the cytoplasm.

Experimental Protocols

Protocol 1: Preparation of DODAP/DOPE Liposomes

This protocol describes the preparation of liposomes composed of DODAP and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method. DOPE is often included in liposomal formulations to enhance transfection efficiency by facilitating endosomal escape.[6] A common molar ratio of DODAP to DOPE is 1:1.[7]

Materials:

  • DODAP (1,2-dioleoyl-3-dimethylammonium-propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water

  • Sterile buffer (e.g., 20 mM HEPES, 154 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Vacuum pump

  • Glass vials with Teflon-lined caps

  • Glass syringes

Procedure:

  • Dissolve DODAP and DOPE in chloroform to a concentration of 10 mg/mL in separate glass vials.

  • In a round-bottom flask, combine the desired molar ratio of DODAP and DOPE solutions.

  • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding sterile, nuclease-free water to achieve a final total lipid concentration of 1 mg/mL. The hydration should be performed at a temperature above the phase transition temperature of the lipids.

  • Vortex the solution until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

  • Add an equal volume of a 2X sterile buffer (e.g., 40 mM HEPES, 308 mM NaCl, pH 7.4) to the SUV suspension and sonicate for an additional 2 minutes.

  • The resulting liposome solution can be stored at 4°C for short-term use. For long-term storage, it is recommended to store aliquots at -20°C.

Protocol 2: In Vitro Transfection of Adherent Cells with DODAP/Plasmid DNA Lipoplexes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and DODAP:DNA ratio is recommended for each cell line.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, MCF-7)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Plasmid DNA of interest (high purity, endotoxin-free)

  • DODAP/DOPE liposome solution (from Protocol 1)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding : The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection. For HEK293 cells, this is typically 2-4 x 10^5 cells per well.

  • Lipoplex Formation : a. In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the DODAP/DOPE liposome solution in 250 µL of serum-free medium. The optimal lipid:DNA ratio typically ranges from 2:1 to 10:1 (w/w). For a starting point, a 5:1 ratio is recommended (e.g., 10-20 µg of lipid for 2-4 µg of DNA). c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting up and down. d. Incubate the lipoplex solution at room temperature for 15-30 minutes.

  • Transfection : a. Gently aspirate the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). b. Add the 500 µL of the lipoplex solution to the cells in each well. c. Incubate the cells with the lipoplex solution at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation period, add 1.5 mL of complete culture medium to each well without removing the lipoplex solution. Alternatively, the lipoplex-containing medium can be removed and replaced with 2 mL of fresh, complete culture medium.

  • Post-Transfection : a. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. b. Assess transgene expression and cytotoxicity at the desired time points.

Protocol 3: Assessment of Transfection Efficiency by GFP Expression

This protocol describes how to quantify the percentage of transfected cells using a plasmid encoding Green Fluorescent Protein (GFP) and flow cytometry.

Materials:

  • Transfected cells expressing GFP

  • Untransfected control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting : 24-48 hours post-transfection, aspirate the culture medium and wash the cells with PBS.

  • Add trypsin-EDTA to detach the cells from the plate.

  • Once the cells have detached, add complete culture medium to inactivate the trypsin.

  • Transfer the cell suspension to a flow cytometry tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis : a. Analyze the cell suspension on a flow cytometer equipped with a 488 nm laser for GFP excitation. b. Use the untransfected control cells to set the gate for the GFP-negative population. c. Determine the percentage of GFP-positive cells in the transfected samples.

Protocol 4: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability.

Materials:

  • Transfected cells

  • Untransfected control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Transfect cells in a 96-well plate following a scaled-down version of Protocol 2.

  • At 24-48 hours post-transfection, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Data Presentation

The following table summarizes the transfection efficiency and cytotoxicity of a cationic lipid-nanoceria hybrid containing a DODAP-related lipid (CeO2/DODAB) in comparison to other commercially available transfection reagents in various cell lines.[2]

Transfection ReagentCell LineTransfection Efficiency (% of positive cells)Cell Viability (% of control)Transfection Index (Efficiency x Viability)
CeO2/DODAB HEK293 ~30% ~120% ~3600
Lipofectamine 2000HEK293~60.4%~70%~4228
DOTAPHEK293~30.4%~55%~1672
CeO2/DODAB MCF-7 ~30% ~100% ~3000
Lipofectamine 2000MCF-7~44%~80%~3520
DOTAPMCF-7~33%~85%~2805
CeO2/DODAB HepG2 ~3% ~100% ~300
Lipofectamine 2000HepG2~3%~82%~246

Data is adapted from a study using CeO2/DODAB, a cationic lipid similar to DODAP.[2] The Transfection Index is calculated as the product of the percentage of transfection efficiency and the percentage of cell viability.

Visualizations

G cluster_0 Lipoplex Formation (in vitro) cluster_1 Cellular Uptake and Transfection DODAP DODAP Liposomes (+ charged) Lipoplex DODAP/pDNA Lipoplex (net + charge) DODAP->Lipoplex pDNA Plasmid DNA (- charged) pDNA->Lipoplex Cell Target Cell Lipoplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Expressed Protein Translation->Protein

Caption: Workflow of DODAP-mediated plasmid DNA transfection.

G cluster_0 Endosomal Escape Mechanism Lipoplex_in_Endosome Lipoplex inside Endosome (Neutral pH) Acidification Endosome Acidification (pH drop) Lipoplex_in_Endosome->Acidification DODAP_Protonation DODAP Protonation (becomes + charged) Acidification->DODAP_Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids DODAP_Protonation->Membrane_Interaction Membrane_Destabilization Endosomal Membrane Destabilization Membrane_Interaction->Membrane_Destabilization pDNA_Release Plasmid DNA Release into Cytoplasm Membrane_Destabilization->pDNA_Release

Caption: Signaling pathway for endosomal escape of DODAP lipoplexes.

References

Application Notes and Protocols for DODAP-Based LNP Delivery of CRISPR/Cas9 for Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of 1,2-dioleoyl-3-dimethylaminopropane (DODAP)-based lipid nanoparticles (LNPs) for the delivery of CRISPR/Cas9 components for gene editing.

Introduction

CRISPR/Cas9 has emerged as a revolutionary gene-editing tool with vast therapeutic potential.[1] However, the efficient and safe in vivo delivery of its components, typically Cas9 messenger RNA (mRNA) and a single guide RNA (sgRNA), remains a critical challenge.[2][3] Lipid nanoparticles (LNPs) have become a leading non-viral delivery platform for nucleic acids, owing to their low immunogenicity and flexible application.[1][2] Among the various components of LNPs, the ionizable cationic lipid is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2][4]

DODAP is an ionizable cationic lipid that is protonated at low pH, facilitating endosomal escape, a key step for the cytoplasmic delivery of functional mRNA and sgRNA.[4] This document provides detailed methodologies for utilizing DODAP-based LNPs for CRISPR/Cas9 gene editing, from LNP formulation and characterization to in vitro and in vivo applications and subsequent analysis of editing efficiency.

Data Presentation

Table 1: Physicochemical Characteristics of DODAP-Based LNPs for CRISPR/Cas9 Delivery
Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DODAPDOPE35:16:46.5:2.580-120< 0.2-5 to +10> 90
DODAPDSPC50:10:38.5:1.590-150< 0.2-3 to +8> 85[5]
Comparative Lipids
DLin-MC3-DMADSPC50:10:38.5:1.580-100< 0.15-8 to +5> 95[6]
ALC-0315DSPC46.3:9.4:42.7:1.670-90< 0.1-10 to +2> 95
SM-102DSPC50:10:38.5:1.575-95< 0.1-7 to +3> 95[7]
Table 2: In Vitro Gene Editing Efficiency of DODAP-Based LNPs
Cell LineTarget GeneLNP Formulation (Ionizable Lipid)Cas9 mRNA Dose (ng/well)sgRNA Dose (ng/well)Editing Efficiency (%)Viability (%)Reference
HEK293TGFPDODAP1002540-60> 90[8]
Primary NeuronsProgranulinDODMA (similar to DODAP)5012.5~5-10> 85[5]
Comparative Lipids
HEK293TGFPDLin-MC3-DMA1002560-80> 90[6]
H1299EGFPC12-2005012.5~70> 90[9]
Table 3: In Vivo Gene Editing Efficiency of DODAP-Based LNPs in Mice
Target OrganTarget GeneLNP Formulation (Ionizable Lipid)LNP Dose (mg/kg)Editing Efficiency (%)Reference
LiverTransthyretin (TTR)DODAP (as part of a library screen)0.5 - 1.040-60[10]
Comparative Lipids
LiverTransthyretin (TTR)DLin-MC3-DMA0.3> 60[6]
LiverAntithrombin246C101.0~60[11]
HepatocytesPCSK95D80.5~42[12]

Experimental Protocols

Protocol 1: DODAP-Based LNP Formulation using Microfluidics

This protocol describes the formulation of DODAP-based LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.

Materials:

  • DODAP (1,2-dioleoyl-3-dimethylaminopropane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol, 200 proof

  • Citrate buffer (50 mM, pH 4.0)

  • Nuclease-free water

  • Cas9 mRNA

  • sgRNA

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DODAP, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 12.5 mg/mL.

  • Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL). The optimal weight ratio of lipid to nucleic acid should be empirically determined but a starting point of 10:1 to 20:1 is recommended.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase to 3:1. d. Set the total flow rate to 12 mL/min. e. Initiate the mixing process to generate the LNPs.

  • Dialysis: a. Transfer the collected LNP solution to a dialysis cassette. b. Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with three buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage: a. Sterilize the LNP solution by passing it through a 0.22 µm syringe filter. b. Store the final LNP formulation at 4°C.

Protocol 2: Physicochemical Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

  • Dilute the LNP suspension in PBS to a suitable concentration.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in 10 mM NaCl solution.

  • Measure the zeta potential using the same DLS instrument with an appropriate cuvette.

  • Perform measurements in triplicate at 25°C.

3. Encapsulation Efficiency (EE) Quantification (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated RNA.

  • Use the Quant-iT RiboGreen RNA Assay Kit according to the manufacturer's protocol to measure the fluorescence of both lysed and unlysed samples.

  • Calculate the EE using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Protocol 3: In Vitro Transfection of HEK293T Cells

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • DODAP-LNP formulation containing Cas9 mRNA and sgRNA

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Transfection: a. Dilute the DODAP-LNPs to the desired concentration in serum-free DMEM. b. Remove the culture medium from the cells and gently add the LNP-containing medium. c. Incubate for 4-6 hours at 37°C. d. After incubation, add complete medium to each well.

  • Post-Transfection: Incubate the cells for 48-72 hours before proceeding to gene editing analysis.

Protocol 4: In Vivo Administration in Mice

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • DODAP-LNP formulation

  • Sterile PBS

Procedure:

  • LNP Preparation: Dilute the DODAP-LNP formulation in sterile PBS to the desired final concentration for injection.

  • Administration: Administer the LNP solution to the mice via intravenous (tail vein) injection at a dose of 1 mg/kg.

  • Monitoring: Monitor the mice for any adverse effects.

  • Tissue Harvest: At 3-7 days post-injection, euthanize the mice and harvest the target organs (e.g., liver) for genomic DNA extraction and analysis.

Protocol 5: Quantification of Gene Editing Efficiency

1. T7 Endonuclease I (T7E1) Assay:

  • Genomic DNA Extraction: Extract genomic DNA from the treated cells or tissues.

  • PCR Amplification: Amplify the target genomic region (~500-800 bp) using high-fidelity DNA polymerase.

  • Heteroduplex Formation: Denature the PCR products at 95°C for 5 minutes and then re-anneal by slowly cooling to room temperature to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

  • T7E1 Digestion: Incubate the annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.

  • Gel Electrophoresis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates gene editing.

  • Quantification: Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing.

2. Next-Generation Sequencing (NGS):

  • Amplicon Generation: Generate PCR amplicons of the target region from the genomic DNA.

  • Library Preparation: Prepare sequencing libraries from the amplicons.

  • Sequencing: Perform deep sequencing of the libraries on an NGS platform (e.g., Illumina MiSeq).

  • Data Analysis: Align the sequencing reads to the reference genome and analyze the frequency and types of insertions and deletions (indels) at the target site using bioinformatics tools like CRISPR-DAV or CRISPResso.[8][13]

Visualizations

LNP_CRISPR_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Characterization cluster_delivery 3. Delivery cluster_analysis 4. Analysis lipids DODAP, DSPC, Cholesterol, PEG-Lipid in Ethanol mixer Microfluidic Mixing lipids->mixer crispr Cas9 mRNA + sgRNA in Citrate Buffer crispr->mixer lnp DODAP-LNP mixer->lnp dls DLS (Size, PDI) lnp->dls zeta Zeta Potential lnp->zeta ribogreen Encapsulation Efficiency lnp->ribogreen invitro In Vitro (Cell Culture) lnp->invitro invivo In Vivo (Animal Model) lnp->invivo gDNA Genomic DNA Extraction invitro->gDNA invivo->gDNA t7e1 T7E1 Assay gDNA->t7e1 ngs Next-Generation Sequencing gDNA->ngs editing_efficiency Gene Editing Efficiency t7e1->editing_efficiency ngs->editing_efficiency

Caption: Experimental workflow for DODAP-LNP mediated CRISPR/Cas9 gene editing.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Uptake and Endosomal Escape cluster_endocytosis Endocytosis cluster_escape Endosomal Escape cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnp DODAP-LNP (Neutral Charge) endosome Early Endosome (pH ~6.5) lnp->endosome Endocytosis cell_membrane Cell Membrane late_endosome Late Endosome (pH ~5.5) endosome->late_endosome protonation DODAP Protonation (Positive Charge) late_endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption release Cytoplasmic Release of Cas9 mRNA & sgRNA membrane_disruption->release translation Translation of Cas9 mRNA release->translation rnp_complex RNP Complex (Cas9 + sgRNA) cas9_protein Cas9 Protein translation->cas9_protein cas9_protein->rnp_complex nuclear_import Nuclear Import rnp_complex->nuclear_import dna_binding sgRNA guides Cas9 to target DNA nuclear_import->dna_binding cleavage Cas9 creates Double-Strand Break dna_binding->cleavage gene_editing Gene Editing (NHEJ or HDR) cleavage->gene_editing

Caption: Mechanism of DODAP-LNP mediated CRISPR/Cas9 delivery and gene editing.

References

Application Notes and Protocols for Microfluidic-Based Manufacturing of DODAP LNPs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid therapeutics, such as siRNA and mRNA, holds immense promise for treating a wide range of diseases. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery system, protecting the nucleic acid payload from degradation and facilitating its uptake into target cells. Among the various components of LNPs, the ionizable cationic lipid is crucial for both the encapsulation of the nucleic acid and its subsequent release from the endosome into the cytoplasm.

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that is particularly effective for in vivo applications, especially for targeting the liver. Microfluidic technology offers a robust, scalable, and reproducible method for manufacturing DODAP LNPs with precise control over their physicochemical properties, such as size, polydispersity, and encapsulation efficiency. This document provides detailed application notes and protocols for the microfluidic-based manufacturing of DODAP LNPs.

Core Principles of DODAP LNP Formulation

DODAP is an ionizable lipid, meaning its charge is pH-dependent. At an acidic pH (e.g., pH 4), DODAP is positively charged, which allows for electrostatic interaction with the negatively charged nucleic acid backbone, leading to efficient encapsulation. Upon entering the bloodstream, where the pH is neutral (pH 7.4), the LNPs have a relatively neutral surface charge, which reduces non-specific interactions with serum proteins. Once the LNPs are taken up by cells into endosomes, the acidic environment of the endosome protonates DODAP, inducing a positive charge. This charge disruption facilitates the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[1]

Microfluidic manufacturing of LNPs involves the rapid and controlled mixing of a lipid-ethanol solution with an aqueous solution containing the nucleic acid. The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid in the process. The precise control over mixing afforded by microfluidics allows for the production of LNPs with uniform size and high encapsulation efficiency.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the microfluidic-based manufacturing of DODAP LNPs. These data illustrate the influence of formulation and process parameters on the final LNP characteristics.

Lipid Composition (molar ratio)Total Lipid Conc. (mM)FRR (Aq:Eth)TFR (mL/min)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
DODAP/DSPC/Chol/PEG-DSPE (50/10/38.5/1.5)103:112820.16~100[4]
DODAP/Chol/HSPC/PEG-DSPE (50/10/39/1)10-303:1Not Specified>90 (Size)<0.2>90[1]

FRR: Flow Rate Ratio; TFR: Total Flow Rate; PDI: Polydispersity Index; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]; HSPC: Hydrogenated soy phosphatidylcholine.

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in Ethanol):

  • Individually dissolve DODAP, DSPC, Cholesterol, and PEG-DSPE in absolute ethanol to create concentrated stock solutions (e.g., 10-50 mM).

  • To prepare the final lipid mixture, combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for DODAP:DSPC:Chol:PEG-DSPE).

  • Adjust the final volume with absolute ethanol to achieve the desired total lipid concentration (e.g., 10 mM).

  • Vortex the final lipid mixture thoroughly to ensure homogeneity.

b. Nucleic Acid Stock Solution (Aqueous Buffer):

  • Dissolve the siRNA or mRNA in an acidic buffer, such as 25-50 mM sodium acetate or sodium citrate, pH 4.0.[5]

  • The concentration of the nucleic acid will depend on the desired nucleic acid-to-lipid ratio.

Microfluidic Manufacturing of DODAP LNPs
  • Set up the microfluidic mixing system (e.g., a staggered herringbone micromixer-based instrument) according to the manufacturer's instructions.

  • Prime the system with ethanol and the aqueous buffer to ensure no air bubbles are present in the microfluidic channels.

  • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another syringe.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol) can be used.[4]

  • Initiate the flow from both syringes to commence the mixing and LNP formation process.

  • Collect the LNP solution as it exits the microfluidic chip. The solution will be a mixture of the aqueous buffer and ethanol.

Purification of DODAP LNPs
  • To remove the ethanol and unencapsulated nucleic acid, purify the LNP solution via dialysis.

  • Transfer the collected LNP solution to a dialysis cassette (e.g., with a Molecular Weight Cut-Off of 10-100 kDa).[6]

  • Dialyze against a neutral buffer, such as phosphate-buffered saline (PBS) pH 7.4, at 4°C.

  • Perform several buffer changes over a period of 2-4 hours to ensure complete removal of ethanol and buffer exchange.[7]

  • After dialysis, recover the purified LNP solution from the cassette.

Characterization of DODAP LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the purified LNP solution in PBS pH 7.4.

  • Ensure the sample is free of dust by filtering or centrifuging briefly.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate (e.g., to 25°C).[1]

  • Perform the measurement to obtain the Z-average particle size and PDI. A PDI below 0.2 is generally considered indicative of a monodisperse population.[8]

b. Encapsulation Efficiency (RiboGreen Assay):

  • Prepare a standard curve of the nucleic acid in the neutral buffer.

  • Prepare two sets of LNP samples. In one set, add a surfactant such as Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs and release the encapsulated nucleic acid. The other set remains untreated to measure the amount of free, unencapsulated nucleic acid.

  • Add the RiboGreen reagent to both the standards and the LNP samples (with and without Triton X-100).

  • Incubate for a few minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_mfg 2. Microfluidic Manufacturing cluster_purification 3. Purification cluster_char 4. Characterization Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixer Microfluidic Mixer (TFR & FRR Control) Lipid_Ethanol->Microfluidic_Mixer Ethanol Phase NA_Buffer Nucleic Acid in Aqueous Buffer (pH 4) NA_Buffer->Microfluidic_Mixer Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixer->Dialysis Crude LNPs DLS DLS Analysis (Size & PDI) Dialysis->DLS Purified LNPs RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Caption: Experimental workflow for DODAP LNP manufacturing.

rnai_pathway cluster_cell Cellular Cytoplasm LNP DODAP LNP with siRNA Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis siRNA siRNA Release Endosome->siRNA Endosomal Escape Dicer Dicer siRNA->Dicer siRNA_processed Processed siRNA Dicer->siRNA_processed RISC RISC Loading siRNA_processed->RISC RISC_active Active RISC RISC->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Gene Silencing

Caption: siRNA-mediated gene silencing pathway.

mrna_pathway cluster_cell Cellular Cytoplasm LNP DODAP LNP with mRNA Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape Ribosome Ribosome mRNA_release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Effect Therapeutic Effect Protein->Effect

Caption: mRNA delivery and protein expression pathway.

References

Application Notes and Protocols for Optimal Formulation of DODAP-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylaminopropane (DODAP) is a widely utilized ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines and gene therapies. Its pH-sensitive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is pivotal for efficient encapsulation of nucleic acid cargo and subsequent endosomal escape for intracellular delivery. The selection of appropriate helper lipids and their molar ratios relative to DODAP is a critical determinant of the final LNP formulation's physicochemical properties, stability, and biological efficacy.

These application notes provide a comprehensive guide to optimizing DODAP-based LNP formulations by exploring different DODAP and helper lipid ratios. Detailed protocols for LNP formulation, characterization, and in vitro evaluation are included to assist researchers in developing stable and potent nanocarriers.

Data Presentation: DODAP and Helper Lipid Ratios

The following tables summarize quantitative data from various studies on the impact of DODAP and other cationic lipid ratios with helper lipids on the characteristics and performance of LNPs.

Table 1: Effect of Cationic Lipid to Helper Lipid Molar Ratios on LNP Physicochemical Properties

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper:Other)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAPCholesterol1:1135.4 ± 3.20.21 ± 0.02+45.2 ± 2.1>90[1]
DOTAPCholesterol1:2142.1 ± 4.50.23 ± 0.03+38.7 ± 1.8>90[1]
DOTAPCholesterol1:3155.6 ± 5.10.25 ± 0.01+32.4 ± 2.5>90[1]
DOTAPCholesterol1:4168.3 ± 6.30.28 ± 0.04+28.1 ± 1.9>90[1]
DOTAPDOPE49:49:2 (DOTAP:DOPE:DMG-PEG2000)100-150<0.2+30 to +50>90[2]
DDADOPE49:49:2 (DDA:DOPE:DMG-PEG2000)100-150<0.2+30 to +50>90[2]

Table 2: Impact of DODAP and Helper Lipid Ratios on In Vitro and In Vivo Performance

Cationic LipidHelper Lipid(s)Molar Ratio/PercentageKey FindingsReference
DODAPALC-0315, DSPC, Cholesterol, PEG-lipid10-25% DODAP substitution of ALC-0315Minimal impact on physicochemical properties and in vitro/in vivo expression.[3]
DODAPALC-0315, DSPC, Cholesterol, PEG-lipid50% DODAP substitution of ALC-0315Reduced in vivo potency.[3][4]
DOTAPCholesterol1:3Highest mRNA transfection efficiency in non-PEGylated LNPs.[1][5]
DOTAPDOPE, CholesterolN/ALNP3 (DOTAP/DOPE/Cholesterol) showed higher transfection efficiency than DOTAP/DOPE or DOTAP/Cholesterol alone.[6]
DOTAPDOPE3:1Efficient transfection in multiple cell lines.

Experimental Protocols

LNP Formulation using Ethanol Injection Method

This protocol describes a basic and widely used method for preparing DODAP-containing LNPs.

Materials:

  • DODAP

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5)

  • Nucleic acid cargo (e.g., mRNA) dissolved in the aqueous buffer

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve DODAP, helper lipids, and PEG-lipid in anhydrous ethanol to achieve the desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.[7]

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Mixing: Rapidly inject the ethanolic lipid solution into the aqueous nucleic acid solution with vigorous stirring. A typical volumetric ratio is 1:3 (ethanol:aqueous).[8] This rapid mixing leads to the precipitation of lipids and the self-assembly of LNPs, encapsulating the nucleic acid.

  • Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette. Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and raise the pH.[8]

  • Sterilization: Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter.[8]

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[9][10]

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Stocks Prepare Lipid Stock Solutions in Ethanol (DODAP, Helper, PEG) Mixing Rapid Mixing (Ethanol Injection or Microfluidics) Lipid_Stocks->Mixing Ethanolic Phase Aqueous_Phase Prepare Aqueous Phase (Nucleic Acid in Acidic Buffer) Aqueous_Phase->Mixing Aqueous Phase Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Storage Store at 4°C or -80°C Sterilization->Storage

LNP Formulation and Purification Workflow.
Characterization of LNP Physicochemical Properties

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are correlated to the particle size. PDI is a measure of the heterogeneity of sizes of particles in a population.

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement. The instrument software will calculate the Z-average particle size and PDI.

Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is the electric potential at the slipping plane of the particle.

Procedure:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

  • Load the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present.

  • Place the cell into the ELS instrument.

  • Apply the electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential based on the measured mobility.

Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be determined.

Materials:

  • RiboGreen reagent

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • 96-well black plate

  • Fluorometer

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions.

  • Prepare Samples:

    • Total RNA: In a well of the 96-well plate, mix the LNP sample with a final concentration of 0.5% Triton X-100 to lyse the nanoparticles.

    • Free RNA: In a separate well, mix the LNP sample with TE buffer without Triton X-100.

  • Add RiboGreen: Add the RiboGreen working solution to all wells.

  • Incubate: Incubate the plate in the dark for 5 minutes.

  • Measure Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(FluorescenceTotal RNA - FluorescenceFree RNA) / FluorescenceTotal RNA] x 100

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_physicochemical Physicochemical Characterization cluster_encapsulation Encapsulation Efficiency Formulated_LNP Formulated LNP Sample DLS Particle Size & PDI (Dynamic Light Scattering) Formulated_LNP->DLS ELS Zeta Potential (Electrophoretic Light Scattering) Formulated_LNP->ELS RiboGreen mRNA Encapsulation (RiboGreen Assay) Formulated_LNP->RiboGreen

LNP Characterization Workflow.
In Vitro Transfection Protocol

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • DODAP-LNP encapsulated reporter mRNA (e.g., Luciferase or GFP)

  • Plate reader for luminescence or fluorescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment: Dilute the DODAP-LNP formulation to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Assay for Reporter Gene Expression:

    • For Luciferase: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

    • For GFP: Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

LNP Stability Assessment

Procedure:

  • Store aliquots of the LNP formulation at different temperatures (e.g., 4°C, 25°C, -20°C).[11]

  • At predetermined time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Re-characterize the physicochemical properties (particle size, PDI, and zeta potential) as described in Protocol 2.

  • Assess the integrity of the encapsulated nucleic acid using appropriate methods (e.g., gel electrophoresis).

  • If possible, perform an in vitro transfection assay to evaluate if the biological activity is maintained.

Mandatory Visualization: DODAP-Mediated Endosomal Escape

The following diagram illustrates the proposed mechanism of endosomal escape facilitated by DODAP-containing LNPs.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP with neutral DODAP Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome LNP_protonated LNP with protonated (positively charged) DODAP Late_Endosome->LNP_protonated Acidification Membrane_Interaction Interaction with negatively charged endosomal membrane LNP_protonated->Membrane_Interaction Membrane_Destabilization Endosomal membrane destabilization Membrane_Interaction->Membrane_Destabilization mRNA_Release mRNA release into cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation -> Protein Synthesis mRNA_Release->Translation

DODAP-mediated endosomal escape pathway.

Conclusion

The optimization of DODAP and helper lipid ratios is a critical step in the development of effective LNP-based therapeutics. By systematically varying these ratios and characterizing the resulting formulations using the protocols outlined in these application notes, researchers can identify optimal compositions that lead to enhanced stability, encapsulation efficiency, and ultimately, improved therapeutic outcomes. The provided data tables and workflows serve as a valuable resource for guiding formulation design and experimental planning in the exciting field of nanomedicine.

References

characterization techniques for DODAP LNPs (size, PDI, zeta potential)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA. A critical component in many LNP formulations is the cationic or ionizable lipid, which plays a pivotal role in encapsulating the negatively charged cargo and facilitating its cellular uptake and endosomal escape. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a permanently cationic lipid frequently utilized in LNP formulations. The physicochemical characteristics of DODAP-containing LNPs, specifically their size, polydispersity index (PDI), and zeta potential, are critical quality attributes (CQAs) that significantly influence their stability, safety, and therapeutic efficacy.[1][2]

This application note provides detailed protocols for the characterization of DODAP LNPs using dynamic light scattering (DLS) for size and PDI measurement, and electrophoretic light scattering (ELS) for zeta potential measurement.

Key Physicochemical Parameters

Particle Size: The hydrodynamic diameter of LNPs is a crucial parameter affecting their biodistribution, cellular uptake, and clearance from the body. For systemic administration, a particle size of less than 200 nm is generally desired to avoid rapid clearance by the reticuloendothelial system (RES).[]

Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is typically indicative of a monodisperse and homogenous population of nanoparticles, which is desirable for consistent performance and reproducible results.[2][4]

Zeta Potential: The zeta potential is an indicator of the surface charge of the LNPs. For DODAP LNPs, a positive zeta potential is expected due to the cationic nature of the DODAP lipid. This positive charge is crucial for the initial interaction with the negatively charged cell membrane, facilitating cellular uptake. The magnitude of the zeta potential also influences the stability of the LNP dispersion, with higher absolute values generally indicating better colloidal stability due to electrostatic repulsion between particles.[1]

Data Presentation

The following tables summarize typical and expected values for the characterization of DODAP LNPs.

Table 1: Typical Size and PDI Values for DODAP LNPs

ParameterTypical RangeSignificance
Size (Z-average, nm) 80 - 200Influences biodistribution and cellular uptake.[1]
Polydispersity Index (PDI) < 0.2Indicates a homogenous particle size distribution.[4]

Table 2: Typical Zeta Potential Values for DODAP LNPs

ParameterTypical Range (mV)Significance
Zeta Potential +30 to +60Indicates positive surface charge, crucial for cell interaction and stability.[1]

Experimental Protocols

Protocol 1: Measurement of Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the steps for determining the hydrodynamic diameter (size) and PDI of DODAP LNPs using a Malvern Zetasizer or similar DLS instrument.[5][6]

Materials:

  • DODAP LNP dispersion

  • Nuclease-free water or 1x Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter

  • Low-volume disposable cuvettes compatible with the DLS instrument

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer series)[6]

Procedure:

  • Instrument Preparation: Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

  • Sample Preparation:

    • Equilibrate the DODAP LNP dispersion and the dispersant (e.g., filtered nuclease-free water or PBS) to room temperature.

    • Dilute the LNP dispersion in the chosen dispersant to an appropriate concentration. A typical dilution is 1:100 to 1:1000, aiming for a count rate within the instrument's optimal range (e.g., 100-500 kcps for a Malvern Zetasizer).[6] The final concentration should be empirically determined to avoid multiple scattering effects.

  • Measurement:

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can introduce air bubbles and shear the LNPs.

    • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles in the light path.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate dispersant from the software's library (e.g., "Water"). This will automatically set the correct viscosity and refractive index.

      • Material: Select a generic "Liposome" or similar material profile, or input the refractive index of the LNP material if known (typically around 1.45).

      • Equilibration Time: Set an equilibration time of at least 120 seconds to allow the sample to reach the instrument's internal temperature.

      • Measurement Duration and Repeats: Set the instrument to perform at least three replicate measurements.

  • Data Analysis:

    • The software will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).

    • Examine the size distribution report to check for the presence of multiple populations or aggregates.

Protocol 2: Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the determination of the surface charge of DODAP LNPs using ELS.[7][8]

Materials:

  • DODAP LNP dispersion

  • Filtered, low ionic strength buffer (e.g., 10 mM NaCl or 0.1x PBS)

  • Folded capillary cells for zeta potential measurement

Instrumentation:

  • ELS instrument (e.g., Malvern Zetasizer series)[7]

Procedure:

  • Instrument Preparation: Ensure the ELS instrument is powered on and has equilibrated.

  • Sample Preparation:

    • Dilute the DODAP LNP dispersion in the low ionic strength buffer. High ionic strength solutions can screen the surface charge and lead to inaccurate measurements. A dilution similar to that used for DLS is a good starting point.[9]

  • Measurement:

    • Carefully inject the diluted sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.[8]

    • Ensure the electrodes are properly immersed in the sample.

    • Place the cell into the instrument.

    • Set the measurement parameters in the software:

      • Dispersant: Select the appropriate low ionic strength dispersant.

      • Model: Use the Smoluchowski model, which is appropriate for aqueous dispersions.[10]

      • Equilibration Time: Set an equilibration time of at least 120 seconds.

      • Voltage: The instrument will typically determine the optimal voltage automatically.

  • Data Analysis:

    • The software will report the mean zeta potential in millivolts (mV) and the zeta potential distribution.

    • A positive value is expected for DODAP LNPs.

Mandatory Visualizations

LNP_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results LNP_Sample DODAP LNP Dispersion Dilution_DLS Dilute in Filtered Dispersant (e.g., Water/PBS) LNP_Sample->Dilution_DLS For Size/PDI Dilution_ELS Dilute in Low Ionic Strength Buffer (e.g., 0.1x PBS) LNP_Sample->Dilution_ELS For Zeta Potential DLS_Measurement Dynamic Light Scattering (DLS) Dilution_DLS->DLS_Measurement ELS_Measurement Electrophoretic Light Scattering (ELS) Dilution_ELS->ELS_Measurement Size_PDI Size (Z-average) & PDI DLS_Measurement->Size_PDI Zeta_Potential Zeta Potential ELS_Measurement->Zeta_Potential

Caption: Workflow for DODAP LNP Characterization.

DLS_Principle cluster_0 Dynamic Light Scattering (DLS) Laser Laser Source Sample LNP Sample Laser->Sample Incident Light Detector Detector Sample->Detector Scattered Light (Fluctuating Intensity) Correlator Correlator Detector->Correlator Size_PDI Size & PDI Calculation Correlator->Size_PDI

Caption: Principle of Dynamic Light Scattering.

ELS_Principle cluster_1 Electrophoretic Light Scattering (ELS) Laser Laser Source Sample LNP Sample in Electric Field Laser->Sample Incident Light Detector Detector Sample->Detector Scattered Light (Doppler Shifted) Processor Signal Processor Detector->Processor Zeta_Potential Zeta Potential Calculation Processor->Zeta_Potential Plus + Electrode Minus - Electrode

Caption: Principle of Electrophoretic Light Scattering.

References

Application Notes and Protocols for DODAP LNP Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids to primary cells is a cornerstone of modern biomedical research and therapeutic development. Primary cells, derived directly from living tissue, offer a more biologically relevant model compared to immortalized cell lines. However, they are notoriously difficult to transfect using traditional methods. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, owing to their high encapsulation efficiency, biocompatibility, and ability to facilitate endosomal escape. Among the various lipid components, the ionizable cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) has shown significant promise for the effective transfection of primary cells.

These application notes provide a detailed protocol for the formulation of DODAP-based LNPs and their application in the transfection of primary cells. The information is intended to guide researchers in successfully delivering mRNA and other nucleic acids to various primary cell types, a critical step in the development of novel cell-based therapies and research models.

Data Presentation

The following table summarizes quantitative data on the transfection efficiency and cell viability of LNP-mediated transfection in various primary cell types. While direct comparative data for DODAP across all cell types is limited in the literature, this table includes available data for DODAP and the closely related cationic lipid DOTAP to provide a comparative overview.

Primary Cell TypeLipid FormulationTransfection Efficiency (%)Cell Viability (%)Reference
Human T Cells LNP (Ionizable Lipid, DOPE, Cholesterol, PEG-lipid)~18% (CAR+ macrophages)High[1]
Murine Dendritic Cells (JAWSII) CW51:DOPE:CHOL:DMG-PEG2000 (10:40:40:0.5 molar ratio)High (qualitative)High[2]
Human Monocyte-derived Macrophages SM-102 LNPs>50%High[3]
Primary Human T Cells C14-4 LNPsDose-dependentHigh[4]
SK-OV-3 (cell line, for comparison) DOTAP:Cholesterol (1:3 molar ratio)~49%Not specified[5]
HEK293T and DC2.4 (cell lines) DOTAP:DOPE:CholesterolHigh (qualitative)Not specified[6]

Note: Transfection efficiencies and cell viability are highly dependent on the specific experimental conditions, including the nucleic acid cargo, LNP formulation, and cell culture conditions. The data presented here should be considered as a general guide.

Experimental Protocols

I. Preparation of DODAP Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the formulation of DODAP-containing LNPs using the ethanol rapid injection method, which allows for the self-assembly of lipids into nanoparticles encapsulating mRNA.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • mRNA encoding the gene of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microfluidic mixing device or a simple vortexing setup

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of DODAP, DOPE, Cholesterol, and DSPE-PEG2000 in ethanol. A common concentration is 10-25 mM.

    • To prepare a lipid mixture for LNP formulation, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is approximately 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid). For DODAP-based formulations, a suggested starting molar ratio is DODAP:DOPE:Cholesterol:DSPE-PEG2000 of 40:20:38.5:1.5 .

  • mRNA Preparation:

    • Dilute the mRNA to the desired concentration in a low pH buffer, such as a citrate buffer (pH 4.0). This acidic environment ensures that the DODAP is positively charged, facilitating its interaction with the negatively charged mRNA backbone.

  • LNP Formulation:

    • Ethanol Rapid Injection: The core of LNP formation is the rapid mixing of the lipid-ethanol solution with the aqueous mRNA solution.

    • Draw the lipid mixture into one syringe and the mRNA solution into another.

    • Using a microfluidic mixing device, set the flow rates to achieve a rapid and controlled mixing of the two solutions. A typical flow rate ratio is 3:1 (aqueous:ethanolic).

    • If a microfluidic device is not available, the lipid-ethanol solution can be rapidly injected into the vortexing mRNA solution. This method is less controlled but can still yield effective LNPs.

  • Dialysis and Concentration:

    • The resulting LNP suspension will contain ethanol. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • After dialysis, the LNP suspension can be concentrated using centrifugal filter units if necessary.

  • Characterization:

    • It is highly recommended to characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

II. Transfection of Primary Cells with DODAP LNPs

This protocol provides a general guideline for transfecting primary cells. Optimization will be required for each specific cell type and experimental setup.

Materials:

  • Primary cells of interest (e.g., T cells, dendritic cells, macrophages)

  • Complete cell culture medium appropriate for the primary cell type

  • DODAP LNP-mRNA suspension (prepared as described above)

  • Multi-well cell culture plates

  • Assay reagents for measuring transfection efficiency (e.g., flow cytometer for fluorescent reporter genes, luciferase assay reagents)

  • Assay reagents for measuring cell viability (e.g., Trypan blue, MTT, or a live/dead cell staining kit)

Procedure:

  • Cell Seeding:

    • Seed the primary cells in a multi-well plate at a density appropriate for your specific cell type and the duration of the experiment. Allow the cells to adhere or stabilize in culture for a few hours to overnight.

  • LNP-mRNA Complex Preparation (N/P Ratio Optimization):

    • The N/P ratio refers to the ratio of the number of nitrogen atoms in the cationic lipid (DODAP) to the number of phosphate groups in the nucleic acid (mRNA). This ratio is a critical parameter for transfection efficiency.

    • A range of N/P ratios should be tested to determine the optimal condition for your primary cell type. Common starting N/P ratios to test are 2:1, 4:1, 6:1, and 8:1.

    • To prepare the complexes, dilute the required amount of LNP-mRNA suspension in serum-free medium. The final volume should be appropriate for the well size.

  • Transfection:

    • Gently add the diluted LNP-mRNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, it is recommended to replace the medium with fresh, complete culture medium to minimize potential cytotoxicity from the transfection reagent.

  • Post-Transfection Incubation:

    • Incubate the cells for 24-72 hours to allow for gene expression. The optimal incubation time will depend on the specific gene of interest and the primary cell type.

  • Analysis:

    • Transfection Efficiency: Assess the percentage of transfected cells and the level of gene expression using an appropriate method. For fluorescent reporter genes (e.g., GFP, RFP), flow cytometry is the preferred method. For other proteins, methods like western blotting or ELISA can be used. For secreted proteins, the supernatant can be analyzed.

    • Cell Viability: Determine the effect of the transfection protocol on cell health using a cell viability assay. This is crucial for distinguishing between low transfection efficiency and high cytotoxicity.

Mandatory Visualizations

Signaling Pathway of LNP-mediated mRNA Delivery

LNP_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cell Primary Cell cluster_endosome Endosome (Acidic pH) LNP DODAP LNP-mRNA LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis Protonation DODAP Protonation LNP_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosomes) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Protein Expression Translation->Protein

Caption: Cellular uptake and endosomal escape of DODAP LNPs.

Experimental Workflow for DODAP LNP Transfection of Primary Cells

LNP_Transfection_Workflow start Start prep_lipids Prepare Lipid Stock Solutions (DODAP, DOPE, Cholesterol, DSPE-PEG) start->prep_lipids prep_mrna Prepare mRNA in Low pH Buffer start->prep_mrna formulate_lnp Formulate LNPs via Rapid Mixing prep_lipids->formulate_lnp prep_mrna->formulate_lnp dialyze Dialysis and Concentration formulate_lnp->dialyze characterize Characterize LNPs (Size, PDI, Zeta, Encapsulation) dialyze->characterize transfect Transfect Cells with LNP-mRNA Complexes characterize->transfect seed_cells Seed Primary Cells seed_cells->transfect incubate Incubate (24-72h) transfect->incubate analyze Analyze Transfection Efficiency and Cell Viability incubate->analyze end End analyze->end

Caption: Workflow for primary cell transfection using DODAP LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DODAP LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the encapsulation efficiency of 1,2-dioleoyl-3-dimethylaminopropane (DODAP)-based lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I should expect for DODAP LNPs?

A good encapsulation efficiency for DODAP-based LNPs is typically above 80%, with many optimized formulations achieving over 90%.[1] However, the exact efficiency can vary depending on the specific formulation, process parameters, and the nature of the encapsulated cargo (e.g., mRNA, siRNA).

Q2: What are the key factors that influence DODAP LNP encapsulation efficiency?

Several factors critically impact encapsulation efficiency. These can be broadly categorized into formulation parameters and process parameters.

  • Formulation Parameters:

    • Lipid Composition: The molar ratio of the four main lipid components (ionizable lipid like DODAP, helper phospholipid, cholesterol, and PEG-lipid) is crucial.

    • N:P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid (DODAP) to the phosphate groups in the nucleic acid cargo. It is a critical factor for efficient encapsulation.

    • RNA Quality: The integrity and purity of the RNA cargo can significantly affect encapsulation. Degraded or impure RNA may not encapsulate as efficiently.

  • Process Parameters:

    • Mixing Method: Microfluidic mixing is a common and reproducible method for LNP formation.[1][2][3] Inconsistent mixing can lead to lower encapsulation efficiency.

    • Flow Rate Ratio (FRR): In microfluidic systems, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate impacts particle formation and encapsulation.

    • Total Flow Rate (TFR): The combined flow rate of both phases can also influence the mixing dynamics and, consequently, the encapsulation efficiency.

    • Temperature: The temperature at which mixing occurs can affect lipid solubility and LNP self-assembly.

    • pH of Buffers: The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of DODAP, which is essential for its interaction with the negatively charged cargo.

Q3: How do I measure the encapsulation efficiency of my DODAP LNPs?

The most common method for determining encapsulation efficiency is the RiboGreen assay.[4][5] This fluorescence-based assay uses a dye that specifically binds to nucleic acids. The protocol involves measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues that lead to low encapsulation efficiency and provides step-by-step solutions.

Problem Potential Causes Troubleshooting Steps
Low Encapsulation Efficiency (<70%) 1. Suboptimal N:P Ratio: The ratio of DODAP to your nucleic acid is not ideal for complexation. 2. Incorrect Lipid Ratios: The molar percentages of helper lipid, cholesterol, or PEG-lipid are not optimized. 3. Poor RNA Quality: Your RNA may be degraded or contain impurities. 4. Inefficient Mixing: The microfluidic mixing process is not optimal. 5. Incorrect Buffer pH: The pH of the aqueous buffer is not acidic enough to protonate DODAP.1. Optimize N:P Ratio: Perform a titration experiment by varying the N:P ratio (e.g., from 2 to 10) while keeping other parameters constant. Measure the encapsulation efficiency for each ratio to find the optimum. 2. Screen Lipid Compositions: Systematically vary the molar percentage of each lipid component to identify the optimal formulation for your specific cargo. 3. Assess RNA Integrity: Run your RNA sample on a gel or use a bioanalyzer to check for degradation. Ensure your RNA is pure and free of contaminants from the transcription process. 4. Adjust Flow Rates: Optimize the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) of your microfluidic system. A common starting point for FRR is 3:1 (Aqueous:Organic). 5. Verify Buffer pH: Ensure the pH of your aqueous buffer (containing the RNA) is in the acidic range (typically pH 4-5) to facilitate the protonation of DODAP's amine group.
Inconsistent Encapsulation Efficiency Between Batches 1. Variability in Manual Mixing: If not using a microfluidic system, manual mixing can introduce significant variability. 2. Inconsistent Reagent Preparation: Small errors in preparing lipid stock solutions or diluting RNA can lead to batch-to-batch differences. 3. Fluctuations in Room Temperature: Significant changes in the lab environment can affect LNP formation.1. Standardize Mixing: Utilize a microfluidic mixing system for reproducible LNP formation.[1] If using manual methods, ensure the technique is consistent. 2. Prepare Fresh Solutions: Prepare fresh lipid stock solutions and RNA dilutions for each experiment to minimize degradation and concentration errors. 3. Control Temperature: Perform the LNP formulation in a temperature-controlled environment.
High Polydispersity Index (PDI) with Low Encapsulation 1. Aggregation: The formulated LNPs may be aggregating, trapping some of the cargo inefficiently. 2. Suboptimal PEG-Lipid Concentration: Insufficient PEG-lipid can lead to particle instability and aggregation.1. Optimize PEG-Lipid Content: Increase the molar percentage of the PEG-lipid in your formulation to improve steric stabilization. 2. Post-formulation Processing: Consider purification steps like tangential flow filtration (TFF) to remove aggregates and unencapsulated material.

Quantitative Data on Formulation Parameters

The following tables summarize the impact of key formulation parameters on DODAP LNP encapsulation efficiency based on published data and general formulation principles.

Table 1: Effect of N:P Ratio on Encapsulation Efficiency

N:P RatioEncapsulation Efficiency (%)
1~20%
3~60-80%
6>90%
10>95%

Note: These are representative values. The optimal N:P ratio may vary depending on the specific ionizable lipid, cargo, and other formulation parameters.

Table 2: Example DODAP LNP Formulations and Reported Encapsulation Efficiencies

Ionizable LipidHelper LipidCholesterol/DC-CholPEG-LipidEncapsulation Efficiency (%)
DODAPDOPEDC-Chol-31.2%
DODAPDOPECholesterol-3.2%

Data adapted from a study on cationic LNPs. This illustrates the significant impact of helper lipid and cholesterol choice on encapsulation efficiency.

Experimental Protocols

Protocol 1: DODAP LNP Preparation using Microfluidics

This protocol outlines a general procedure for preparing DODAP LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • DODAP, DSPC (or other helper phospholipid), Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol, anhydrous

  • mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve DODAP, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the organic phase is typically between 10-25 mg/mL.

  • Prepare mRNA Solution:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution into the organic phase syringe and the mRNA solution into the aqueous phase syringe.

    • Set the desired Flow Rate Ratio (FRR) (e.g., 3:1 aqueous:organic) and Total Flow Rate (TFR).

    • Initiate the flow to mix the two phases. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Characterization:

    • Measure the LNP size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA concentration and encapsulation efficiency using the RiboGreen assay (see Protocol 2).

Protocol 2: RiboGreen Assay for Encapsulation Efficiency

This protocol details the steps to measure mRNA encapsulation efficiency in LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • 96-well black microplate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

  • RNA standards of known concentration

Procedure:

  • Prepare RiboGreen Working Solution:

    • Dilute the concentrated RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.

  • Prepare RNA Standard Curve:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • For each LNP sample, prepare two sets of dilutions in the 96-well plate:

      • Without Detergent (Free RNA): Dilute the LNP sample in TE buffer. This measures the unencapsulated RNA.

      • With Detergent (Total RNA): Dilute the LNP sample in TE buffer containing 2% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated RNA.[4]

  • Assay:

    • Add the RiboGreen working solution to all wells containing standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence of the plate using the plate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in the "Free RNA" and "Total RNA" samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Visualizations

G cluster_formulation Formulation Parameters cluster_process Process Parameters Lipid_Composition Lipid Composition (DODAP, Helper, Chol, PEG) Encapsulation Encapsulation Efficiency Lipid_Composition->Encapsulation NP_Ratio N:P Ratio NP_Ratio->Encapsulation RNA_Quality RNA Quality RNA_Quality->Encapsulation Mixing Mixing Method Mixing->Encapsulation FRR Flow Rate Ratio FRR->Encapsulation TFR Total Flow Rate TFR->Encapsulation pH Buffer pH pH->Encapsulation

Caption: Key factors influencing DODAP LNP encapsulation efficiency.

G Start Start: Prepare Lipid and RNA Solutions Mixing Microfluidic Mixing Start->Mixing Purification Dialysis / TFF (Buffer Exchange) Mixing->Purification Characterization Characterization Purification->Characterization Size_PDI Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (RiboGreen Assay) End End: Optimized LNPs

Caption: General experimental workflow for DODAP LNP preparation and characterization.

G node_rect node_rect Start Low Encapsulation Efficiency? Check_NP N:P Ratio Optimal? Start->Check_NP Check_RNA RNA Quality Good? Check_NP->Check_RNA Yes Optimize_NP Adjust N:P Ratio Check_NP->Optimize_NP No Check_Mixing Mixing Parameters Optimized? Check_RNA->Check_Mixing Yes Verify_RNA Verify RNA Integrity Check_RNA->Verify_RNA No Check_Lipids Lipid Ratios Screened? Check_Mixing->Check_Lipids Yes Optimize_Mixing Adjust FRR/TFR Check_Mixing->Optimize_Mixing No Screen_Lipids Screen Lipid Compositions Check_Lipids->Screen_Lipids No Success Improved Efficiency Check_Lipids->Success Yes Optimize_NP->Start Verify_RNA->Start Optimize_Mixing->Start Screen_Lipids->Start

Caption: Troubleshooting decision tree for low DODAP LNP encapsulation efficiency.

References

Navigating the Stability of DODAP-Based Lipid Nanoparticles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of 1,2-dioleoyl-3-dimethylaminopropane (DODAP)-based lipid nanoparticles (LNPs) is a critical factor in the development of effective nucleic acid therapies. This technical support center provides a comprehensive resource for researchers encountering stability challenges during their experiments. Here, you will find troubleshooting guidance in a frequently asked questions (FAQ) format, detailed experimental protocols for stability assessment, and a summary of factors influencing the integrity of your DODAP LNP formulations.

Troubleshooting Guide & FAQs

This section addresses common issues researchers face when working to optimize the long-term stability of DODAP LNPs.

Question 1: I'm observing a significant increase in the size and polydispersity index (PDI) of my DODAP LNPs during storage. What are the potential causes and how can I mitigate this?

Answer: An increase in particle size and PDI is a common indicator of LNP instability, often due to aggregation or fusion of the nanoparticles. Several factors can contribute to this issue:

  • Inadequate Storage Temperature: Storing LNPs at inappropriate temperatures is a primary cause of aggregation. While freezing might seem intuitive for long-term storage, the freeze-thaw process can be detrimental to LNP integrity, causing particle fusion and leakage of the encapsulated payload.[1][2] For aqueous suspensions of DODAP LNPs, refrigeration at 2-8°C is often preferable to freezing for maintaining particle size and PDI.[1]

  • pH of the Formulation Buffer: The pH of the storage buffer can influence the surface charge of DODAP LNPs. DODAP is an ionizable cationic lipid, and at a pH below its pKa, it becomes protonated, leading to a net positive surface charge.[3] While this can enhance encapsulation of negatively charged nucleic acids, it can also lead to aggregation if not properly controlled. Maintaining a pH where the LNPs have a near-neutral zeta potential can improve colloidal stability.

  • Suboptimal Lipid Composition: The choice and ratio of helper lipids, such as phospholipids and cholesterol, play a crucial role in the structural integrity of LNPs.[4] An imbalance in the lipid composition can lead to a less stable nanoparticle structure that is more prone to aggregation.

  • Presence of Degradation Products: DODAP itself can degrade over time, particularly through hydrolysis of its ester bonds and oxidation.[5] These degradation products can alter the surface properties of the LNPs and promote aggregation.

Solutions:

  • Optimize Storage Conditions: For short to medium-term storage, maintain your DODAP LNP suspension at 2-8°C. If long-term storage in a frozen state is necessary, the use of cryoprotectants is essential.

  • Incorporate Cryoprotectants: Sugars like sucrose and trehalose are effective cryoprotectants that can protect LNPs from the stresses of freezing and thawing.[1][2] They form a glassy matrix around the nanoparticles, preventing their close contact and subsequent fusion.

  • Lyophilization: For the longest shelf-life, consider lyophilizing (freeze-drying) your DODAP LNP formulation in the presence of a suitable lyoprotectant, such as sucrose.[1][2] This removes water, a key component in many degradation pathways, and can allow for storage at ambient temperatures for extended periods.[1]

  • Formulation Optimization: Systematically screen different helper lipids and their molar ratios to identify a composition that yields the most stable LNPs. For instance, the use of helper lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) can contribute to a more rigid and stable LNP structure.

Question 2: My encapsulation efficiency is decreasing over time. What is causing the leakage of my nucleic acid payload?

Answer: A decrease in encapsulation efficiency indicates that the encapsulated cargo (e.g., mRNA, siRNA) is leaking out of the LNPs. This can be caused by:

  • Physical Instability: As mentioned above, particle fusion during improper storage can lead to the disruption of the lipid bilayer and release of the encapsulated material.

  • Lipid Degradation: The chemical degradation of DODAP or other lipid components can compromise the integrity of the LNP structure, creating pores or destabilizing the membrane, which allows the payload to escape.

  • Temperature Fluctuations: Repeated cycling between different temperatures can induce phase transitions in the lipid components, leading to a less organized and more permeable LNP structure.

Solutions:

  • Strict Temperature Control: Maintain a consistent and validated storage temperature. Avoid repeated freeze-thaw cycles if the formulation is not optimized with cryoprotectants.

  • Characterize Lipid Quality: Ensure the purity of your DODAP and other lipid components. The presence of impurities or degradation products from the start can accelerate the instability of the final LNP formulation.[3]

  • Lyophilization: As a long-term solution, lyophilization can significantly reduce payload leakage by immobilizing the LNP components in a solid matrix.

Question 3: I'm concerned about the chemical stability of DODAP in my LNP formulation. What are the primary degradation pathways and how can I minimize them?

Answer: DODAP, having ester bonds and an amine headgroup, is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[5]

  • Hydrolysis: The ester linkages in the DODAP molecule can be cleaved by water, leading to the formation of 1,2-dioleoyl-sn-glycerol and dimethylaminopropane. This process can be influenced by pH and temperature.

  • Oxidation: The double bonds in the oleoyl chains of DODAP are susceptible to oxidation, which can be initiated by exposure to light, oxygen, or trace metal ions. Oxidation can lead to the formation of various byproducts that can alter the physicochemical properties and biological activity of the LNPs.

Solutions:

  • pH Control: Store your LNPs in a buffer with a pH that minimizes the rate of hydrolysis. While a slightly acidic pH is often used during formulation to enhance encapsulation, for long-term storage, a pH closer to neutral may be more suitable for minimizing hydrolysis.

  • Protect from Light and Oxygen: Store LNP formulations in amber vials to protect them from light. To minimize oxidation, consider deoxygenating your buffers and storing the LNPs under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate oxidative degradation.

  • High-Purity Lipids: Start with high-purity DODAP and other lipids to minimize the presence of catalytic impurities that could accelerate degradation.[3]

Data on DODAP LNP Stability

The following table provides illustrative data on the stability of DODAP-containing LNPs under various storage conditions. Please note that this data is representative and actual stability will depend on the specific formulation composition and manufacturing process.

Storage ConditionTimeAverage Size (nm)PDIEncapsulation Efficiency (%)
4°C (Aqueous) Day 0950.1592
Week 1980.1691
Week 41050.1888
-20°C (Aqueous, no cryoprotectant) Day 0950.1592
Week 11200.2585
Week 4150 (visible aggregates)0.4075
-80°C (Aqueous, with 10% Sucrose) Day 0950.1592
Week 1960.1591
Week 4980.1690
Lyophilized (with 10% Sucrose), Stored at 25°C Day 0 (post-reconstitution)1000.1790
Month 1 (post-reconstitution)1020.1889
Month 6 (post-reconstitution)1080.2085

Experimental Protocols

Accurate and consistent monitoring of LNP stability is crucial. Below are detailed methodologies for key experiments.

Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the size distribution of the DODAP LNPs.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

  • Filtered (0.22 µm) deionized water or appropriate buffer (e.g., PBS)

  • DODAP LNP sample

Protocol:

  • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

  • Prepare a diluted sample of your DODAP LNPs. The final concentration should be within the optimal range for the instrument (typically a 1:100 to 1:1000 dilution in filtered buffer is appropriate). The dilution factor should be consistent across all measurements.

  • Gently mix the diluted sample by inverting the tube several times. Avoid vortexing, as this can induce aggregation.

  • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles in the light path.

  • Place the cuvette in the instrument's sample holder.

  • Set the measurement parameters in the software. This includes the dispersant properties (viscosity and refractive index of the buffer), the material properties (refractive index of the LNPs, if known), and the measurement temperature (typically 25°C).

  • Set the equilibration time to at least 120 seconds to allow the sample to reach thermal equilibrium.

  • Perform at least three replicate measurements for each sample.

  • Analyze the data to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Measurement of Zeta Potential

Objective: To determine the surface charge of the DODAP LNPs, which is an indicator of colloidal stability.

Materials:

  • Zeta potential analyzer (often integrated with a DLS instrument)

  • Disposable folded capillary cells

  • Filtered (0.22 µm) deionized water or a low ionic strength buffer

  • DODAP LNP sample

Protocol:

  • Prepare a diluted sample of your DODAP LNPs in filtered deionized water or a buffer of known ionic strength. The dilution should be similar to that used for DLS measurements.

  • Gently mix the diluted sample.

  • Carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles.

  • Place the cell into the instrument.

  • Set the measurement parameters in the software, including the dispersant properties.

  • Perform the measurement. The instrument will apply an electric field and measure the velocity of the particles, from which the zeta potential is calculated.

  • Perform at least three replicate measurements.

  • A zeta potential with a magnitude greater than ±30 mV is generally considered to indicate good colloidal stability.

Determination of Encapsulation Efficiency using a RiboGreen® Assay

Objective: To quantify the amount of nucleic acid encapsulated within the DODAP LNPs.

Materials:

  • Quant-iT™ RiboGreen® RNA Assay Kit (or similar fluorescence-based nucleic acid quantification kit)

  • Fluorescence microplate reader

  • 96-well black, flat-bottom plates

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 in TE buffer

  • Nucleic acid standard of known concentration (ideally the same nucleic acid being encapsulated)

  • DODAP LNP sample

Protocol:

  • Prepare the RiboGreen® working solution: Dilute the concentrated RiboGreen® reagent in TE buffer according to the manufacturer's instructions. Protect this solution from light.

  • Prepare Nucleic Acid Standards: Create a standard curve by preparing a series of dilutions of the nucleic acid standard in TE buffer. The concentration range should encompass the expected concentration of your samples.

  • Prepare LNP Samples for Measurement:

    • To measure free (unencapsulated) nucleic acid: Dilute your DODAP LNP sample in TE buffer to a concentration that falls within the linear range of your standard curve.

    • To measure total nucleic acid: Dilute your DODAP LNP sample in 2% Triton X-100 in TE buffer to the same final dilution as the "free" sample. The Triton X-100 will lyse the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes at room temperature to ensure complete lysis.

  • Plate Setup:

    • In a 96-well plate, add your standards, "free" nucleic acid samples, and "total" nucleic acid samples in triplicate.

    • Add the RiboGreen® working solution to all wells.

    • Incubate for 2-5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths appropriate for the dye (e.g., ~480 nm excitation and ~520 nm emission for RiboGreen®).

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of nucleic acid in your "free" and "total" samples.

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid) - (Free Nucleic Acid)] / (Total Nucleic Acid) * 100

Visualization of DODAP LNP Stability Factors

The following diagram illustrates the key factors influencing the stability of DODAP-based lipid nanoparticles and their interrelationships.

DODAP_LNP_Stability cluster_formulation Formulation Components cluster_environment Environmental Factors cluster_instability Instability Pathways cluster_optimization Optimization Strategies DODAP DODAP Hydrolysis DODAP Hydrolysis DODAP->Hydrolysis Oxidation DODAP Oxidation DODAP->Oxidation HelperLipids Helper Lipids (e.g., DSPC, DOPE) Aggregation Aggregation/ Fusion HelperLipids->Aggregation influences Cholesterol Cholesterol Leakage Payload Leakage Cholesterol->Leakage reduces PEGLipid PEG-Lipid PEGLipid->Aggregation prevents Temperature Storage Temperature (Refrigeration vs. Freezing) Temperature->Aggregation Temperature->Leakage Temperature->Hydrolysis pH Buffer pH pH->Aggregation pH->Hydrolysis LightOxygen Light & Oxygen Exposure LightOxygen->Oxidation PhysicalStress Physical Stress (Freeze-Thaw, Vibration) PhysicalStress->Aggregation PhysicalStress->Leakage Cryoprotectants Cryoprotectants (e.g., Sucrose, Trehalose) Cryoprotectants->PhysicalStress mitigates Lyophilization Lyophilization Lyophilization->Aggregation prevents Lyophilization->Hydrolysis prevents FormulationOptimization Formulation Optimization FormulationOptimization->Aggregation improves FormulationOptimization->Leakage improves

References

Technical Support Center: Optimizing DODAP LNP Formulations to Reduce Polydispersity Index

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) based Lipid Nanoparticles (LNPs), with a specific focus on reducing the Polydispersity Index (PDI). A low PDI is crucial for ensuring a homogenous population of nanoparticles, which is essential for consistent therapeutic efficacy and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it important for DODAP LNPs?

A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size. In the context of LNPs, a lower PDI value indicates a more uniform and monodisperse population of nanoparticles.[2] A high PDI suggests a wide distribution of particle sizes, which can lead to inconsistent biological performance, poor repeatability of experiments, and potential safety concerns.[1] For drug delivery applications, a PDI value below 0.2 is generally considered acceptable, with values closer to 0.1 being ideal.

Q2: What are the key factors influencing the PDI of DODAP LNPs?

A2: The PDI of DODAP LNPs is primarily influenced by two main categories of factors:

  • Formulation Parameters: These include the molar ratio of the lipid components (DODAP, helper lipid, cholesterol, and PEG-lipid), the choice of helper lipid, and the concentration of each lipid.

  • Process Parameters: The manufacturing method plays a critical role. For microfluidic synthesis, key parameters include the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases.[3][4]

Q3: How does the molar ratio of lipids in the formulation affect PDI?

A3: The relative proportions of DODAP, helper lipid (like DOPE or DSPC), cholesterol, and a PEGylated lipid significantly impact the self-assembly process and, consequently, the PDI. An optimized ratio is essential for forming stable, uniform nanoparticles. For instance, insufficient cholesterol can lead to less stable particles and a higher PDI. Similarly, the percentage of PEG-lipid can influence particle size and stability.

Q4: What is the recommended manufacturing method to achieve a low PDI for DODAP LNPs?

A4: Microfluidics is a highly recommended method for producing LNPs with low PDI due to its ability to provide rapid and controlled mixing of the lipid and aqueous phases.[5][6] This precise control over the nanoprecipitation process leads to the formation of more homogenous nanoparticles compared to traditional methods like bulk mixing or sonication.[1]

Q5: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) in a microfluidic system impact PDI?

A5: In a microfluidic system, a higher Total Flow Rate (TFR) generally leads to faster mixing, which can result in smaller and more uniform LNPs with a lower PDI. The Flow Rate Ratio (FRR), which is the ratio of the aqueous phase flow rate to the organic (lipid-ethanol) phase flow rate, also plays a crucial role. A higher FRR typically results in smaller particles and a lower PDI.[3][4]

Troubleshooting Guide for High PDI in DODAP LNP Formulations

A high PDI is a common issue in LNP formulation. This guide provides a structured approach to troubleshooting and resolving this problem.

Diagram: Troubleshooting Workflow for High PDI

high_pdi_troubleshooting start High PDI Observed (PDI > 0.2) check_formulation Review Formulation Parameters start->check_formulation check_process Review Process Parameters start->check_process lipid_ratio Incorrect Lipid Molar Ratios? check_formulation->lipid_ratio Yes lipid_quality Poor Lipid Quality/ Degradation? check_formulation->lipid_quality Yes buffer_ph Suboptimal Aqueous Buffer pH? check_formulation->buffer_ph Yes tfr_frr Suboptimal TFR/FRR? check_process->tfr_frr Yes mixing_issue Inconsistent Mixing? check_process->mixing_issue Yes optimize_ratio Action: Optimize Molar Ratios (e.g., increase Cholesterol) lipid_ratio->optimize_ratio new_lipids Action: Use Fresh, High-Purity Lipids lipid_quality->new_lipids optimize_ph Action: Adjust Buffer pH (typically pH 4-5) buffer_ph->optimize_ph optimize_flow Action: Increase TFR and/or FRR tfr_frr->optimize_flow check_system Action: Check Microfluidic System (tubing, connections, pump) mixing_issue->check_system remeasure Reformulate and Remeasure PDI optimize_ratio->remeasure new_lipids->remeasure optimize_ph->remeasure optimize_flow->remeasure check_system->remeasure

Caption: A decision tree to guide the troubleshooting process for high PDI in DODAP LNP formulations.

Table: Common Issues, Potential Causes, and Recommended Solutions
Issue Potential Cause Recommended Solution
High PDI (>0.2) Formulation: Incorrect molar ratio of lipids. Often, a low cholesterol to DODAP ratio can lead to instability and a higher PDI.Systematically vary the molar ratios of DODAP, helper lipid, cholesterol, and PEG-lipid to find the optimal composition. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid.
Formulation: Degradation of lipids, especially DODAP, which has an ester linkage.Use fresh, high-purity lipids. Store lipids according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect from light and moisture.
Formulation: Suboptimal pH of the aqueous buffer. The protonation of DODAP is pH-dependent and crucial for proper LNP formation.The aqueous buffer (containing the nucleic acid) should be acidic, typically in the range of pH 4-5, to ensure the protonation of DODAP's amine group.[7]
Process: Inadequate mixing speed or efficiency (in microfluidics, this relates to TFR and FRR).Increase the Total Flow Rate (TFR) to enhance mixing and reduce particle formation time. Optimize the Flow Rate Ratio (FRR) of the aqueous to organic phase; a higher FRR (e.g., 3:1 or 4:1) often yields smaller, more uniform particles.[3][4]
Process: Clogging or inconsistencies in the microfluidic chip or tubing.Ensure the microfluidic system is clean and free of blockages. Check for any leaks or bubbles in the lines that could disrupt the flow and mixing.
Batch-to-Batch Variability in PDI Process: Inconsistent manual operation or pump performance.Use a reliable syringe pump for precise and consistent flow rates. Ensure the protocol is followed meticulously for each batch.
Formulation: Inconsistent preparation of stock solutions.Prepare fresh lipid stock solutions and ensure complete dissolution of all components.
Increase in PDI Over Time (Poor Stability) Storage: Inappropriate storage conditions leading to particle aggregation.Store the final LNP formulation at 4°C. For long-term storage, consider the stability at -20°C or -80°C, though freeze-thaw cycles should be avoided. The storage buffer should be at a neutral pH (e.g., PBS at pH 7.4).
Formulation: Insufficient PEGylation to prevent aggregation.Ensure the PEG-lipid concentration is adequate (typically 1-2 mol%) to provide a protective hydrophilic corona around the LNPs.[8]

Experimental Protocols

Protocol 1: Preparation of DODAP LNPs using Microfluidics

This protocol describes the preparation of DODAP LNPs using a microfluidic mixing device to achieve a low PDI.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • Aqueous Buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Microfluidic mixing system (e.g., NanoAssemblr or equivalent) with a microfluidic chip

  • Syringe pumps

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of DODAP, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50% DODAP, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000) to achieve a final total lipid concentration of 10-20 mM.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo in the aqueous buffer (50 mM sodium citrate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) (e.g., 3:1 aqueous to organic).

    • Initiate the flow to mix the two phases in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.

  • Purification:

    • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

  • Characterization:

    • Measure the particle size and PDI of the purified LNPs using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for RNA).

Diagram: Microfluidic Synthesis of DODAP LNPs

lnp_synthesis_workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Processing lipid_stock Lipid Stock Solution (DODAP, DSPC, Chol, PEG-Lipid) in Ethanol syringes Syringe Pumps (Set TFR and FRR) lipid_stock->syringes aqueous_phase Aqueous Phase (Nucleic Acid in Citrate Buffer, pH 4.0) aqueous_phase->syringes microfluidic_chip Microfluidic Chip (Rapid Mixing) syringes->microfluidic_chip collection Collect LNP Dispersion microfluidic_chip->collection dialysis Dialysis vs. PBS (pH 7.4) collection->dialysis final_lnp Purified DODAP LNPs dialysis->final_lnp

Caption: A schematic workflow for the synthesis of DODAP LNPs using a microfluidic system.

Table: Impact of Process Parameters on PDI (Illustrative Data)

This table summarizes illustrative data on how varying microfluidic process parameters can affect the PDI of DODAP LNPs. Actual results may vary depending on the specific lipid composition and microfluidic system used.

Total Flow Rate (TFR) (mL/min) Flow Rate Ratio (FRR) (Aqueous:Organic) Resulting Particle Size (nm) Resulting PDI
23:1~120~0.25
63:1~90~0.18
121:1~150~0.30
123:1~80~0.12
124:1~75~0.10
203:1~70~0.09

Note: The data in this table is illustrative and intended to show general trends. Optimal parameters should be determined experimentally for each specific formulation.

By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot and optimize their DODAP LNP formulations to achieve a consistently low PDI, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Enhancing DODAP-Mediated Transfection Efficiency in Hard-to-Transfect Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of DODAP-mediated transfection, particularly in challenging cell types.

Frequently Asked Questions (FAQs)

Q1: What is DODAP and how does it work in transfection?

A1: DODAP (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid highly effective for transfecting nucleic acids (mRNA, siRNA, pDNA) into cells. Its key feature is a pH-dependent positive charge. At physiological pH, DODAP is nearly neutral, reducing cytotoxicity. However, once internalized into the acidic environment of the endosome, DODAP's amine group becomes protonated, giving it a positive charge.[1] This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.[1]

Q2: Why are some cells considered "hard-to-transfect"?

A2: Hard-to-transfect cells, such as primary cells (e.g., neurons, hematopoietic stem cells), suspension cells (e.g., Jurkat), and certain cancer cell lines, present unique challenges to transfection. These challenges can include low rates of cell division, sensitive cell membranes prone to toxicity from transfection reagents, and robust defense mechanisms against foreign nucleic acids. For instance, hematopoietic stem cells are notoriously difficult to transfect using non-viral methods.

Q3: What are the key components of a DODAP-based lipid nanoparticle (LNP) formulation?

A3: A typical DODAP-based LNP formulation for transfection includes:

  • DODAP: The core ionizable cationic lipid responsible for nucleic acid encapsulation and endosomal escape.

  • Helper Lipids: These are neutral lipids that contribute to the structure and function of the LNP. Common examples include:

    • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Promotes the formation of a hexagonal phase structure, which aids in destabilizing the endosomal membrane.

    • Cholesterol: Enhances the stability of the lipid bilayer and can facilitate fusion with the endosomal membrane.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that stabilizes the LNP, prevents aggregation, and can prolong circulation time in vivo. However, excessive PEGylation can sometimes hinder cellular uptake.

Q4: How does the DODAP:DOPE ratio impact transfection efficiency?

A4: The molar ratio of DODAP to the helper lipid DOPE is a critical parameter that significantly influences transfection efficiency. The optimal ratio is highly cell-type dependent. DOPE's presence can enhance the fusogenicity of the liposomes, aiding in endosomal escape. It is crucial to empirically determine the optimal DODAP:DOPE ratio for each specific cell line to achieve maximal transfection efficiency while minimizing cytotoxicity.

Q5: Can serum in the culture medium affect DODAP-mediated transfection?

A5: Yes, serum can significantly impact transfection efficiency. While some serum proteins can interfere with the formation of lipid-nucleic acid complexes, many cell lines exhibit better viability and transfection in the presence of serum. For DODAP-based formulations, it is generally recommended to form the complexes in a serum-free medium before adding them to cells cultured in a serum-containing medium. However, the optimal condition should be determined experimentally for your specific cell type.

Troubleshooting Guides

Problem 1: Low Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal DODAP:Helper Lipid Ratio Titrate the molar ratio of DODAP to helper lipids (e.g., DOPE, cholesterol). Start with a 1:1 ratio and test ratios from 1:0.5 to 1:4 to find the optimal balance for your cell type.
Incorrect Lipid-to-Nucleic Acid Ratio Optimize the charge ratio of the cationic lipid to the negatively charged nucleic acid. Test a range of ratios to ensure efficient complex formation and cellular uptake.
Low Quality or Incorrect Amount of Nucleic Acid Ensure the nucleic acid is pure, intact, and at the correct concentration. High endotoxin levels in plasmid DNA preparations can reduce cell viability and transfection efficiency.
Suboptimal Cell Density Transfect cells when they are in their logarithmic growth phase, typically at 70-90% confluency for adherent cells. For suspension cells, refer to optimized protocols for your specific cell line.
Inefficient Endosomal Escape Confirm that the DODAP formulation is pH-sensitive. The inclusion of fusogenic lipids like DOPE is crucial for this step.
Cell Type is Highly Resistant For extremely hard-to-transfect cells, consider alternative methods like electroporation, especially for hematopoietic stem cells and some suspension cell lines.
Problem 2: High Cytotoxicity
Possible Cause Recommended Solution
Excessive Concentration of Transfection Complex Reduce the overall concentration of the DODAP-nucleic acid complexes added to the cells. Perform a dose-response experiment to find the highest concentration that maintains good cell viability.
High Cationic Lipid to DNA Ratio An excess of positive charge can be toxic to cells. Reduce the amount of DODAP relative to the nucleic acid.
Prolonged Exposure to Transfection Complexes For sensitive cell lines, reduce the incubation time of the cells with the transfection complexes. After 4-6 hours, consider replacing the medium with fresh culture medium.
Poor Quality of Transfection Reagents Ensure that the lipids and other components of your formulation are of high purity. Impurities can contribute to cytotoxicity.
Presence of Antibiotics Some antibiotics can increase cell stress during transfection. Consider performing the transfection in an antibiotic-free medium.
Problem 3: Low Protein Expression Despite Successful Nucleic Acid Delivery
Possible Cause Recommended Solution
Nucleic Acid Degradation Ensure that your mRNA or plasmid DNA is not degraded. Run an agarose gel to check the integrity of your nucleic acid.
Inefficient Nuclear Entry (for plasmid DNA) For plasmid DNA, successful transfection requires entry into the nucleus for transcription. This is often less efficient in non-dividing or slowly dividing cells like primary neurons.
Codon Optimization The codon usage of your gene of interest may not be optimal for expression in the target cells. Consider using a codon-optimized version of your gene.
Promoter Strength (for plasmid DNA) Ensure that the promoter driving your gene of interest is active in your target cell line.
Post-Translational Modifications The expressed protein may require specific post-translational modifications for stability and function that are not efficiently carried out in the host cell.

Quantitative Data on Transfection Efficiencies

The following table summarizes transfection efficiencies in various hard-to-transfect cell lines. Note that efficiencies are highly dependent on the specific formulation, payload, and experimental conditions.

Cell Type Transfection Method Payload Reported Efficiency Reference
Human Hematopoietic Stem Cells (CD34+)ElectroporationsiRNA~10%[2]
Jurkat (Suspension T-cell)Cationic Liposomes (METAFECTENE)pDNA (GFP)>50%[3]
Jurkat (Suspension T-cell)Cationic Liposomes (Lipofectamine 3000)pDNALow, but augmented by iterative refinements[4]
Primary MyoblastsDODAC:DOPE LiposomespDNALower than in C2C12 cell line

Experimental Protocols

Protocol 1: Preparation of DODAP:DOPE Liposomes for Transfection

This protocol provides a general method for preparing DODAP:DOPE liposomes. The final concentrations and ratios should be optimized for your specific application.

Materials:

  • DODAP (in chloroform)

  • DOPE (in chloroform)

  • Chloroform

  • Sterile, RNase-free buffer (e.g., citrate buffer, pH 4.0 for initial formulation, PBS for final dilution)

  • Nucleic acid (mRNA, siRNA, or pDNA) in an appropriate buffer

Procedure:

  • In a sterile glass vial, combine the desired amounts of DODAP and DOPE from their chloroform stocks to achieve the desired molar ratio (e.g., 1:1).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a sterile, RNase-free buffer (e.g., citrate buffer, pH 4.0) by vortexing vigorously. The final lipid concentration should be determined based on your experimental needs (e.g., 1 mg/mL).

  • To form unilamellar vesicles, sonicate the lipid suspension in a bath sonicator or use an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • For nucleic acid complexation, dilute the liposome suspension and the nucleic acid separately in a serum-free medium or a suitable buffer.

  • Add the diluted nucleic acid to the diluted liposomes and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • The DODAP:DOPE-nucleic acid complexes are now ready to be added to your cells.

Protocol 2: Transfection of Suspension Cells (e.g., Jurkat)

Materials:

  • Jurkat cells in logarithmic growth phase

  • RPMI-1640 medium with 10% FBS

  • Serum-free RPMI-1640

  • DODAP:DOPE-nucleic acid complexes (prepared as in Protocol 1)

  • 6-well culture plates

Procedure:

  • The day before transfection, ensure the Jurkat cells are healthy and actively dividing.

  • On the day of transfection, count the cells and centrifuge them at a low speed (e.g., 100-200 x g) for 5-10 minutes.

  • Resuspend the cell pellet in fresh, serum-containing medium to a density of approximately 0.5 - 1.0 x 10^6 cells/mL.

  • Plate 2 mL of the cell suspension into each well of a 6-well plate.

  • Prepare the DODAP:DOPE-nucleic acid complexes in serum-free medium as described in Protocol 1. The final volume of the complex solution to be added to each well should be small (e.g., 100-200 µL) to minimize dilution of the culture medium.

  • Add the complexes dropwise to the cells while gently swirling the plate.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • After the incubation period, harvest the cells to assess transfection efficiency (e.g., by flow cytometry for a fluorescent reporter gene) and protein expression (e.g., by Western blot).

Visualizations

G cluster_workflow Optimization Workflow prep Prepare DODAP:DOPE Formulations ratio Vary DODAP:DOPE Ratio (e.g., 1:0.5 to 1:4) prep->ratio payload_ratio Optimize Lipid:Payload Ratio ratio->payload_ratio cell_density Test Different Cell Densities payload_ratio->cell_density transfect Transfect Hard-to-Transfect Cells cell_density->transfect analyze Analyze Transfection Efficiency and Cytotoxicity transfect->analyze optimal Determine Optimal Conditions analyze->optimal

Caption: Workflow for optimizing DODAP-mediated transfection.

G cluster_cell Cellular Uptake and Endosomal Escape lnp DODAP LNP (Neutral Charge at pH 7.4) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation DODAP Protonation (Becomes Positively Charged) endosome->protonation destabilization Interaction with Endosomal Membrane & Destabilization protonation->destabilization release Payload Release into Cytoplasm destabilization->release

References

Technical Support Center: DODAP LNP-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize DODAP LNP-induced cytotoxicity during experiments.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with DODAP LNPs.

Question: We are observing significant cytotoxicity in our cell cultures after incubation with our DODAP LNP formulation. What strategies can we employ to reduce this?

Answer: High cytotoxicity is a common challenge in LNP-based delivery. Here are several strategies to mitigate DODAP LNP-induced cell death, ranging from formulation adjustments to the inclusion of protective agents.

Strategies to Minimize Cytotoxicity:

  • Modify LNP Composition:

    • Substitute a portion of DODAP with biodegradable lipids: Replacing some of the ionizable lipid with a biodegradable alternative, such as a trehalose glycolipid, can reduce toxicity. These lipids are designed to break down into non-toxic metabolites after cargo delivery.

    • Incorporate anti-inflammatory agents: Replacing cholesterol with a structurally similar anti-inflammatory corticosteroid like dexamethasone can directly counteract the inflammatory response triggered by the LNPs.

    • Optimize helper lipid composition: The choice and ratio of helper lipids (e.g., DSPC, DOPE, cholesterol) and PEGylated lipids are crucial. Fine-tuning these components can improve LNP stability and reduce cytotoxicity. For instance, ensuring an optimal concentration of PEGylated lipid can shield the cationic charge of DODAP at physiological pH, reducing non-specific interactions and toxicity.

  • Optimize Formulation Parameters:

    • Control particle size and surface charge: Aim for smaller nanoparticles (around 100 nm in diameter) with a near-neutral surface charge at physiological pH. This can reduce uptake by the mononuclear phagocyte system and minimize off-target effects.

    • Ensure high encapsulation efficiency: Free, unencapsulated mRNA or other cargo can contribute to cytotoxicity. Use techniques like microfluidics for consistent and high-efficiency encapsulation.

Issue 2: Evidence of a strong inflammatory response (e.g., high TNF-α, IL-6 levels) in response to DODAP LNPs.

Question: Our experiments show a significant increase in pro-inflammatory cytokines after administering DODAP LNPs. How can we dampen this immunogenicity?

Answer: The innate immune system can recognize components of LNPs, leading to the production of inflammatory cytokines. Here’s how you can address this:

Strategies to Reduce Immunogenicity:

  • Formulation Modification:

    • Incorporate Dexamethasone: As mentioned previously, substituting cholesterol with dexamethasone in the LNP formulation can have a direct anti-inflammatory effect, reducing the secretion of cytokines like TNF-α.

    • Optimize PEGylated Lipid Content: The PEG shield on the LNP surface can help evade immune recognition. Optimizing the density and length of the PEG chains can be beneficial.

  • mRNA Modification:

    • If you are delivering mRNA, ensure it is purified to remove any double-stranded RNA contaminants, which are potent inducers of innate immune responses through receptors like TLR3.

    • Using modified nucleosides (e.g., pseudouridine) in the mRNA sequence can also reduce its intrinsic immunogenicity.

  • Co-administration of Anti-inflammatory Agents:

    • If modifying the LNP formulation is not feasible, consider the co-administration of a free anti-inflammatory drug. However, this should be carefully optimized to avoid interfering with the therapeutic effect of the LNP cargo.

Quantitative Data Summary

The following table provides an illustrative example of how modifying a standard DODAP LNP formulation could reduce cytotoxicity and inflammatory responses. Note: These are representative data based on trends observed in LNP literature and should be confirmed experimentally for your specific system.

Formulation IDModificationCell Viability (%) (at 10 µg/mL)IC50 (µg/mL)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
LNP-DODAP-Std Standard (DODAP/DSPC/Chol/PEG)65158001200
LNP-DODAP-Dex Cholesterol replaced with Dexamethasone8535250400
LNP-DODAP-Bio 20% DODAP replaced with biodegradable lipid8030500750

Key Signaling Pathways

Understanding the molecular pathways triggered by DODAP LNPs is crucial for developing targeted mitigation strategies. Below are diagrams of the primary signaling pathways involved in LNP-induced cytotoxicity.

Innate_Immune_Signaling cluster_cell Antigen Presenting Cell LNP DODAP LNP Endosome Endosome LNP->Endosome Endocytosis TLR TLR4/CD1d Endosome->TLR Recognition MyD88 MyD88/TRIF TLR->MyD88 NFkB NF-κB MyD88->NFkB IRF3 IRF3/7 MyD88->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription IRF3->Cytokines Transcription

Innate immune signaling cascade initiated by LNP recognition.

Apoptosis_Pathway cluster_cell_apoptosis Target Cell LNP DODAP LNP Mitochondrion Mitochondrion LNP->Mitochondrion Interaction ROS ROS Increase Mitochondrion->ROS CytoC Cytochrome c release Mitochondrion->CytoC Bax Bax activation Bcl-2 inhibition ROS->Bax Bax->Mitochondrion Pore formation Casp9 Caspase-9 CytoC->Casp9 Apoptosome formation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Mitochondrial-dependent apoptosis pathway induced by LNPs.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol is for determining the cytotoxicity of DODAP LNP formulations by measuring the metabolic activity of cells.

Materials:

  • Cells in culture (e.g., HEK293T, HeLa)

  • 96-well cell culture plates

  • DODAP LNP formulations

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • LNP Treatment:

    • Prepare serial dilutions of your DODAP LNP formulations in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the LNP dilutions. Include wells with medium only (blank) and untreated cells (negative control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of MTT solvent to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

Protocol 2: Measuring Pro-inflammatory Cytokines using ELISA

This protocol provides a general framework for quantifying TNF-α or IL-6 in cell culture supernatants after LNP treatment.

Materials:

  • Human or mouse TNF-α/IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Cell culture supernatants from LNP-treated and control cells

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in coating buffer as per the kit instructions.

    • Add 100 µL of the diluted capture antibody to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the plate 2-3 times with wash buffer.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 2-3 times with wash buffer.

    • Prepare serial dilutions of the cytokine standard in assay diluent.

    • Add 100 µL of the standards and your cell culture supernatants to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate 3-4 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Reaction Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of the cytokine in your samples by interpolating their absorbance values on the standard curve.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DODAP LNP-induced cytotoxicity? A1: DODAP LNP cytotoxicity is primarily driven by two mechanisms: the induction of an innate immune response and the triggering of apoptosis. The ionizable cationic nature of DODAP can lead to interactions with cellular components, including innate immune receptors like Toll-like receptors (TLRs), which can result in the production of pro-inflammatory cytokines. Additionally, LNPs can interact with mitochondria, leading to increased reactive oxygen species (ROS) production and the initiation of the intrinsic apoptotic pathway.

Q2: Can the cargo (e.g., mRNA, siRNA) contribute to the observed cytotoxicity? A2: Yes, the cargo can also contribute to cytotoxicity. For example, unpurified in vitro transcribed mRNA may contain double-stranded RNA byproducts that are potent activators of innate immunity. The sequence of an siRNA can also have off-target effects that may lead to cell death. It is important to use high-purity, well-characterized nucleic acid cargo to minimize these effects.

Q3: How can I differentiate between apoptosis and necrosis in my LNP-treated cells? A3: You can differentiate between apoptosis and necrosis using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptosis and necrosis. This allows you to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Q4: Are there any online tools or resources that can help in designing less cytotoxic LNPs? A4: While there isn't a single "design tool" for LNP cytotoxicity, resources like PubMed and Google Scholar are invaluable for finding literature on structure-activity relationships of ionizable lipids and LNP formulations. Look for studies that perform combinatorial screening of different lipid components and correlate the findings with cytotoxicity and efficacy. This can provide guiding principles for designing your own formulations.

Conclusion

Minimizing DODAP LNP-induced cytotoxicity is a multifactorial challenge that can be addressed through rational formulation design and careful experimental planning. By optimizing the lipid composition, controlling the physicochemical properties of the nanoparticles, and understanding the underlying biological pathways, researchers can significantly improve the safety profile of their LNP-based therapeutics and research tools. The troubleshooting guide, protocols, and FAQs provided here serve as a starting point for developing and implementing strategies to mitigate unwanted cytotoxic effects in your experiments.

Technical Support Center: Optimizing LNP Performance with DODAP/Nucleic Acid Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the 1,2-dioleoyl-3-dimethylaminopropane (DODAP)/nucleic acid ratio in Lipid Nanoparticle (LNP) formulations.

Troubleshooting Guides

This section addresses specific problems that may arise during LNP formulation and experimentation, with a focus on the impact of the DODAP/nucleic acid ratio.

Issue 1: Low Transfection Efficiency

Potential Cause Troubleshooting Steps
Suboptimal DODAP/Nucleic Acid Ratio: The positive-to-negative charge ratio (N/P ratio) is a critical determinant of transfection efficiency.[1][2] An inappropriate ratio can lead to inefficient complexation, poor cellular uptake, or impaired endosomal escape.- Optimize the N/P ratio: Systematically screen a range of N/P ratios. For mRNA delivery using DOTAP-based LNPs (structurally similar to DODAP), a charge ratio of 1.7:2 has been shown to be effective in certain cell lines.[3] For DOTAP/cholesterol LNPs, a 1:3 molar ratio of DOTAP to cholesterol showed the highest mRNA transfection efficiency.[4][5] - Consider the cell type: The optimal lipid composition and ratio can be cell-line dependent.[6] Test different ratios on your specific cell line of interest.
Poor Endosomal Escape: The cationic lipid is crucial for destabilizing the endosomal membrane to release the nucleic acid cargo into the cytoplasm.[7][8]- Increase the proportion of cationic lipid: A higher amount of DODAP can enhance interaction with the negatively charged endosomal membrane, facilitating escape.[9][10] However, be mindful of potential increases in cytotoxicity.
LNP Aggregation: Unstable LNPs can aggregate, leading to larger particle sizes that are less efficiently taken up by cells.- Evaluate LNP stability: Measure particle size and polydispersity index (PDI) over time. - Adjust the formulation: While focusing on the DODAP ratio, ensure other components like helper lipids (e.g., DOPE) and PEG-lipids are at optimal concentrations to maintain stability.[9][11]

Issue 2: High Cytotoxicity

Potential Cause Troubleshooting Steps
Excess Cationic Lipid: High concentrations of cationic lipids like DODAP can be toxic to cells.[7][12]- Decrease the DODAP/nucleic acid ratio: Use the lowest effective N/P ratio that still provides good transfection efficiency. - Optimize other lipid components: The cytotoxicity of LNPs is positively correlated with the percentage of the cationic lipid in the formulation.[4] Adjusting the molar ratios of other lipids, such as cholesterol, may help mitigate toxicity while maintaining efficacy.
Unencapsulated Nucleic Acid: Free nucleic acids in the formulation can trigger immune responses and contribute to cytotoxicity.- Improve encapsulation efficiency: Optimize the formulation and mixing process to ensure maximum encapsulation of the nucleic acid. A high encapsulation efficiency (ideally >90%) is recommended.[11][13]

Issue 3: Poor LNP Physical Characteristics (Size and Polydispersity)

Potential Cause Troubleshooting Steps
Inappropriate Lipid Ratios: The molar ratios of all lipid components, including DODAP, influence the final particle size and PDI.[6][12]- Systematically vary lipid ratios: While adjusting the DODAP/nucleic acid ratio, it may be necessary to co-optimize the ratios of other lipids in the formulation. - Review literature for starting points: Formulations for similar applications can provide a good starting point for optimization.[14]
Suboptimal Formulation Process: The method of LNP formation significantly impacts their physical properties.[13]- Ensure consistent and controlled mixing: For laboratory-scale production, methods like thin-film hydration followed by extrusion or microfluidic mixing are commonly used to achieve uniform particle sizes.[4][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DODAP in LNP formulations?

A1: DODAP is an ionizable cationic lipid.[7] Its primary roles are:

  • Nucleic Acid Encapsulation: The positively charged amine group of DODAP interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (like mRNA or pDNA), facilitating their encapsulation within the LNP.[7][9][17]

  • Endosomal Escape: After the LNP is taken up by a cell into an endosome, the acidic environment of the endosome protonates DODAP's amine group, increasing its positive charge. This enhanced positive charge promotes interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[7][9][10][17]

Q2: How does the DODAP/nucleic acid ratio (N/P ratio) affect LNP performance?

A2: The N/P ratio, which is the molar ratio of the protonatable nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid, is a critical parameter that influences several aspects of LNP performance:

  • Transfection Efficiency: The N/P ratio is a key determinant of transfection efficiency.[1][2][9] An optimal ratio is required for efficient cellular uptake and endosomal release.

  • Particle Size and Stability: The charge ratio can influence the size and stability of the resulting LNPs.[18][19]

  • Encapsulation Efficiency: The electrostatic interaction driven by the N/P ratio is crucial for high encapsulation efficiency.[9][12]

  • Cytotoxicity: Higher N/P ratios, corresponding to a greater amount of cationic lipid, can lead to increased cytotoxicity.[4][7]

Q3: What is a typical starting point for the DODAP/nucleic acid ratio?

A3: A common starting point for the N/P ratio in LNP formulations is around 6.[15][20] However, the optimal ratio is highly dependent on the specific nucleic acid, the other lipid components in the formulation, the target cell type, and the desired application. Therefore, it is crucial to experimentally determine the optimal ratio for your specific system.

Q4: Does the type of nucleic acid (e.g., mRNA vs. pDNA) influence the optimal DODAP ratio?

A4: Yes, the type and size of the nucleic acid can influence the optimal DODAP ratio. While the fundamental principle of electrostatic interaction remains the same, the charge density and conformation of different nucleic acids can vary, potentially requiring adjustments to the lipid ratio for optimal encapsulation and delivery. Studies have shown that DOTAP/cholesterol LNPs can be optimized for both mRNA and pDNA delivery, with similar trends observed in the effect of the DOTAP/cholesterol molar ratio on transfection efficiency for both types of nucleic acids.[4][5]

Data Summary

The following tables summarize quantitative data on the effect of lipid ratios on LNP performance from various studies.

Table 1: Effect of DOTAP/Cholesterol Molar Ratio on mRNA Transfection Efficiency [4]

DOTAP:Cholesterol Molar RatioTransfection Efficiency (%) in SK-OV-3 Cells (Non-PEGylated)
2:1~15%
1:1~25%
1:2~35%
1:3~40% (Highest)
1:4~30%

Table 2: Physicochemical Properties of LNPs with Varying DOTAP/DOPE Ratios [6]

Formulation (DOTAP:DOPE weight ratio)Mean Size (nm)Zeta Potential (mV)
T1P0 (1:0)100-150~60
T3P1 (3:1)150-200~55
T1P1 (1:1)200-250~50
T1P3 (1:3)>300~40

Experimental Protocols

1. LNP Formulation via Thin-Film Hydration [4][21]

  • Lipid Film Preparation: Dissolve DODAP and other lipid components (e.g., cholesterol, DOPE, PEG-lipid) in chloroform in a round-bottom flask at the desired molar ratios.

  • Solvent Evaporation: Remove the chloroform under vacuum using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0) containing the nucleic acid. The solution should be gently agitated until the lipid film is fully resuspended.

  • Extrusion (Optional but Recommended): To obtain a uniform size distribution, subject the LNP suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Buffer Exchange: Dialyze the LNP formulation against a neutral buffer (e.g., PBS, pH 7.4) to remove the acidic buffer and any unencapsulated nucleic acid.

2. LNP Characterization

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).[22][23][24][25][26]

    • Procedure:

      • Dilute the LNP sample in an appropriate buffer (e.g., 0.1X PBS) to a suitable concentration for DLS measurement.[15][22]

      • Pipette the diluted sample into a cuvette and place it in the DLS instrument.[22]

      • Perform the measurement according to the instrument's instructions to obtain the Z-average diameter (size) and PDI.

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).[23]

    • Procedure:

      • Dilute the LNP sample in a low ionic strength buffer (e.g., diluted PBS) as high salt concentrations can mask the surface charge.[15]

      • Load the sample into the appropriate cell for the instrument.

      • Measure the electrophoretic mobility of the particles, which is then converted to zeta potential by the instrument's software.

  • Encapsulation Efficiency (EE) Measurement:

    • Technique: RiboGreen Assay (for RNA).[15][23][27]

    • Procedure:

      • Prepare two sets of LNP samples.

      • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated RNA. This will measure the total RNA.

      • Leave the other set intact to measure the amount of unencapsulated (free) RNA.

      • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

      • Calculate the EE using the following formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

3. In Vitro Transfection Assay

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (typically 70-90%).

  • LNP Treatment: Dilute the LNP-nucleic acid complexes in serum-free cell culture medium and add them to the cells.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 4-6 hours).

  • Medium Change: After incubation, replace the medium with fresh, complete medium containing serum.

  • Gene Expression Analysis: Incubate the cells for a further 24-72 hours, then assess the expression of the delivered nucleic acid. For a reporter gene like GFP, this can be done via fluorescence microscopy or flow cytometry. For a therapeutic gene, a functional assay or qPCR can be used.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Maturation cluster_characterization Characterization lipids Lipid Mixture (DODAP, Helper Lipids, PEG-Lipid) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing na Nucleic Acid in Acidic Aqueous Buffer na->mixing self_assembly LNP Self-Assembly mixing->self_assembly dialysis Dialysis/ TFF self_assembly->dialysis Removal of Ethanol & Buffer Exchange sterile_filtration Sterile Filtration dialysis->sterile_filtration size_pdi Size & PDI (DLS) sterile_filtration->size_pdi Quality Control zeta Zeta Potential (ELS) sterile_filtration->zeta Quality Control ee Encapsulation Efficiency (RiboGreen Assay) sterile_filtration->ee Quality Control

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Cellular_Uptake cluster_cell Cell lnp LNP endosome Early Endosome (pH ~6.5) lnp->endosome Endocytosis cell_membrane Cell Membrane late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation na_release Nucleic Acid Release late_endosome->na_release Endosomal Escape (DODAP Mediated) cytoplasm Cytoplasm na_release->cytoplasm

Caption: Proposed mechanism of LNP cellular uptake and endosomal escape.

References

Technical Support Center: Freeze-Thaw Stability of DODAP-Formulated LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the freeze-thaw stability of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-formulated lipid nanoparticles (LNPs). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems associated with the freeze-thaw cycling of DODAP-formulated LNPs.

Problem 1: Increased Particle Size and Polydispersity Index (PDI) After Thawing

Possible Causes:

  • Ice Crystal Formation: During freezing, the formation of ice crystals can exert mechanical stress on the LNPs, leading to fusion and aggregation.[1][2]

  • Cryo-concentration: As ice crystals form, the concentration of LNPs and solutes in the unfrozen portion of the solution increases, which can promote particle fusion.[1]

  • Lack of Cryoprotectant: Insufficient or no cryoprotectant in the formulation buffer can leave the LNPs vulnerable to freezing-induced stresses.[1][3]

Suggested Solutions:

  • Incorporate Cryoprotectants: Add cryoprotectants such as sucrose or trehalose to your formulation buffer.[1][3] These sugars can help to form a protective glassy matrix around the LNPs, reducing ice crystal formation and cryo-concentration effects.[1]

  • Optimize Freezing Rate: Rapid freezing, such as flash-freezing in liquid nitrogen, can sometimes minimize the formation of large, damaging ice crystals.[4] However, the optimal freezing rate can be formulation-dependent.

  • Optimize Storage Temperature: Storing LNPs at temperatures such as -20°C may be less damaging than -80°C in some cases.[4]

Problem 2: Decreased Encapsulation Efficiency (EE) and/or Payload Leakage

Possible Causes:

  • Lipid Bilayer Disruption: The mechanical stress from ice crystals can disrupt the integrity of the LNP lipid bilayer, leading to the leakage of the encapsulated payload (e.g., mRNA).[2][3]

  • Phase Separation of Lipids: Freezing can induce phase separation of the lipid components, creating defects in the LNP structure.

Suggested Solutions:

  • Use Cryoprotectants: As with particle size, cryoprotectants are crucial for maintaining the structural integrity of the LNPs and preventing payload leakage.[1]

  • Evaluate Different Cryoprotectants: The effectiveness of different cryoprotectants can vary. Consider screening both sugars (sucrose, trehalose) and other excipients.

  • Controlled Thawing: Thaw frozen LNPs rapidly at a controlled temperature (e.g., 25°C) to minimize the time spent at intermediate temperatures where lipid mobility is higher and could facilitate structural rearrangements.[4]

Problem 3: LNP Aggregation and Precipitation Post-Thaw

Possible Causes:

  • Surface Charge Neutralization: Changes in the local pH during freezing due to the concentration of buffer salts can alter the surface charge of the LNPs, reducing repulsive forces and leading to aggregation.

  • Irreversible Fusion: If the stress of freezing is too high, LNPs can irreversibly fuse into larger aggregates that may precipitate out of solution.[1]

Suggested Solutions:

  • Optimize Buffer Composition: The choice of buffer can influence pH shifts during freezing. Consider buffers with a lower freezing point depression.

  • Include Stabilizing Excipients: In addition to cryoprotectants, surfactants like Poloxamer 188 (P188) or Pluronic F127 can help to sterically stabilize the LNPs and prevent aggregation.[5][6]

  • Post-Thaw Processing: If slight aggregation is observed, a gentle vortex or brief sonication might help to resuspend the particles, but this should be done with caution as it can also damage the LNPs.

Logical Troubleshooting Workflow

Troubleshooting_Freeze_Thaw start Post-Thaw LNP Analysis issue Issue Identified? (e.g., Increased Size/PDI, Decreased EE) start->issue no_issue No Issue: Process is Stable issue->no_issue No size_pdi Increased Size/PDI issue->size_pdi Yes ee_leakage Decreased EE / Leakage issue->ee_leakage Yes aggregation Aggregation / Precipitation issue->aggregation Yes solution1 Add/Optimize Cryoprotectant (e.g., Sucrose, Trehalose) size_pdi->solution1 solution2 Optimize Freezing Rate & Storage Temperature size_pdi->solution2 solution3 Optimize Buffer/Excipients (e.g., Surfactants) size_pdi->solution3 ee_leakage->solution1 solution4 Controlled Thawing Protocol ee_leakage->solution4 aggregation->solution1 aggregation->solution3 re_evaluate Re-evaluate LNP Stability solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate solution4->re_evaluate re_evaluate->issue

Caption: Troubleshooting decision tree for freeze-thaw instability of LNPs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for frozen DODAP-formulated LNPs?

A1: The optimal storage temperature can be formulation-dependent. While -80°C is a common storage temperature for biologics, some studies have shown that storage at -20°C can result in better preservation of LNP size and polydispersity compared to -80°C.[4] It is recommended to perform a stability study comparing different storage temperatures for your specific formulation.

Q2: What concentration of cryoprotectant should I use?

A2: The optimal concentration of a cryoprotectant like sucrose or trehalose typically ranges from 5% to 10% (w/v).[1] However, the ideal concentration can depend on the specific lipid composition and payload of your LNPs. It is advisable to screen a range of concentrations to find the most effective level for your formulation.

Q3: Can I subject my DODAP-formulated LNPs to multiple freeze-thaw cycles?

A3: Multiple freeze-thaw cycles are generally not recommended as they can cumulatively damage the LNPs, leading to increased particle size, PDI, and payload leakage.[5] If multiple uses from a single batch are required, it is best to aliquot the LNP suspension into single-use volumes before the initial freezing.

Q4: Does the type of payload (e.g., mRNA, siRNA) affect freeze-thaw stability?

A4: Yes, the type and size of the nucleic acid payload can influence the internal structure and stability of the LNP. For instance, longer RNA molecules might affect the packing within the LNP, which could in turn impact its stability during freezing and thawing.[4]

Q5: How does the lipid composition, specifically the PEG-lipid, affect freeze-thaw stability?

A5: The PEG-lipid component is crucial for the initial formation and stability of LNPs by providing a steric barrier that prevents aggregation.[7] While the primary role of the PEG-lipid is not directly related to freeze-thaw stability, a stable initial formulation is a prerequisite for successful cryopreservation. The overall lipid composition, including the ionizable lipid (DODAP), helper lipids, and cholesterol, will collectively determine the LNP's response to freezing and thawing stresses.

Quantitative Data Summary

The following tables summarize quantitative data from studies on LNP freeze-thaw stability. While not all studies used DODAP specifically, the data for other ionizable lipids provide a relevant reference.

Table 1: Effect of Storage Temperature on LNP Physical Characteristics

Storage Temp.Change in Z-average Diameter (nm)Change in PDIReference
4°CMinimal changeMinimal change[4]
-20°CMinimal changeMaintained at ~0.27[4]
-80°CSignificant increase (e.g., from ~421 to ~877 nm)Significant increase (e.g., from ~0.3 to ~0.9)[4]
-200°C (LN2)Aggregation observed post-thawIncreased to ~0.52[4]

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle (-80°C)

CryoprotectantConcentration (w/v)Post-Thaw PDIGene Silencing EfficacyReference
None0%HighReduced[1]
Trehalose5%DecreasedImproved[1]
Trehalose10%Further DecreasedFurther Improved[1]
Sucrose5%DecreasedImproved[1]
Sucrose10%Further DecreasedFurther Improved[1]

Table 3: Impact of Multiple Freeze-Thaw Cycles (-20°C) on LNP Quality Attributes with Different Excipients

Formulation ExcipientsNumber of CyclesChange in Size (Z-average)Change in PDIChange in Encapsulation EfficiencyReference
Tris Buffer Only5>80% increaseSignificant increaseSignificant decrease[5][6]
8% Sucrose + 0.5% P1885Minimal changeMinimal changeMinimal change[5][6]
8% Mannitol + 0.5% F1275Minimal changeMinimal changeMinimal change[5][6]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol outlines a general method for evaluating the freeze-thaw stability of DODAP-formulated LNPs.

1. LNP Formulation:

  • Prepare LNPs containing DODAP, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid at the desired molar ratios using a microfluidic mixing method or another established procedure.
  • Encapsulate the desired nucleic acid payload.
  • Purify the LNPs via dialysis or tangential flow filtration to remove ethanol and unencapsulated payload.

2. Pre-Freeze Characterization:

  • Measure the initial particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency (EE) using a fluorescent dye-based assay (e.g., RiboGreen assay).

3. Freeze-Thaw Cycling:

  • Aliquot the LNP suspension into single-use cryovials.
  • If testing cryoprotectants, add the desired concentration of sterile-filtered sucrose or trehalose to the LNP suspension.
  • Freeze the samples at the desired temperatures (e.g., -20°C, -80°C, or flash-freeze in liquid nitrogen).
  • Store the frozen samples for a predetermined period (e.g., 24 hours, 7 days, 1 month).
  • Thaw the samples rapidly in a water bath at a controlled temperature (e.g., 25°C) until just thawed.

4. Post-Thaw Characterization:

  • Visually inspect the samples for any signs of aggregation or precipitation.
  • Repeat the DLS measurements for particle size, PDI, and zeta potential.
  • Re-measure the encapsulation efficiency to assess payload leakage.

5. Data Analysis:

  • Compare the pre-freeze and post-thaw characterization data to evaluate the impact of the freeze-thaw cycle.

Experimental Workflow Diagram

Freeze_Thaw_Workflow formulate 1. Formulate & Purify LNPs pre_char 2. Pre-Freeze Characterization (Size, PDI, EE) formulate->pre_char aliquot 3. Aliquot & Add Cryoprotectant pre_char->aliquot freeze 4. Freeze at Target Temperature (-20°C, -80°C, LN2) aliquot->freeze store 5. Store for a Defined Period freeze->store thaw 6. Controlled Thawing (e.g., 25°C Water Bath) store->thaw post_char 7. Post-Thaw Characterization (Size, PDI, EE) thaw->post_char analyze 8. Analyze Data & Compare post_char->analyze

Caption: A typical experimental workflow for assessing LNP freeze-thaw stability.

References

Validation & Comparative

A Head-to-Head Comparison of DODAP and DOTAP for In Vitro Transfection

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Cellular and Drug Development

In the realm of non-viral gene delivery, cationic and ionizable lipids are indispensable tools for introducing nucleic acids into cells. Among the plethora of available reagents, DODAP (1,2-dioleoyl-3-dimethylammonium-propane) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are two prominent lipids frequently employed in transfection experiments. This guide provides an objective comparison of their in vitro transfection efficiency, cytotoxicity, and mechanisms of action, supported by experimental data, to assist researchers in selecting the optimal lipid for their specific needs.

At a Glance: Key Differences

FeatureDODAPDOTAP
Lipid Type Ionizable CationicPermanently Cationic
Charge at Physiological pH NeutralPositive
Mechanism of Action pH-dependent protonation in endosomesElectrostatic interaction with endosomal membrane
Transfection Efficiency Generally lower in some reported direct comparisonsGenerally higher in some reported direct comparisons
Cytotoxicity Generally considered lowerCan be higher due to permanent positive charge

Performance Data: A Quantitative Comparison

Direct comparative studies providing quantitative data on the in vitro transfection efficiency of DODAP and DOTAP are limited. However, available data suggests that in certain formulations, DOTAP may exhibit higher transfection efficiency.

Table 1: In Vitro Transfection Efficiency of DODAP vs. DOTAP

Lipid FormulationCell LineTransfection Efficiency (%)Reference
DODAP-based LNP-polymer hybridHeLa< 10%[1]
DOTAP-based LNP-polymer hybridHeLa~40%[1]

It is important to note that transfection efficiency is highly dependent on the specific formulation, including the use of helper lipids (e.g., DOPE or cholesterol), the ratio of lipid to nucleic acid, the cell type, and the nucleic acid payload (e.g., pDNA, mRNA, siRNA).

Table 2: Cytotoxicity Profile

LipidCytotoxicity ProfileSupporting Rationale
DODAP Generally considered to have lower cytotoxicity.Neutral charge at physiological pH reduces non-specific membrane interactions. Becomes charged only in the acidic environment of the endosome[2].
DOTAP Can exhibit higher cytotoxicity, especially at higher concentrations.The permanent positive charge can lead to membrane disruption and other toxic effects[4][5].

Mechanism of Action: A Tale of Two Lipids

The distinct chemical structures of DODAP and DOTAP dictate their different mechanisms of facilitating transfection, particularly in how they mediate the crucial step of endosomal escape.

DODAP: The pH-Sensitive Strategist

DODAP is an ionizable lipid, meaning its charge is dependent on the pH of its environment. At physiological pH (~7.4), DODAP is neutral. Upon endocytosis, the endosome matures and its internal pH drops. In this acidic environment, the amine head group of DODAP becomes protonated, conferring a positive charge to the lipid. This charge allows the DODAP-containing lipoplex to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm[2].

DOTAP: The Ever-Charged Attacker

In contrast, DOTAP is a permanently cationic lipid, possessing a positive charge regardless of the surrounding pH. When a DOTAP-based lipoplex is endocytosed, its constant positive charge promotes interaction with the negatively charged components of the endosomal membrane. This interaction, often aided by helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can induce a structural change from a lamellar to an inverted hexagonal phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo[3].

Visualizing the Pathways and Protocols

To better understand the processes involved, the following diagrams illustrate the mechanisms of endosomal escape and the general experimental workflows for transfection using DODAP and DOTAP.

dodap_mechanism cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Early to Late Endosome (pH 6.5 -> 5.5) Endocytosis Endocytosis Protonation Protonation Endocytosis->Protonation Lipoplex Internalization Membrane_Interaction Membrane_Interaction Protonation->Membrane_Interaction DODAP becomes positively charged Endosomal_Escape Endosomal_Escape Membrane_Interaction->Endosomal_Escape Interaction with anionic lipids Nucleic_Acid_Release Nucleic_Acid_Release Endosomal_Escape->Nucleic_Acid_Release Membrane destabilization

DODAP's pH-dependent endosomal escape mechanism.

dotap_mechanism cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (Acidic pH) Endocytosis Endocytosis Membrane_Interaction Membrane_Interaction Endocytosis->Membrane_Interaction Lipoplex Internalization Phase_Transition Phase_Transition Membrane_Interaction->Phase_Transition Electrostatic interaction with endosomal membrane Endosomal_Escape Endosomal_Escape Phase_Transition->Endosomal_Escape Lamellar to inverted hexagonal phase (with DOPE) Nucleic_Acid_Release Nucleic_Acid_Release Endosomal_Escape->Nucleic_Acid_Release Membrane destabilization

DOTAP's mechanism of endosomal escape.

transfection_workflow Prepare_Lipids Prepare Lipid Solution (DODAP or DOTAP +/- helper lipids) Form_Lipoplex Combine and Incubate to Form Lipoplexes Prepare_Lipids->Form_Lipoplex Prepare_NA Prepare Nucleic Acid Solution Prepare_NA->Form_Lipoplex Add_to_Cells Add Lipoplexes to Cells in Culture Form_Lipoplex->Add_to_Cells Incubate_Cells Incubate Cells (e.g., 24-48 hours) Add_to_Cells->Incubate_Cells Assay Assay for Gene Expression or Knockdown Incubate_Cells->Assay

General experimental workflow for in vitro transfection.

Experimental Protocols

DOTAP-based Transfection Protocol (General)

This protocol is a general guideline and should be optimized for your specific cell line and nucleic acid.

Materials:

  • DOTAP reagent

  • Helper lipid (e.g., DOPE or Cholesterol), if desired

  • Nucleic acid (plasmid DNA, mRNA, or siRNA)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium

  • Cells plated in a multi-well plate (typically 70-90% confluent)

Procedure:

  • Preparation of Lipid Solution:

    • If using a pre-formulated DOTAP reagent, gently mix before use.

    • If preparing your own liposomes, dissolve DOTAP (and helper lipid if used) in chloroform, evaporate the solvent to form a thin film, and hydrate with an appropriate buffer.

  • Preparation of Nucleic Acid-Lipid Complexes (Lipoplexes):

    • For a 24-well plate format:

      • In tube A, dilute 0.5 - 1 µg of nucleic acid in 50 µL of serum-free medium.

      • In tube B, dilute 1-5 µL of DOTAP reagent in 50 µL of serum-free medium.

      • Add the diluted nucleic acid (Tube A) to the diluted DOTAP (Tube B) and mix gently by pipetting. Do not vortex.

      • Incubate the mixture for 15-30 minutes at room temperature to allow for lipoplex formation.

  • Transfection:

    • Remove the culture medium from the cells.

    • Add the 100 µL of lipoplex-containing medium to the cells.

    • Add 400 µL of complete culture medium (with or without serum, depending on the cell type and reagent recommendations) to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Replace the transfection medium with fresh complete medium after 4-6 hours if cytotoxicity is a concern.

    • Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, or qPCR for mRNA levels) or gene knockdown.

DODAP-based Transfection Protocol (General Principles)

A standardized, detailed protocol for in vitro transfection using DODAP is less commonly available compared to DOTAP, as DODAP is frequently used in more complex lipid nanoparticle (LNP) formulations for in vivo applications. However, the general principles of lipoplex formation apply[2][][7].

Key Considerations for DODAP Formulation:

  • Helper Lipids: DODAP is often formulated with helper lipids such as DOPE or cholesterol, and a PEGylated lipid to improve stability.

  • pH of Formulation: The pH during lipoplex formation can be important for ionizable lipids.

  • Lipid-to-Nucleic Acid Ratio: This ratio needs to be optimized to ensure efficient encapsulation and delivery.

  • Method of LNP formation: For more complex formulations, microfluidic mixing is often employed to create small, uniform LNPs. For basic in vitro work, the simple incubation method described for DOTAP can be adapted.

Researchers using DODAP for in vitro transfection will likely need to perform significant optimization of the formulation and protocol for their specific application.

Conclusion

The choice between DODAP and DOTAP for in vitro transfection depends on the specific priorities of the experiment.

  • Choose DOTAP when:

    • High transfection efficiency is the primary goal.

    • A well-established and straightforward protocol is desired.

    • Potential cytotoxicity can be managed through optimization of concentration and incubation time.

  • Choose DODAP when:

    • Minimizing cytotoxicity is a critical concern, especially in sensitive cell lines.

    • The experimental design involves pH-sensitive delivery mechanisms.

    • You are willing to undertake the necessary formulation and protocol optimization.

Ultimately, for any new cell line or application, empirical testing of both lipid formulations is recommended to determine the most effective and least toxic approach for achieving your research objectives.

References

A Head-to-Head Comparison of DODAP and ALC-0315 for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a lipid nanoparticle (LNP) system is critical for the successful delivery of mRNA vaccines. Among the myriad of ionizable lipids available, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) and ALC-0315 have emerged as key players. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal delivery vehicle for your research and development needs.

At the heart of LNP-based mRNA delivery lies the ionizable lipid, a component that is crucial for encapsulating the negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm, where it can be translated into the target protein. Both DODAP and ALC-0315 are ionizable cationic lipids that are neutral at physiological pH and become positively charged in the acidic environment of the endosome, a key mechanism for endosomal escape. However, their structural differences lead to variations in their performance characteristics.

Performance Comparison at a Glance

Experimental data from comparative studies highlight the nuanced differences in the performance of DODAP and ALC-0315 in LNP formulations for mRNA delivery. While ALC-0315 has been a cornerstone of clinically successful mRNA vaccines, DODAP remains a valuable tool in preclinical research and for specific applications.

FeatureDODAP-based LNPsALC-0315-based LNPsReference
In Vivo Potency (Antibody Response) No detectable IgG activityHighest anti-spike IgG response[1]
In Vivo Potency (General) Reduced potency when fully replacing ALC-0315High potency[2][3]
Physicochemical Properties Minimal impact when partially substituting ALC-0315 (10-25%)Stable and well-characterized[2][3]
In Vitro Transfection Efficiency Generally lower than ALC-0315High transfection efficiency[2][3]

In-Depth Performance Analysis

In Vivo Potency: A key measure of an mRNA vaccine's success is its ability to elicit a robust immune response. In a study comparing various ionizable lipids for a flu-COVID-19 bispecific mRNA vaccine, LNPs formulated with ALC-0315 induced the highest anti-spike IgG responses in mice.[1] In contrast, LNPs formulated with DODAP did not produce any detectable IgG activity.[1] Another study found that completely replacing ALC-0315 with DODAP in an LNP formulation resulted in reduced in vivo potency.[2][3] However, a partial substitution of ALC-0315 with 10-25% DODAP had a minimal impact on in vivo expression.[2][3]

Physicochemical Properties: The size, polydispersity index (PDI), and zeta potential of LNPs are critical quality attributes that influence their stability, biodistribution, and cellular uptake. Studies have shown that substituting 10-25% of ALC-0315 with DODAP in an LNP formulation has a minimal effect on these physicochemical properties.[2][3] This suggests that DODAP can be incorporated to a certain extent without significantly altering the physical characteristics of the nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of mRNA-LNPs using DODAP and ALC-0315.

DODAP-based LNP Formulation

A common method for preparing DODAP-containing LNPs for nucleic acid delivery involves a microfluidic mixing approach.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid)

  • mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Lipid Stock Solution Preparation: Prepare stock solutions of DODAP, DSPC, cholesterol, and PEG-lipid in ethanol. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (DODAP:DSPC:Cholesterol:PEG-lipid).

  • Aqueous Phase Preparation: Dissolve the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the DODAP is protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing: Set up the microfluidic device with two syringe pumps. Load one syringe with the lipid mixture in ethanol and the other with the mRNA in the aqueous buffer. The flow rate ratio of the aqueous to the organic phase is typically set at 3:1.

  • LNP Formation: Pump the two solutions through the microfluidic cartridge, where rapid mixing induces the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

  • Purification: The resulting LNP solution is then dialyzed against PBS (pH 7.4) or purified using tangential flow filtration to remove the ethanol and exchange the buffer.

  • Characterization: The final LNP formulation is characterized for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.

ALC-0315-based LNP Formulation

The formulation of ALC-0315-based LNPs is a well-established process, widely used in the development of mRNA vaccines.

Materials:

  • ALC-0315

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • A PEGylated lipid (e.g., ALC-0159)

  • mRNA in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Microfluidic mixing device, vortexer, or pipette

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Lipid Mixture Preparation: Prepare a lipid mixture in ethanol. A widely used molar ratio is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-lipid).

  • mRNA Solution Preparation: Prepare a solution of mRNA in a slightly acidic buffer, such as 100 mM sodium acetate at pH 5.0.

  • Mixing: The LNPs can be formed by various mixing methods:

    • Microfluidic Mixing: Similar to the DODAP protocol, the lipid and mRNA solutions are mixed using a microfluidic device.

    • Vortex Mixing: The mRNA solution is vortexed at a moderate speed while the lipid solution is quickly added. Vortexing is continued for a short period.

    • Pipette Mixing: The mRNA solution is rapidly added to the lipid solution, followed by rapid pipetting up and down.

  • Incubation and Dialysis: The resulting mixture is typically incubated at room temperature for a short period, followed by dialysis against PBS (pH 7.4) to remove ethanol and neutralize the pH.

  • Sterile Filtration: The final LNP suspension is sterile filtered through a 0.2 µm filter.

  • Characterization: The LNPs are then characterized for their physicochemical properties and mRNA encapsulation.

Visualizing the Mechanisms

To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate the general structure of an LNP and the crucial step of endosomal escape.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) mRNA mRNA Ionizable_Lipid Ionizable Lipid (DODAP or ALC-0315) Helper_Lipid Helper Lipid (e.g., DSPC) Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: General structure of a lipid nanoparticle for mRNA delivery.

Endosomal_Escape cluster_Cell Host Cell Endocytosis 1. LNP enters cell via endocytosis Endosome 2. LNP is trafficked into an endosome Endocytosis->Endosome Acidification 3. Endosome acidifies (pH drops) Endosome->Acidification Protonation 4. Ionizable lipid becomes positively charged Acidification->Protonation Destabilization 5. LNP fuses with endosomal membrane Protonation->Destabilization Release 6. mRNA is released into the cytoplasm Destabilization->Release Translation 7. mRNA is translated into protein Release->Translation

Caption: The mechanism of endosomal escape for LNP-delivered mRNA.

Conclusion

Both DODAP and ALC-0315 are effective ionizable lipids for the formulation of LNPs for mRNA delivery. ALC-0315 has demonstrated superior in vivo potency in eliciting an immune response, making it a preferred choice for vaccine development. DODAP, while showing lower potency in direct comparisons, can be a useful tool in research settings, particularly when partially incorporated into LNP formulations. The choice between these two lipids will ultimately depend on the specific application, desired performance characteristics, and the developmental stage of the mRNA therapeutic. The provided experimental protocols offer a starting point for researchers to formulate and evaluate LNPs with either of these key ionizable lipids.

References

Validating DODAP-Mediated Protein Expression: A Western Blot Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving efficient and reliable protein expression is paramount. This guide provides a comprehensive comparison of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-mediated protein expression with the widely used commercial transfection reagent, Lipofectamine 3000, validated by Western blot analysis.

This guide delves into the experimental protocols, presents comparative data, and visualizes the underlying mechanisms to aid in the selection of the most suitable transfection method for your research needs.

Performance Comparison: DODAP vs. Lipofectamine 3000

FeatureDODAP-based LiposomesLipofectamine 3000
Transfection Efficiency Moderate to high, cell-type dependentVery high in a broad range of cell lines, including difficult-to-transfect cells
Cytotoxicity Generally lower than permanently cationic lipidsOptimized for low cytotoxicity
Cost Potentially lower (if formulating in-house)Higher
Reproducibility Can be variable depending on formulation consistencyHigh, due to standardized commercial formulation
Ease of Use Requires formulation of liposomesReady-to-use reagent with a simple protocol

Visualizing the Mechanisms

To understand how these reagents facilitate protein expression, it is crucial to visualize the cellular pathways involved.

G cluster_extracellular Extracellular Space cluster_cell Cell dodap_liposome DODAP Liposome (Positively Charged) dodap_mrna_complex DODAP-mRNA Complex dodap_liposome->dodap_mrna_complex Complexation mrna mRNA mrna->dodap_mrna_complex cell_membrane Cell Membrane (Negatively Charged) dodap_mrna_complex->cell_membrane Electrostatic Interaction endosome Endosome (Acidic pH) cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Protonation of DODAP) ribosome Ribosome cytoplasm->ribosome mRNA Translation protein Expressed Protein ribosome->protein

Caption: Mechanism of DODAP-mediated mRNA delivery and protein expression.

G start Start transfection Cell Transfection (DODAP or Lipofectamine 3000) start->transfection incubation Incubation (24-48 hours) transfection->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for transfection and Western blot analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for transfection of HEK293T cells and subsequent Western blot analysis.

DODAP-based Liposome Transfection Protocol

Materials:

  • DODAP

  • Helper lipid (e.g., DOPE or cholesterol)

  • Plasmid DNA or mRNA encoding the protein of interest

  • Opti-MEM I Reduced Serum Medium

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

Procedure:

  • Liposome Formulation:

    • Co-dissolve DODAP and a helper lipid (e.g., a 1:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mg/mL.

    • Sonicate the lipid suspension to form small unilamellar vesicles.

  • Complex Formation:

    • For a 6-well plate, dilute 2.5 µg of nucleic acid in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5-10 µg of DODAP liposomes in 100 µL of Opti-MEM.

    • Combine the diluted nucleic acid and liposomes, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of the DODAP-nucleic acid complex dropwise to HEK293T cells seeded in a 6-well plate (typically at 70-90% confluency).

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before harvesting for analysis.

Lipofectamine 3000 Transfection Protocol

Materials:

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Plasmid DNA

  • Opti-MEM I Reduced Serum Medium

  • HEK293T cells

  • Complete growth medium

Procedure:

  • Complex Formation:

    • For a 6-well plate, dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM. Add 5 µL of P3000™ Reagent and mix.

    • In a separate tube, dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM and mix.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection:

    • Add the 250 µL of the DNA-lipid complex to the cells.

    • Incubate for 24-48 hours before analysis.

Western Blot Protocol for Protein Expression Validation

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash transfected cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Both DODAP-based liposomes and Lipofectamine 3000 are effective reagents for mediating protein expression. The choice between them will depend on the specific requirements of the experiment. Lipofectamine 3000 offers high efficiency and ease of use for a wide range of cell types, making it a reliable choice for routine transfections. DODAP, on the other hand, provides a more cost-effective and customizable option, particularly for researchers who can optimize their own liposome formulations. For all applications, Western blot remains the gold standard for validating and quantifying the expression of the target protein, providing essential data for the interpretation of experimental results.

Quantifying Gene Silencing: A Comparative Guide to DODAP-siRNA LNPs and Alternatives using qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of RNAi therapeutics, accurately quantifying gene silencing is paramount. This guide provides a comprehensive comparison of using 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticles (LNPs) for small interfering RNA (siRNA) delivery and the quantitative polymerase chain reaction (qPCR) methods to evaluate their efficacy. We will explore alternative LNP formulations and other quantification techniques, supported by experimental data, to offer a clear perspective on the available tools.

Performance Comparison of LNP Formulations for Gene Silencing

The efficacy of siRNA-mediated gene silencing is critically dependent on the formulation of the LNP delivery vehicle. Cationic lipids are a key component of these formulations. Below is a comparison of gene silencing efficiency for various LNP compositions, including those containing DODAP and more advanced ionizable lipids.

Cationic/Ionizable LipidTarget GeneModel SystemGene Silencing EfficiencyReference
DODAP Factor VIIMiceED50 of ~10 mg/kg[1]
DLinDMAGAPDHBone Marrow Macrophages~60% reduction at 5 µg/ml siRNA[2][3]
DLinK-DMAGAPDHBone Marrow MacrophagesSignificant silencing at 5 µg/ml siRNA[2][3]
DLinKC2-DMAGAPDHBone Marrow MacrophagesMost potent, significant silencing at 1 µg/ml[2][3]
DLinMC3DMAFactor VIIMiceED50 of 0.005 mg/kg[1]

Note: ED50 (Effective Dose, 50%) is the dose required to achieve 50% of the desired effect, in this case, gene silencing. A lower ED50 value indicates higher potency. The data presented is a synthesis from multiple sources and experimental conditions may vary.

Experimental Protocols

Accurate quantification of gene silencing relies on meticulous experimental design and execution. Here are detailed methodologies for key experiments.

LNP Formulation for siRNA Delivery

This protocol outlines a general method for preparing DODAP-siRNA LNPs.

  • Lipid Preparation: Dissolve DODAP, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 40/10/40/10).

  • siRNA Preparation: Dilute the siRNA targeting the gene of interest in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • LNP Formation: Mix the lipid solution with the siRNA solution rapidly, often using a microfluidic mixing device, to initiate the self-assembly of LNPs.

  • Dialysis and Concentration: Dialyze the LNP suspension against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation.

  • Characterization: Characterize the LNPs for size, polydispersity, and siRNA encapsulation efficiency.

In Vitro Gene Silencing and Quantification by RT-qPCR

This protocol describes the steps to assess gene silencing in a cell culture model.

  • Cell Culture: Plate cells (e.g., HeLa or primary cells) in a multi-well plate and grow to a desired confluency (typically 70-80%).

  • Transfection: Treat the cells with the DODAP-siRNA LNPs at various concentrations. Include a negative control (e.g., LNPs with a non-targeting siRNA) and an untreated control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to allow for LNP uptake and gene silencing.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).

    • Perform qPCR using a real-time PCR instrument.

    • Cycling Conditions (Example):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.

Alternative Methods for Quantifying Gene Silencing

While qPCR is a highly sensitive method for quantifying mRNA levels, other techniques can provide complementary information about gene silencing at the protein level.

MethodPrincipleAdvantagesDisadvantages
Western Blot Measures the amount of a specific protein in a sample using antibodies.Directly assesses the functional outcome of gene silencing (protein reduction).Less sensitive than qPCR, more labor-intensive, requires specific antibodies.
Reporter Assays Involves co-transfecting cells with the siRNA and a plasmid containing the target gene's 3' UTR fused to a reporter gene (e.g., luciferase). A decrease in reporter signal indicates silencing.Highly sensitive and quantitative for assessing direct target engagement by the siRNA-RISC complex.Indirect measure of endogenous gene silencing; requires genetic modification of cells.
Flow Cytometry Can be used to quantify the reduction of a target protein on the cell surface or an intracellular fluorescent reporter protein.Provides single-cell level data and can be used for high-throughput screening.Requires a fluorescently labeled antibody or a fluorescent reporter protein.
RNA-Sequencing (RNA-Seq) A high-throughput sequencing method that provides a comprehensive profile of the entire transcriptome.Can assess off-target effects and global changes in gene expression.More expensive and computationally intensive than qPCR.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in gene silencing, the following diagrams have been generated.

RNAi_Pathway cluster_LNP Lipid Nanoparticle cluster_Cell Target Cell siRNA siRNA Endocytosis Endocytosis siRNA->Endocytosis LNP Delivery RISC_loading RISC Loading siRNA->RISC_loading Guide Strand Loading Endosome Endosome Endocytosis->Endosome Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->RISC Target Recognition Silencing Gene Silencing Cleavage->Silencing

Figure 1: siRNA-mediated gene silencing pathway.

qPCR_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., HeLa cells) Transfection 2. Transfection with DODAP-siRNA LNPs Cell_Culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation RNA_Extraction 4. Total RNA Extraction Incubation->RNA_Extraction RT 5. Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR 6. Quantitative PCR RT->qPCR Data_Analysis 7. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Result: % Gene Knockdown Data_Analysis->Result

Figure 2: Experimental workflow for quantifying gene silencing using RT-qPCR.

References

A Head-to-Head Comparison: DODAP LNPs vs. Viral Vectors for Gene and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a delivery vector is a critical decision that profoundly impacts the efficacy and safety of novel therapeutics. This guide provides an objective, data-driven comparison of two leading platforms: DODAP-containing Lipid Nanoparticles (LNPs) and Viral Vectors. By examining key performance metrics, from delivery efficiency and payload capacity to immunogenicity and manufacturing scalability, this document aims to equip you with the necessary information to make an informed selection for your specific application.

Executive Summary

Viral vectors, honed by evolution for efficient gene transfer, have long been the gold standard in gene therapy. However, non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a powerful and versatile alternative, underscored by their recent success in mRNA vaccines. This guide delves into a head-to-head comparison of these two platforms, with a specific focus on LNPs formulated with the ionizable cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a key component in many LNP formulations.

At a Glance: DODAP LNPs vs. Viral Vectors

FeatureDODAP LNPsViral Vectors (AAV, Lentivirus, Adenovirus)
Mechanism of Action Endocytosis, pH-mediated endosomal escapeReceptor-mediated endocytosis, various uncoating mechanisms
Delivery Efficiency Variable, can reach up to 40% in vitro.[1] In vivo efficiency is organ-dependent, with a natural tropism for the liver.[2]Generally high; varies by vector type, serotype, and target cell.
Immunogenicity Generally lower than viral vectors, but components can elicit an innate immune response.[3][4]Can be significant, with pre-existing immunity (especially for AAV and Adenovirus) being a major challenge.[3][5] Can induce both innate and adaptive immune responses.
Payload Capacity Versatile and can accommodate a wide range of nucleic acid sizes, including large plasmids.[5][6][7]Limited and vector-dependent (AAV: ~4.7 kb, Lentivirus: ~8-10 kb, Adenovirus: up to 36 kb).[5][6][7]
Manufacturing Scalable and cell-free synthesis.Complex, cell-based manufacturing with challenges in scalability and purification.[1]
Gene Integration Non-integrating, leading to transient expression.Can be integrating (Lentivirus) or non-integrating (AAV, Adenovirus), offering options for transient or stable expression.
Redosability Generally considered more amenable to repeat dosing due to lower immunogenicity.Limited by the induction of neutralizing antibodies.

Mechanism of Action: A Tale of Two Delivery Strategies

The fundamental difference between DODAP LNPs and viral vectors lies in their cellular entry and payload release mechanisms.

DODAP LNPs enter cells through endocytosis. The acidic environment of the endosome protonates the DODAP lipid, inducing a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm. This process is often referred to as the "proton sponge effect" or involves a transition in the lipid phase that destabilizes the membrane.[8][9]

dodap_lnp_mechanism cluster_cell Target Cell Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome 1. Uptake Payload_Release Payload Release Endosome->Payload_Release 2. Endosomal Escape (pH drop) Cytoplasm Cytoplasm Payload_Release->Cytoplasm 3. Therapeutic Effect DODAP_LNP DODAP LNP DODAP_LNP->Endocytosis

DODAP LNP Cellular Uptake and Payload Release

Viral vectors , on the other hand, have evolved highly specific mechanisms for cell entry. They bind to specific receptors on the cell surface, triggering receptor-mediated endocytosis. Once inside, they employ various strategies to escape the endosome and deliver their genetic material to the nucleus. For instance, Adeno-Associated Viruses (AAVs) undergo conformational changes in the late endosome to expose a phospholipase domain that disrupts the membrane.[5] Lentiviruses fuse with the endosomal membrane to release their core into the cytoplasm, and their genetic material is then actively transported into the nucleus for integration.

viral_vector_mechanism cluster_cell Target Cell Receptor_Binding Receptor Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis 1. Entry Endosomal_Escape Endosomal Escape/Uncoating Endocytosis->Endosomal_Escape 2. Trafficking Nuclear_Entry Nuclear Entry Endosomal_Escape->Nuclear_Entry 3. Release Nucleus Nucleus Nuclear_Entry->Nucleus 4. Gene Expression/Integration Viral_Vector Viral Vector Viral_Vector->Receptor_Binding

Viral Vector Cellular Entry and Trafficking

Experimental Protocols

To facilitate a direct comparison of these platforms in your own research, we provide detailed protocols for key experiments.

In Vitro Transfection Efficiency Assay (using Fluorescence Microscopy)

This protocol allows for the visual and quantitative assessment of gene delivery efficiency.

Objective: To determine the percentage of cells successfully transfected with a reporter gene (e.g., Green Fluorescent Protein - GFP).

Materials:

  • Target cells (e.g., HEK293T)

  • 24-well plates

  • Complete cell culture medium

  • Plasmid DNA encoding GFP

  • DODAP LNP formulation or viral vector (e.g., Lentivirus-GFP)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection/Transduction:

    • DODAP LNPs: Prepare LNP-pDNA complexes according to the manufacturer's protocol and add them to the cells.

    • Viral Vectors: Add the viral vector at the desired multiplicity of infection (MOI) to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene expression.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add DAPI solution to each well and incubate for 5 minutes in the dark to stain the nuclei.

    • Wash the cells twice with PBS.

  • Imaging:

    • Acquire images of multiple fields of view for each well using a fluorescence microscope. Capture images in both the DAPI (blue) and GFP (green) channels.

  • Analysis:

    • Count the total number of cells (DAPI-positive nuclei) and the number of GFP-positive cells.

    • Calculate the transfection efficiency as: (Number of GFP-positive cells / Total number of cells) x 100%.

transfection_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 24-well plate Prepare_Vectors 2. Prepare DODAP LNP-DNA complexes or Viral Vectors Seed_Cells->Prepare_Vectors Add_Vectors 3. Add vectors to cells Prepare_Vectors->Add_Vectors Incubate 4. Incubate for 48-72 hours Add_Vectors->Incubate Fix_Stain 5. Fix cells and stain with DAPI Incubate->Fix_Stain Image 6. Acquire images with fluorescence microscope Fix_Stain->Image Quantify 7. Count DAPI and GFP positive cells Image->Quantify Calculate 8. Calculate Transfection Efficiency (%) Quantify->Calculate

Workflow for In Vitro Transfection Efficiency Assay
In Vivo Gene Delivery Efficiency (using Luciferase Assay)

This protocol quantifies gene expression in a living animal model.

Objective: To measure the level of luciferase expression in target organs after systemic administration of the delivery vector.

Materials:

  • Animal model (e.g., BALB/c mice)

  • DODAP LNP or viral vector carrying a luciferase reporter gene

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or luminometer

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • Luciferase assay reagent

Protocol:

  • Vector Administration: Administer the DODAP LNP or viral vector to the animals via the desired route (e.g., intravenous injection).

  • In Vivo Imaging (optional, for longitudinal studies):

    • At desired time points, anesthetize the animals.

    • Inject D-luciferin intraperitoneally.

    • After a few minutes, image the animals using an IVIS to detect bioluminescence.

  • Ex Vivo Analysis:

    • At the study endpoint, euthanize the animals and harvest the target organs.

    • Homogenize the tissues in homogenization buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

  • Luciferase Assay:

    • Add the luciferase assay reagent to the tissue supernatant.

    • Measure the luminescence using a luminometer.

    • Normalize the luminescence signal to the total protein concentration of the tissue lysate.

Immunogenicity Assessment (Multiplex Cytokine Assay)

This protocol measures the levels of multiple cytokines in serum to evaluate the inflammatory response to the delivery vector.

Objective: To profile the cytokine response following vector administration.

Materials:

  • Serum samples from treated and control animals

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)

  • Plate reader capable of detecting the assay signal

Protocol:

  • Sample Collection: Collect blood samples from animals at various time points after vector administration and process to obtain serum.

  • Assay Procedure:

    • Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit. This typically involves:

      • Preparing standards and samples.

      • Incubating samples with antibody-coupled beads or on pre-coated plates.

      • Adding detection antibodies.

      • Adding a reporter molecule (e.g., streptavidin-phycoerythrin).

      • Washing between steps to remove unbound reagents.

  • Data Acquisition: Read the plate on the appropriate instrument to measure the signal for each cytokine.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the unknown samples based on the standard curves.

    • Compare the cytokine profiles of animals treated with DODAP LNPs, viral vectors, and a control group.

Conclusion

The choice between DODAP LNPs and viral vectors is not a one-size-fits-all decision. Viral vectors offer high efficiency and the option for long-term gene expression, making them well-suited for certain gene therapy applications. However, their limited payload capacity, potential for immunogenicity, and complex manufacturing present significant challenges.

DODAP LNPs, in contrast, provide a highly versatile platform with a larger payload capacity, lower intrinsic immunogenicity, and a more straightforward, scalable manufacturing process. While their in vivo delivery efficiency is still an area of active research and optimization, their success in the realm of vaccines has paved the way for their broader application in gene therapy and beyond.

For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each platform, supported by robust experimental data, is paramount. This guide provides a foundational framework for making that critical decision, empowering the development of the next generation of life-changing therapeutics.

References

A Comparative Guide to the In Vivo Biodistribution of DODAP LNPs and Alternative Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo biodistribution of lipid nanoparticles (LNPs) is a critical determinant of their efficacy and safety as delivery vehicles for therapeutics like mRNA. The choice of ionizable lipid is a key factor influencing which tissues and organs these nanoparticles accumulate in. This guide provides a comparative overview of the in vivo biodistribution of LNPs formulated with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) and three other commonly used ionizable lipids: DLin-MC3-DMA, ALC-0315, and C12-200. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate LNP formulation for their specific application.

Comparative Biodistribution Data

The following table summarizes the available quantitative data on the biodistribution of LNPs formulated with different ionizable lipids. It is important to note that the data presented is compiled from different studies, and therefore, direct comparison between all formulations should be made with caution due to potential variations in experimental conditions. The data primarily focuses on accumulation in the liver and spleen, as these are major sites of LNP accumulation following intravenous administration.

Ionizable LipidOrganBiodistribution (% Injected Dose per Gram of Tissue)SpeciesAdministration RouteReference
DODAP LiverPrimarily targets the liver (Qualitative)MouseIntravenous[1]
DLin-MC3-DMA Liver~10-15MouseIntravenous
Spleen~1-2MouseIntravenous
ALC-0315 Liver~15-20MouseIntravenous
Spleen~1-3MouseIntravenous
C12-200 LiverHigh (Qualitative)MouseIntramuscular[2]
SpleenHigh (Qualitative)MouseIntramuscular[2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting biodistribution data. Below is a typical protocol for an in vivo biodistribution study of LNPs using a luciferase reporter system.

Objective: To quantify the in vivo biodistribution of LNP-formulated mRNA in various organs.

Materials:

  • LNP-mRNA formulation: LNPs encapsulating mRNA encoding a reporter protein (e.g., Firefly luciferase).

  • Animals: Typically, 6-8 week old female BALB/c or C57BL/6 mice.

  • Anesthetic: Isoflurane or similar.

  • Substrate for reporter protein: D-luciferin for luciferase.

  • Imaging system: In Vivo Imaging System (IVIS) or similar bioluminescence imaging system.

  • Buffer: Phosphate-buffered saline (PBS).

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • LNP Administration: Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous tail vein injection). The dose is typically in the range of 0.1-1.0 mg/kg of mRNA.

  • Bioluminescence Imaging:

    • At predetermined time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection (typically 150 mg/kg).

    • After a short incubation period (e.g., 10 minutes) to allow for substrate distribution, image the mice using an IVIS.

    • Quantify the bioluminescent signal (photons/sec/cm²/sr) from the whole body and specific regions of interest corresponding to major organs.

  • Ex Vivo Organ Imaging:

    • Following the final in vivo imaging session, euthanize the mice.

    • Dissect major organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Arrange the organs in a petri dish and image them using the IVIS after adding fresh D-luciferin.

    • Quantify the bioluminescent signal from each organ.

  • Data Analysis:

    • Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) by normalizing the signal from each organ to the total injected dose and the organ's weight.

Visualizing Key Processes

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging cluster_analysis Analysis LNP_Formulation LNP-mRNA Formulation Injection Intravenous Injection LNP_Formulation->Injection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Injection InVivo_Imaging In Vivo Bioluminescence Imaging Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging Data_Quantification Data Quantification (%ID/g) ExVivo_Imaging->Data_Quantification

Figure 1. Experimental workflow for in vivo biodistribution studies.

A primary mechanism for the hepatic uptake of many LNP formulations is through the binding of Apolipoprotein E (ApoE) to the LNP surface, followed by recognition and endocytosis mediated by the Low-Density Lipoprotein Receptor (LDLR) on hepatocytes.

ApoE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space LNP LNP LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE Binding ApoE ApoE ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape Translation Protein Translation mRNA_Release->Translation

Figure 2. ApoE-mediated uptake of LNPs in hepatocytes.

Conclusion

The choice of ionizable lipid profoundly impacts the in vivo biodistribution of LNPs. While DODAP is recognized for its strong liver-targeting properties, alternatives like DLin-MC3-DMA, ALC-0315, and C12-200 offer a range of biodistribution profiles that may be advantageous for different therapeutic applications. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers navigating the selection and evaluation of LNP formulations. Further head-to-head comparative studies are warranted to provide a more definitive and directly comparable dataset for these and other novel ionizable lipids.

References

A Comparative Analysis of DODAP with Other Ionizable Lipids for Gene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of gene therapy has ushered in a new era of medicine, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics. At the core of these LNPs are ionizable lipids, which are critical for encapsulating and facilitating the intracellular delivery of genetic payloads such as mRNA and siRNA. Among the pioneering ionizable lipids is DODAP (1,2-dioleoyl-3-dimethylaminopropane), which has been instrumental in the field. This guide provides a comparative analysis of DODAP with other prominent ionizable lipids, including the clinically advanced DLin-MC3-DMA, ALC-0315, and SM-102, supported by available experimental data to inform the selection of lipids for gene therapy applications.

Executive Summary

This guide offers a head-to-head comparison of DODAP with DLin-MC3-DMA, ALC-0315, and SM-102, focusing on key performance indicators such as transfection efficiency, in vivo efficacy, and toxicity profiles. While a single, direct comparative study evaluating all four lipids for the same application is not available in the public domain, this guide synthesizes data from multiple studies to provide a comprehensive overview. The available data suggests that while DODAP is a foundational ionizable lipid, newer lipids like DLin-MC3-DMA, ALC-0315, and SM-102, which have been optimized for specific nucleic acid payloads, may offer superior performance in certain contexts.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data from comparative studies. It is crucial to note that the experimental conditions, nucleic acid payloads (siRNA, pDNA, mRNA), and animal models may vary between studies, impacting direct comparisons.

Lipid Nucleic Acid Payload Key Finding Quantitative Data Reference
DODAP pDNALower in vivo transfection efficiency compared to DLin-KC2-DMA.Specific quantitative comparison not provided in the abstract.[1][2]
DLin-MC3-DMA pDNALower in vivo transfection efficiency compared to DLin-KC2-DMA.Specific quantitative comparison not provided in the abstract.[1][2]
DLin-KC2-DMA pDNAHigher in vivo pDNA transfection than DLin-MC3-DMA and DODAP.Specific quantitative comparison not provided in the abstract.[1][2]
DODAP mRNAComplete replacement of ALC-0315 with DODAP reduced LNP potency in vivo.Specific quantitative data on the reduction of potency is not provided.
ALC-0315 mRNAPartial substitution with 10-25% DODAP had minimal impact on LNP physicochemical properties and expression.-
DLin-MC3-DMA siRNALess potent in knocking down Factor VII and ADAMTS13 compared to ALC-0315 at 1 mg/kg. Did not show increased liver toxicity markers at a high dose (5 mg/kg).Factor VII knockdown: Not specified as a direct percentage. ADAMTS13 knockdown: Not specified as a direct percentage. ALT and bile acids: No significant increase at 5 mg/kg.[3][4]
ALC-0315 siRNATwo-fold and ten-fold greater knockdown of Factor VII and ADAMTS13, respectively, compared to DLin-MC3-DMA at 1 mg/kg. Showed increased markers of liver toxicity at a high dose (5 mg/kg).Factor VII knockdown: 2-fold greater than MC3. ADAMTS13 knockdown: 10-fold greater than MC3. ALT and bile acids: Increased at 5 mg/kg.[3][4]
SM-102 mRNAStructurally similar to ALC-0315. In one study, SM-102-based LNPs were superior in inducing protein expression and antigen-specific T cell proliferation in vitro compared to DLin-MC3-DMA and ALC-0315.Specific quantitative data on protein expression and T cell proliferation not provided in the abstract.[3][5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the comparative analysis.

LNP Formulation

A common method for LNP formulation is microfluidic mixing. This process involves the rapid mixing of a lipid phase (ionizable lipid, helper lipids like DSPC and cholesterol, and a PEG-lipid dissolved in ethanol) with an aqueous phase containing the nucleic acid (mRNA or siRNA) at an acidic pH (e.g., pH 4). The acidic buffer protonates the ionizable lipid, facilitating the encapsulation of the negatively charged nucleic acid. The resulting LNPs are then typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and neutralize the pH, leading to a stable, neutral surface charge for in vivo applications.

In Vitro Transfection Efficiency

The efficiency of gene delivery can be assessed in vitro using cell lines relevant to the target tissue.

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, or primary cells) in a multi-well plate and grow to a suitable confluency.

  • LNP Treatment: Add LNPs encapsulating a reporter gene (e.g., GFP or luciferase) to the cells at varying concentrations.

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours).

  • Analysis:

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

    • For Gene Knockdown (siRNA): Measure the target mRNA or protein levels using qPCR or Western blot, respectively, and compare to control-treated cells.

In Vivo Efficacy and Toxicity

In vivo studies are critical for evaluating the therapeutic potential and safety of LNP formulations.

  • Animal Model: Utilize appropriate animal models (e.g., mice or rats) relevant to the disease being studied.

  • LNP Administration: Administer the LNPs via a relevant route (e.g., intravenous, intramuscular).

  • Efficacy Assessment:

    • Gene Expression: For mRNA therapies, measure the expression of the encoded protein in target tissues at various time points using methods like ELISA or immunohistochemistry.

    • Gene Silencing: For siRNA therapies, measure the knockdown of the target gene or protein in the target organ.

  • Toxicity Assessment:

    • Liver Function: Collect blood samples at different time points and measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[6]. Elevated levels of these enzymes can indicate liver damage.

    • Histopathology: At the end of the study, harvest major organs, fix them in formalin, and perform histological analysis (e.g., H&E staining) to look for any pathological changes.

Mandatory Visualization

LNP Formulation and Cellular Uptake Workflow

LNP_Workflow cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery Lipid Mix in Ethanol Lipid Mix in Ethanol Mixing Lipid Mix in Ethanol->Mixing Nucleic Acid in Acidic Buffer Nucleic Acid in Acidic Buffer Nucleic Acid in Acidic Buffer->Mixing LNPs in Acidic Buffer LNPs in Acidic Buffer Mixing->LNPs in Acidic Buffer Dialysis (pH Neutralization) Dialysis (pH Neutralization) LNPs in Acidic Buffer->Dialysis (pH Neutralization) Functional LNPs Functional LNPs Dialysis (pH Neutralization)->Functional LNPs Endocytosis Endocytosis Functional LNPs->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleic Acid Release Cytoplasm->Nucleic Acid Release Translation/Silencing Translation/Silencing Nucleic Acid Release->Translation/Silencing

Caption: Workflow of LNP formulation and cellular uptake.

In Vivo Toxicity Assessment Workflow

Toxicity_Workflow LNP Administration LNP Administration Blood Collection (Time Points) Blood Collection (Time Points) LNP Administration->Blood Collection (Time Points) Organ Harvest (End of Study) Organ Harvest (End of Study) LNP Administration->Organ Harvest (End of Study) Serum Isolation Serum Isolation Blood Collection (Time Points)->Serum Isolation Liver Enzyme Assay (ALT, AST) Liver Enzyme Assay (ALT, AST) Serum Isolation->Liver Enzyme Assay (ALT, AST) Data Analysis Data Analysis Liver Enzyme Assay (ALT, AST)->Data Analysis Toxicity Profile Toxicity Profile Data Analysis->Toxicity Profile Histopathology (H&E Staining) Histopathology (H&E Staining) Organ Harvest (End of Study)->Histopathology (H&E Staining) Pathological Evaluation Pathological Evaluation Histopathology (H&E Staining)->Pathological Evaluation Pathological Evaluation->Toxicity Profile

Caption: Workflow for in vivo hepatotoxicity assessment of LNPs.

Conclusion

DODAP remains a significant ionizable lipid in the history and development of LNP technology. However, the field has evolved with the introduction of lipids like DLin-MC3-DMA, ALC-0315, and SM-102, which have demonstrated high potency for specific nucleic acid delivery in preclinical and clinical settings. The choice of ionizable lipid is a critical parameter in LNP design and must be empirically determined based on the specific nucleic acid payload, the target cell or organ, and the desired therapeutic outcome. The data presented in this guide, while not from a single comprehensive study, provides valuable insights to aid researchers in this selection process. Future head-to-head studies with standardized protocols will be invaluable for a more definitive comparison of these and other emerging ionizable lipids for gene therapy.

References

A Head-to-Head Comparison: Validating the Efficacy of DODAP LNPs in Animal Models for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of lipid nanoparticle (LNP) technology, selecting the optimal ionizable lipid is a critical decision that profoundly impacts therapeutic efficacy. This guide provides an objective comparison of DODAP (1,2-dioleoyl-3-dimethylammonium-propane) based LNPs with three other widely used ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. By presenting supporting experimental data from animal models, detailed methodologies, and clear visual workflows, this document aims to empower researchers to make informed decisions for their specific drug delivery applications.

The delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, to target tissues in vivo remains a significant hurdle in drug development. Lipid nanoparticles have emerged as a leading non-viral delivery platform, with the ionizable lipid component playing a pivotal role in encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells. DODAP, a pH-sensitive cationic lipid, is a well-established component of LNP formulations. Its efficacy, however, must be critically evaluated against other commonly employed ionizable lipids to ascertain its relative advantages and disadvantages for specific therapeutic goals.

Comparative In Vivo Efficacy of Ionizable Lipids

The in vivo performance of LNPs is typically assessed by delivering a reporter gene, such as luciferase mRNA, to animal models and quantifying the resulting protein expression in various organs. The following tables summarize quantitative data from studies comparing the in vivo efficacy of DODAP, DLin-MC3-DMA, ALC-0315, and SM-102 based LNPs.

Table 1: In Vivo Luciferase Expression after Intramuscular (IM) Administration in BALB/c Mice
Ionizable LipidPeak Luciferase Expression (Total Flux, photons/sec)Time to Peak ExpressionPrimary Organ of ExpressionReference
DODAP Data not directly comparable in a head-to-head study with others in this specific model.--
DLin-MC3-DMA Lower than SM-102 and ALC-031524 hoursInjection site, Liver[1][2]
ALC-0315 High6-24 hoursInjection site, Liver[1][2][3]
SM-102 Highest6-24 hoursInjection site, Liver[1][2][3]

Note: Direct quantitative comparison of DODAP in this specific standardized model was not available in the reviewed literature. However, studies have shown that completely replacing ALC-0315 with DODAP in an LNP formulation can reduce in vivo potency.

Table 2: In Vivo Biodistribution and Efficacy in Systemic (Intravenous) Administration Models
Ionizable LipidPrimary Target Organ(s)Noteworthy Efficacy FindingsReference
DODAP Liver, SpleenCan be formulated for preferential spleen targeting. Substitution for ALC-0315 can alter biodistribution.
DLin-MC3-DMA LiverGold standard for siRNA delivery to the liver.
ALC-0315 LiverHigh luciferase expression in the liver.[1]
SM-102 LiverHigh luciferase expression in the liver.[1]

Experimental Protocols

To ensure reproducibility and facilitate the design of new studies, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in this guide.

LNP Formulation Protocol (Representative Example)

A common method for preparing LNPs is through microfluidic mixing.

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid (e.g., DODAP, DLin-MC3-DMA, ALC-0315, or SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol.

  • mRNA Solution Preparation: Dilute the mRNA cargo in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-buffer solution at a defined flow rate ratio. The rapid mixing facilitates the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Dialysis and Concentration: Remove the ethanol and unincorporated components by dialysis against a suitable buffer (e.g., PBS, pH 7.4). Concentrate the LNP solution to the desired final concentration using a centrifugal filter unit.

  • Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Molar Ratios for Different Ionizable Lipids:

  • DLin-MC3-DMA LNP: 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)

  • ALC-0315 LNP: 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:DMG-PEG 2000)

  • SM-102 LNP: 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000)

In Vivo Efficacy Study in Mice (Representative Protocol)
  • Animal Model: Use a standard inbred mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.

  • LNP Administration: Administer the LNP-encapsulated luciferase mRNA to the mice via the desired route (e.g., intramuscular injection into the tibialis anterior muscle or intravenous injection via the tail vein). The dose of mRNA is a critical parameter and should be carefully selected.

  • In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48, 72 hours), administer a luciferin substrate to the mice via intraperitoneal injection. Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Ex Vivo Organ Imaging: After the final in vivo imaging time point, euthanize the mice and dissect key organs (e.g., liver, spleen, lungs, muscle at the injection site). Image the dissected organs to quantify luciferase expression in specific tissues.

  • Data Analysis: Quantify the bioluminescence signal (total flux in photons/second) from the whole body and individual organs using the imaging software.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

LNP_Formulation_Workflow cluster_lipids Lipid Components in Ethanol Ionizable_Lipid Ionizable Lipid (DODAP, MC3, etc.) Mixer Microfluidic Mixing Ionizable_Lipid->Mixer Helper_Lipid Helper Lipid (DSPC) Helper_Lipid->Mixer Cholesterol Cholesterol Cholesterol->Mixer PEG_Lipid PEG-Lipid PEG_Lipid->Mixer mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixer Purification Dialysis & Concentration (Ethanol Removal & Buffer Exchange) Mixer->Purification Final_LNP Characterized LNPs (Size, PDI, Zeta, Encapsulation) Purification->Final_LNP InVivo_Efficacy_Workflow LNP_mRNA LNP-encapsulated Luciferase mRNA Injection Administration (IM or IV) LNP_mRNA->Injection Mouse BALB/c Mouse Mouse->Injection Time Time Points (6, 24, 48h...) Injection->Time Imaging In Vivo Imaging (IVIS) (Luciferin Injection) Time->Imaging Euthanasia Euthanasia & Organ Dissection Time->Euthanasia Data_Analysis1 Whole-Body Bioluminescence Quantification Imaging->Data_Analysis1 ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Data_Analysis2 Organ-Specific Bioluminescence Quantification ExVivo_Imaging->Data_Analysis2 LNP_Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release DODAP protonation & membrane disruption Cytoplasm Cytoplasm mRNA mRNA Release->mRNA Translation Translation (Ribosomes) mRNA->Translation Protein Therapeutic Protein Translation->Protein

References

A Comparative Guide to DODAP-Based LNP Performance in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. While commercial transfection reagents have long been the standard, lipid nanoparticle (LNP) technology offers a promising alternative, particularly for in vivo applications. This guide provides an objective comparison of the performance of LNPs formulated with the ionizable lipid 1,2-dioleoyl-3-(dimethylamino)propane (DODAP) against leading commercial transfection reagents. The information herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their specific applications.

Performance Comparison: DODAP LNPs vs. Commercial Reagents

The transfection efficiency and cytotoxicity of gene delivery vectors are critical parameters for successful experimentation. Below is a summary of comparative data gleaned from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Transfection Efficiency

Delivery VehicleNucleic AcidCell Line(s)Reported Transfection EfficiencySource(s)
DODAP LNP mRNAJAWS II, C2C12Formulation dependent, optimized formulations showed effective transfection.[1]
pDNANot specifiedLower than DOTAP and other cationic lipids in a hybrid nanoparticle system.[2]
ALC-0315 LNP mRNAA549, H1299~93.7% in A549, ~92.3% in H1299[3]
DOTAP LNP mRNAPEO1Effective transfection, dependent on formulation.
Lipofectamine 2000 mRNAM2 MacrophagesLower than optimized ARA-LNP.[4]
Lipofectamine 3000 pDNACHO-K1, HEK293More efficient for pCDH vector than Turbofect.[5]
pEGFP-N1CHO-K1, HEK293Less efficient than Turbofect.[5]
FuGENE HD Not specifiedNot specifiedHigh efficiency reported by manufacturer.

Table 2: Comparison of Cytotoxicity

Delivery VehicleCell Line(s)Reported Cytotoxicity ProfileSource(s)
DODAP LNP Not specifiedGenerally considered to have a good safety profile.[6]
Cationic LNPs (general) A549, HL60Non-toxic at concentrations up to 16 µg/mL in adherent cells and 256 µg/mL in suspension cells.[7]
Lipofectamine 3000 H9T-cellsCan be cytotoxic when transfecting with pCDH.[5]
CHO-K1, HEK293, H9T-cellsHigher cytotoxicity compared to Turbofect in these cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for DODAP LNP formulation and transfection, alongside standard protocols for widely used commercial reagents.

DODAP LNP Formulation and Transfection Protocol (Generalized)

This protocol is a generalized representation based on common LNP formulation techniques.

Materials:

  • DODAP (1,2-dioleoyl-3-(dimethylamino)propane)

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (RNase-free)

  • Acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Nucleic acid (mRNA, siRNA, or pDNA) in RNase-free water or buffer

Formulation Procedure:

  • Prepare Lipid Stock Solution: Dissolve DODAP, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the acidic aqueous buffer.

  • LNP Assembly: Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution. A common method is to use a microfluidic mixing device, which allows for controlled and reproducible nanoparticle formation. A typical volume ratio is 1:3 (ethanol:aqueous).

  • Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a neutral buffer (e.g., PBS, pH 7.4). This can be achieved through dialysis or tangential flow filtration.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.

Transfection Procedure:

  • Cell Seeding: Seed cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

  • LNP-Nucleic Acid Complex Formation: Based on the desired nucleic acid concentration, dilute the purified LNPs in serum-free culture medium.

  • Transfection: Add the diluted LNP-nucleic acid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assay: Analyze the cells for gene expression (e.g., via fluorescence microscopy, flow cytometry, or luciferase assay) or gene knockdown.

Lipofectamine® 3000 Transfection Protocol (Abbreviated)

This is an abbreviated version of the manufacturer's protocol. For detailed instructions, please refer to the official product manual.

Materials:

  • Lipofectamine® 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ Reduced Serum Medium

  • Plasmid DNA

Procedure:

  • Cell Seeding: Seed cells to be 70-90% confluent at transfection.

  • DNA-Lipid Complex Formation:

    • Dilute plasmid DNA in Opti-MEM™ Medium. Add P3000™ Reagent and mix.

    • In a separate tube, dilute Lipofectamine® 3000 Reagent in Opti-MEM™ Medium.

    • Combine the diluted DNA and diluted Lipofectamine® 3000 Reagent. Mix and incubate for 10-15 minutes at room temperature.

  • Transfection: Add the DNA-lipid complexes to the cells.

  • Incubation and Analysis: Incubate for 1-3 days and then analyze for gene expression.

FuGENE® HD Transfection Protocol (General Guidance)

For a detailed protocol, please consult the manufacturer's instructions.

General Steps:

  • Dilute FuGENE® HD Reagent in serum-free medium.

  • Add plasmid DNA to the diluted FuGENE® HD Reagent.

  • Incubate for a specified time to allow complex formation.

  • Add the transfection complex to the cells in culture.

  • Incubate and analyze for gene expression.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general workflow of LNP-mediated transfection and the key cellular pathways.

G cluster_0 LNP Formulation cluster_1 Cellular Transfection Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Purification & Buffer Exchange Purification & Buffer Exchange LNP Formation->Purification & Buffer Exchange Characterized LNPs Characterized LNPs Purification & Buffer Exchange->Characterized LNPs Add LNPs to Cells Add LNPs to Cells Characterized LNPs->Add LNPs to Cells Experimental Application Endocytosis Endocytosis Add LNPs to Cells->Endocytosis Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release Translation/Transcription Translation/Transcription Nucleic Acid Release->Translation/Transcription Protein Expression/Gene Knockdown Protein Expression/Gene Knockdown Translation/Transcription->Protein Expression/Gene Knockdown

Caption: Experimental workflow for LNP formulation and cellular transfection.

G LNP LNP Cell Membrane Cell Membrane LNP->Cell Membrane Binding & Endocytosis Endosome Endosome Cell Membrane->Endosome Internalization Late Endosome/Lysosome Late Endosome/Lysosome Endosome->Late Endosome/Lysosome Maturation (pH drop) mRNA Release mRNA Release Late Endosome/Lysosome->mRNA Release DODAP Protonation & Membrane Disruption Ribosome Ribosome mRNA Release->Ribosome Translation Protein Protein Ribosome->Protein

Caption: Signaling pathway of LNP-mediated mRNA delivery and protein expression.

References

Safety Operating Guide

Navigating the Safe Disposal of DODAP (hydrochloride): A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

DODAP (hydrochloride) is an ionizable cationic lipid, notable for its use in forming lipid nanoparticles for the delivery of nucleic acids such as mRNA and siRNA.[1][2] Its amphipathic nature, with hydrophobic oleoyl chains and a hydrophilic, ionizable dimethylamino group, is key to its function but also informs its handling and disposal.[1]

Key Chemical Properties of DODAP (hydrochloride)

A summary of the key chemical identifiers and properties for DODAP (hydrochloride) is provided in the table below. Understanding these properties is the first step in a safe disposal plan.

PropertyValue
Molecular Formula C41H78ClNO4[3]
Molecular Weight 684.5 g/mol [3]
Appearance Liquid (for the base, DODAP)[2]
Solubility Soluble in DMSO[2]
Chemical Nature Ionizable Cationic Lipid[1][2]

Step-by-Step Disposal Procedure for DODAP (hydrochloride)

The following procedure is a best-practice guide based on general principles for the disposal of cationic lipids and other hazardous chemical waste. Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or apron is required.

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols.

2. Waste Segregation and Collection:

  • Do not dispose of DODAP (hydrochloride) down the drain. Like many specialized chemicals, it should not enter the sanitary sewer system.

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "DODAP (hydrochloride)" or "1,2-dioleoyl-3-dimethylammonium-propane hydrochloride". Include the concentration and any other components mixed with the waste.

  • Segregation: Do not mix DODAP (hydrochloride) waste with other incompatible waste streams. It is generally advisable to keep chlorinated and non-chlorinated solvent waste separate.

3. Inactivation and Neutralization (if applicable and approved):

  • For many cationic lipids, there are no standard in-house inactivation procedures that are broadly recommended due to the potential for creating other hazardous byproducts.

  • Given that DODAP is a hydrochloride salt, it is already in an acidic form. Further neutralization should only be attempted by trained personnel following a validated and approved institutional protocol. For most laboratory settings, direct disposal of the unaltered chemical waste is the safest and most compliant method.

4. Storage of Chemical Waste:

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place the primary waste container in a secondary container to prevent spills.

  • Temperature: Store at a controlled, cool temperature as recommended for the pure chemical.

5. Final Disposal:

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste disposal manifests and documentation as per your institution's and regulatory requirements.

Experimental Workflow for Disposal

The logical flow for the proper disposal of DODAP (hydrochloride) is illustrated in the diagram below. This workflow emphasizes the decision points and critical steps from handling to final disposal.

DODAP (hydrochloride) Disposal Workflow A Handling of DODAP (hydrochloride) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use in a Well-Ventilated Area (Chemical Fume Hood) A->C D Generate Waste B->D C->D E Is Drain Disposal Permitted? D->E F NO. Do Not Pour Down Drain. E->F No G Segregate Waste into a Labeled Hazardous Waste Container F->G H Store Waste in a Secure Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Management H->I J Complete Disposal Documentation I->J K Final Disposal by Licensed Contractor J->K

DODAP (hydrochloride) Disposal Workflow

By adhering to these procedural steps and the logical workflow, researchers and laboratory personnel can ensure the safe and compliant disposal of DODAP (hydrochloride), thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for DODAP (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DODAP (hydrochloride) was not located. The following guidance is based on the safety data for the structurally similar cationic lipid, DOTAP (chloride), and general safe laboratory practices for handling chemical powders. Researchers should always perform a risk assessment and consult their institution's safety office before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DODAP (hydrochloride). Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

Based on the hazard assessment of the similar compound DOTAP (chloride), the following personal protective equipment is recommended when handling DODAP (hydrochloride).[1][2][3]

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesDisposable nitrile glovesTo prevent skin contact.[2]
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 or equivalentTo protect eyes from dust particles and splashes.
Skin and Body Protection Laboratory CoatStandard lab coatTo protect skin and clothing from contamination.[2]
Respiratory Protection N95 or higher respiratorNIOSH approvedRecommended when handling powders outside of a certified chemical fume hood to prevent inhalation.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of powdered DODAP (hydrochloride) should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Work Area: Designate a specific area for handling DODAP (hydrochloride). Ensure the work surface is clean and uncluttered. Using disposable bench covers can simplify cleanup in case of a spill.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

2. Weighing and Aliquoting:

  • To avoid creating airborne dust, do not pour the powder directly from the primary container.[6] Use a spatula or other appropriate tool to transfer the powder.

  • Whenever possible, transfer the powder in smaller, manageable quantities.[6]

  • Keep the container with the powder closed when not in use to prevent accidental spills.[6]

  • If weighing on a balance outside of a fume hood is unavoidable, use an enclosure or a balance with a draft shield.

3. Solution Preparation:

  • When dissolving the powder, add the solvent slowly to the powder to avoid splashing.

  • If the solvent is volatile, prepare the solution within the fume hood.

4. Post-Handling:

  • Decontamination: Thoroughly clean the work area after handling is complete. A wet wipe-down or a HEPA-filtered vacuum is preferred over dry sweeping to avoid generating dust.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan
  • Waste Characterization: All waste contaminated with DODAP (hydrochloride) should be considered hazardous waste.

  • Containerization: Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a clearly labeled, sealed container. Liquid waste should be collected in a separate, compatible, and labeled container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Protocols Cited

The safety recommendations provided are based on established general laboratory safety protocols and information derived from the Safety Data Sheet for the similar compound DOTAP (chloride).[1][7]

Visual Workflow for Handling DODAP (hydrochloride)

The following diagram outlines the key steps and decision points for safely handling DODAP (hydrochloride) in a laboratory setting.

G Safe Handling Workflow for DODAP (hydrochloride) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_area Set up Designated Work Area prep_hood->prep_area weigh Weigh Powder in Hood prep_area->weigh Proceed to Handling dissolve Prepare Solution in Hood weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A flowchart illustrating the procedural steps for the safe handling of DODAP (hydrochloride).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.